Refametinib

Catalog No.
S548793
CAS No.
923032-37-5
M.F
C19H20F3IN2O5S
M. Wt
572.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Refametinib

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Isomeric SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F

The exact mass of the compound Refametinib is 572.00897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Refametinib MEK inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

The table below summarizes the core characteristics that define refametinib's mechanism of action.

Feature Description
Target MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3]
Inhibition Type Allosteric, ATP-noncompetitive [2] [3]
Selectivity Highly selective for MEK1/2 over other kinases (>200 tested) [4]
Key Molecular Effect Binds adjacent to ATP site, preventing MEK1/2 from phosphorylating/activating ERK1/2 [2] [3]
Downstream Result Suppression of MAPK pathway signaling, leading to cell cycle arrest & apoptosis [5] [4]

This mechanism is visually summarized in the following pathway diagram:

refametinib_mechanism Growth_Factors Growth Factors/ Receptor Tyrosine Kinases RAS RAS (GTP-bound) Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response: Proliferation, Survival ERK->Cellular_Response This compound This compound This compound->MEK Allosteric Inhibition

This compound allosterically inhibits MEK1/2 in the MAPK pathway.

Preclinical Efficacy and Quantitative Data

Preclinical studies demonstrate this compound's anti-proliferative effects across various cancer cell lines and its synergistic potential in combination therapies.

Single-Agent Activity

The table below shows this compound's anti-proliferative effect (measured as IC₅₀) in a panel of HER2-positive breast cancer cell lines [6].

Cell Line PIK3CA Mutation Status This compound IC₅₀ (nM)
HCC1954-P H1047R 357.3 ± 87.8
BT474-P K111N 1245.3 ± 152.0
SKBR3-P Wild-Type > 4000
Synergistic Combination Therapies

This compound shows enhanced efficacy when combined with other agents. Key synergistic combinations from preclinical research include [6]:

  • With PI3K inhibitor Copanlisib: Synergistic inhibition of growth in 4 out of 6 HER2-positive breast cancer cell lines tested (Combination Index at ED75 ranged from 0.39 to 0.75).
  • With HER2 inhibitor Lapatinib: Synergistic effect in 3 out of 6 cell lines (Combination Index at ED75 ranged from 0.39 to 0.80).
  • With multi-kinase inhibitor Sorafenib: Strong synergy in suppressing proliferation and inhibiting phospho-ERK in hepatocellular carcinoma (HCC) models [4].

Key Experimental Protocols

To evaluate this compound's activity, standard preclinical methodologies were employed.

Cell Proliferation Assay (IC₅₀ Determination)

This protocol measures the concentration of this compound required to inhibit 50% of cell proliferation [4].

  • Cell Seeding: Plate cells in 96-well plates and incubate overnight.
  • Time Zero Point: Add CellTiter-Glo reagent to one plate to establish a baseline luminescence signal.
  • Drug Treatment: The next day, add this compound in serial dilutions to the remaining plates.
  • Incubation: Incubate cells with the drug for 72 hours.
  • Viability Measurement: Add CellTiter-Glo reagent to measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
  • Data Analysis: Normalize data to the time zero and untreated control wells. Use software to fit a dose-response curve and calculate the IC₅₀ value.
Combination Index (CI) Analysis

This protocol quantifies the synergistic effect of this compound with another drug [4].

  • Experimental Setup: Plate cells in 384-well plates.
  • Combination Treatment: After 24 hours, treat cells with this compound and the companion drug alone and in combination at fixed concentration ratios.
  • Dose-Response: For each ratio, create a 7-point dose-response curve.
  • Data Calculation: For each combination ratio, calculate the Combination Index (CI) using specialized software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Target Engagement

This protocol assesses whether this compound effectively inhibits its target in a living organism [5].

  • Animal Dosing: Administer this compound to mice, for example, via a drinking water formulation.
  • Tissue Collection: After a set treatment period, harvest target tissues (e.g., heart, aorta).
  • Protein Analysis: Use Western Blot to detect and quantify the levels of total ERK and phosphorylated ERK (pERK) in the tissue lysates.
  • Result Interpretation: A significant reduction in the pERK/total ERK ratio in the treated group compared to the control group confirms successful pathway inhibition in vivo.

Clinical Development Context

This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC).

  • Combination with Sorafenib in HCC: A phase II trial of this compound combined with sorafenib showed a median time-to-progression of 4.1 months and a partial response rate of 5% [2]. The efficacy was potentially linked to underlying tumor biology; HCC patients with RAS mutations may have a superior clinical response to this combination [2].
  • Biomarker Potential: In HER2-positive breast cancer, about 18% of tumors show decreased MAPK signaling after HER2-targeted therapy. This specific adaptation may serve as a predictive biomarker for this compound sensitivity [6] [7].

References

Experimental Protocols for Assessing MEK1/2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

A robust method for evaluating MEK1/2 inhibitor engagement involves measuring the phosphorylation status of downstream ERK1/2. The following protocol, adapted from a 2022 study, details this process using peripheral blood mononuclear cells (PBMCs).

Objective: To assess the target engagement and efficacy of a MEK1/2 inhibitor (like Refametinib) by measuring the levels of phosphorylated ERK1/2 (pERK1/2) under baseline and stimulated conditions [1].

Workflow Overview:

Start Start: Collect Whole Blood A Isolate PBMCs Start->A B Treat with: - Vehicle (Control) - MEK inhibitor (e.g., this compound) A->B C Stimulate with PMA B->C D Lyse Cells and Prepare Protein Lysates C->D E Quantify pERK1/2 and total ERK (e.g., via Western Blot, ELISA) D->E End Analyze Data: Calculate pERK/ERK ratio E->End

Materials and Equipment:

  • Biological Material: Whole blood from human donors [1].
  • Key Reagents: MEK1/2 inhibitor (e.g., this compound), Phorbol Myristate Acetate (PMA) for stimulation, cell culture medium, lysis buffer, antibodies for pERK1/2 and total ERK1/2 [1].
  • Equipment: Centrifuge, cell culture incubator (37°C, 5% CO₂), equipment for protein quantification (e.g., Western blot or electrochemiluminescence plate reader) [1].

Detailed Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation and maintain them in autologous plasma to preserve an in vivo-like condition [1].
  • Inhibitor Treatment: Aliquot the PBMCs and treat them with either a vehicle control or the MEK inhibitor (this compound) at the desired concentration [1].
  • Pathway Stimulation: Stimulate the cells with PMA. PMA potently activates the RAF/MEK/ERK pathway. In inhibitor-treated cells, MEK1/2 inhibition will block this activation, keeping pERK levels low. In control cells, PMA will induce high MEK1/2 activation and a strong increase in pERK1/2 [1].
  • Cell Lysis and Protein Preparation: Lyse the cells after stimulation to extract total protein [1].
  • pERK1/2 Quantification: Determine the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate method like Western blot or a quantitative immunoassay (e.g., ELISA or electrochemiluminescence) [1].
  • Data Analysis: Calculate the ratio of pERK to total ERK. Successful MEK inhibition is confirmed by a significantly lower pERK/ERK ratio in the inhibitor-treated group compared to the stimulated control, even after PMA challenge [1].

Preclinical & Clinical Evidence

This compound has been evaluated in various preclinical models and clinical trials, demonstrating its potential therapeutic value.

Preclinical Efficacy: Studies show this compound inhibits growth in cancer cell lines, including those with the B-RAF V600E mutation. In vivo, it inhibits tumor growth in xenograft models of human melanoma, colon cancer, and pancreatic cancer [2]. Synergistic effects have been observed when this compound is combined with other agents:

  • With Sorafenib: Synergistically inhibits tumor growth in hepatocellular carcinoma (HCC) models [2] [3].
  • With Erlotinib: Synergistically induces apoptosis in pancreatic cancer cell lines [2].
  • In HER2+ Breast Cancer: Showed anti-proliferative effects in certain HER2-positive cell lines, including some with acquired resistance to trastuzumab or lapatinib. Combination with the PI3K inhibitor copanlisib was synergistic in most cell lines tested [4].

Clinical Trial Data: this compound has been investigated in clinical trials, primarily for HCC.

  • Monotherapy: A phase I trial showed it was well tolerated in patients with advanced solid tumors, including HCC [3].
  • Combination with Sorafenib: A phase II trial in HCC patients reported a median time-to-progression of 4.1 months and a partial response rate of 5%. The study noted that dose modifications due to adverse events may have limited efficacy [5] [3]. Research suggests patients with RAS-mutated HCC may have a better clinical response to this combination [3].

Therapeutic Context of MEK Inhibition

To better understand this compound's position, the table below compares it with other MEK inhibitors.

Inhibitor Name Status Key Approved Indications(s) Key Mechanism Notes
This compound Investigational [6] [5] [3] N/A Allosteric MEK1/2 inhibitor [3]
Trametinib Approved [6] Melanoma (with BRAF V600 mutation) [6] Allosteric MEK1/2 inhibitor [6]
Selumetinib Approved [6] Pediatric neurofibromatosis type 1 (NF1) [6] Allosteric MEK1/2 inhibitor [6]
Binimetinib Approved [6] Melanoma [6] Allosteric MEK1/2 inhibitor [6]
Cobimetinib Approved [6] Melanoma (with BRAF inhibitor) [6] Allosteric MEK1/2 inhibitor [6]

The MAPK pathway and this compound's mechanism are illustrated below:

Extracellular Extracellular Signal (Growth Factors, Cytokines) Receptor Cell Surface Receptor (e.g., EGFR, VEGFR) Extracellular->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Response Cellular Response (Proliferation, Survival) Nucleus->Response This compound This compound Inhibition Allosteric Inhibition This compound->Inhibition Inhibition->MEK

References

BAY 86-9766 preclinical studies cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: BAY 86-9766 (Refametinib)

BAY 86-9766, known as this compound, is a potent, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase) within the MAPK (RAS/RAF/MEK/ERK) signaling pathway [1]. Its high selectivity for MEK1/2 was confirmed in a broad panel of over 200 kinases, where only MEK1/2 were significantly inhibited [1]. This targeted action makes it a candidate for investigating combination therapies in cancers with dysregulated MAPK signaling.

Preclinical Cancer Models and Efficacy Data

Preclinical studies have evaluated this compound across various cancer models, both as a single agent and in combination with other targeted therapies. The table below summarizes the quantitative efficacy data from key studies.

Cancer Type Model System Combination Agent Key Findings IC₅₀ / Efficacy Values Synergy Assessment
Hepatocellular Carcinoma (HCC) [1] Multiple HCC cell lines (in vitro) Sorafenib (multikinase inhibitor) Potent antiproliferative activity; strong synergy in suppressing proliferation and pERK. IC₅₀ values: 33 to 762 nM (monotherapy). Synergy shown via combination index isobologram analysis [1].
Orthotopic/Subcutaneous models (Hep3B, Huh-7, Hepa129, MH3924A) Sorafenib Prolonged survival; reduced tumor growth, ascites, and serum alpha-fetoprotein; inhibited ERK phosphorylation and microvessel density. Significant survival prolongation vs. control (p-values not stated) [1]. Synergistic effects on survival and tumor growth in multiple models [1].
HER2-Positive Gastric Cancer [2] Gastric cancer cell lines (NCI-N87, OE19, ESO26) Copanlisib (PI3K inhibitor) and/or Lapatinib/Trastuzumab (HER2 inhibitors) Anti-proliferative effect; combination with copanlisib significantly improved growth inhibition. IC₅₀ for Copanlisib: 23.4 - 93.8 nM across cell lines [2]. Lapatinib + Copanlisib was synergistic (ED₅₀: 0.83-0.88) in ESO26 and OE19 cells [2].
Gastric cancer cell lines (NCI-N87, ESO26, OE19) This compound (MEK1/2 inhibitor) Anti-proliferative effect as a single agent. Data presented graphically, specific IC₅₀ not fully quantified in text [2]. Additive/synergistic effects observed in combinations with anti-HER2 therapies [2].

Detailed Experimental Protocols

The methodologies from these preclinical studies can serve as a reference for designing experiments with this compound.

Cell Proliferation Assay (HCC Study) [1]
  • Objective: To determine the antiproliferative potential of this compound alone and in combination with sorafenib.
  • Cell Lines: Various HCC cell lines.
  • Procedure:
    • Seed cells in 96-well plates and incubate overnight.
    • Add serially diluted test compounds (concentration range: 300 pM to 10 µM) 24 hours after seeding.
    • Incubate for 72 hours.
    • Measure cell viability using CellTiter-Glo luminescent assay, which quantifies ATP as a marker of metabolically active cells.
    • Calculate the percentage change in cell growth normalized to time-zero and untreated controls.
    • Determine the half-maximal inhibitory concentration (IC₅₀) using a four-parameter fit with appropriate software (e.g., MTS Software).
Analysis of Drug Combination Effects [1]
  • Objective: To evaluate whether the combination of this compound and sorafenib is synergistic, additive, or antagonistic.
  • Method: Combination Index (CI) Isobologram Analysis as described by Chou [1].
  • Procedure:
    • Plate cells in 384-well plates.
    • After 24 hours, treat with:
      • This compound alone (D1)
      • Sorafenib alone (D2)
      • Combinations at fixed ratios (e.g., 0.9:0.1, 0.7:0.3, 0.5:0.5, 0.3:0.7, 0.1:0.9 of D1:D2).
    • Generate seven-point concentration-response curves for each condition.
    • Calculate the Combination Index (CI) using the formula: ( CI = \frac{D_1}{(D_x)_1} + \frac{D_2}{(D_x)_2} ) where (Dx)1 and (Dx)2 are the doses of each drug alone required to produce x% effect, and D1 and D2 are the doses in combination that produce the same effect.
    • Interpretation: CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.
In Vivo Efficacy and Mode of Action (MoA) Studies [1]
  • Objective: To evaluate the antitumor activity and mechanistic effects of this compound in animal models.
  • Models Used: Orthotopic and subcutaneous xenograft (human) and allograft (murine/rat) models of HCC.
  • Key Outcome Measures:
    • Primary: Overall animal survival.
    • Secondary: Tumor growth inhibition, reduction in ascites formation, serum alpha-fetoprotein levels.
    • MoA Analysis:
      • Immunohistochemistry (IHC) or Western Blot analysis of tumor tissues for phospho-ERK (pERK) to assess pathway inhibition.
      • IHC for markers of tumor cell proliferation (e.g., Ki-67) and microvessel density (e.g., CD31) to assess anti-angiogenic effects.

MAPK Pathway and this compound's Mechanism

The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound and combination drugs like sorafenib.

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ligand Binding RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcriptional Activation (Proliferation, Survival) ERK->TF Nuclear Translocation Sorafenib Sorafenib Inhibitor Sorafenib->RAF Inhibits This compound This compound (BAY 86-9766) MEK1/2 Inhibitor This compound->MEK Allosterically Inhibits

Figure 1: BAY 86-9766 inhibits the MAPK pathway at the MEK level. Combining it with Sorafenib, which acts upstream, enhances pathway suppression [1] [2].

Conclusion and Research Implications

  • Synergistic Combinations: this compound shows significant synergy with sorafenib in HCC and with PI3K/HER2 inhibitors in gastric cancer, providing a rationale for dual-pathway targeting [1] [2].
  • Relevant Models: Using immunocompetent allograft and orthotopic models that mimic the tumor microenvironment can provide more translatable data [1].

References

Cellular Activity & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

In cellular environments, Refametinib inhibits the phosphorylation of ERK1/2, the direct downstream effectors of MEK. The diagram below illustrates the RAF-MEK-ERK signaling pathway and this compound's mechanism of action.

refametinib_mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pERK p-ERK MEK->pERK NP Nuclear Processes (Proliferation, Survival) pERK->NP Inhibitor This compound Inhibitor->MEK Allosteric Inhibition

This compound allosterically inhibits MEK, preventing ERK phosphorylation and downstream signaling.

This inhibition translates into potent anti-proliferative activity, particularly in cancer cell lines with mutations that hyperactivate the MAPK pathway, such as those with the BRAF V600E mutation [1]. The cellular IC50 (GI50) for growth inhibition in sensitive BRAF-mutant lines typically ranges from 67 to 89 nM in anchorage-dependent conditions [1].

Key Experimental Contexts and Protocols

The biological effect of this compound is context-dependent. The table below shows its anti-proliferative activity across different cancer cell lines.

Cell Line / Context Proliferation IC50 (nM) Notes
HCC1954 (Breast Cancer) 357 ± 88 [2] HER2-positive, PIK3CA mutant (H1047R) [2].
BT474 (Breast Cancer) 1245 ± 152 [2] HER2-positive, PIK3CA mutant (K111N) [2].
SKBR3 (Breast Cancer) >4000 [2] HER2-positive, PIK3CA wild-type; largely insensitive [2].
Various HCC Models 33 - 762 [3] Range of sensitivity across different hepatocellular carcinoma cell lines [3].

A common and robust method for determining the anti-proliferative IC50 of this compound is the 72-hour CellTiter-Glo Luminescent Cell Viability Assay [3] [2]. The typical workflow is as follows:

  • Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.
  • Compound Treatment: On the next day, add this compound to the culture medium. The compound is typically tested in a serial dilution across a concentration range (e.g., from 300 pM to 10 µM) to generate a dose-response curve [3].
  • Incubation: Incubate the treated cells for 72 hours.
  • Viability Measurement: Add CellTiter-Glo reagent to the wells. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active (viable) cells.
  • Data Analysis: Measure the luminescent signal on a plate reader. The percentage of cell growth inhibition is calculated by normalizing the data to untreated control cells (100% growth) and a time-zero measurement (0% growth). The IC50 value is then determined using a four-parameter curve fit [3] [2].

Research and Clinical Perspective

This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC), both as a monotherapy and in combination with other agents like sorafenib [4]. The combination with sorafenib showed synergistic effects in preclinical HCC models by simultaneously inhibiting the MAPK pathway at two points (RAF and MEK) and blocking parallel pro-survival pathways [3] [4].

References

Refametinib pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Refametinib

The table below summarizes the key pharmacokinetic parameters of this compound, primarily derived from a phase I clinical study where it was administered in combination with sorafenib [1] [2].

Parameter Value / Characterization
Administration Oral [1]
Absorption Readily absorbed; exhibits near-dose proportionality [1] [2]
Plasma Half-life ~16 hours (at the MTD of 50 mg twice daily) [1] [2]
Accumulation Less than 2-fold after multiple dosing [1] [2]
Metabolite Identified M17 (Plasma levels were measured, but activity not detailed) [1]
Key Metabolic Enzymes Information from search results is insufficient
Route of Elimination Information from search results is insufficient
Protein Binding Information from search results is insufficient

Mechanism of Action and Signaling Pathway

This compound (also known as RDEA119 or BAY 86-9766) is a small-molecule, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated ERK kinase) [1] [3]. It is non-ATP competitive and highly selective [3].

MEK is a critical component within the RAS/RAF/MEK/ERK pathway (often called the MAPK pathway), which is frequently dysregulated in human cancers and controls cellular proliferation, survival, and differentiation [1] [3] [4]. The following diagram illustrates the signaling pathway and this compound's role within it.

g This compound inhibits MEK in the MAPK pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Prolif Cell Proliferation, Survival Nucleus->Prolif This compound This compound This compound->MEK inhibits

Key Clinical Evidence and Experimental Data

The primary evidence for this compound's pharmacokinetics and pharmacodynamics comes from a phase I dose-escalation and expansion study (NCT00785226) [1].

  • Study Design & Dosing: This open-label study aimed to determine the Maximum Tolerated Dose (MTD) of this compound combined with sorafenib. Patients received this compound twice daily for 28-day cycles, with doses escalated from 5 mg to 50 mg, combined with sorafenib (200 mg to 400 mg twice daily). The established MTD was This compound 50 mg twice daily + Sorafenib 400 mg twice daily [1].
  • Safety & Tolerability: The most common treatment-related toxicities were diarrhea and fatigue. The combination was generally well-tolerated [1] [2].
  • Pharmacodynamic Confirmation: Tumor biopsies at the MTD showed that the combination was associated with significantly reduced phosphorylation of ERK (a direct downstream target of MEK) in 5 out of 6 patients. The greatest reductions were observed in tumors with KRAS or BRAF mutations, confirming target engagement in the pathway [1].
  • Efficacy Signal: In this early-stage trial, the combination stabilized the disease in approximately half of the patients. One patient with colorectal cancer achieved a partial response lasting approximately one year at the MTD [1].

Development Status and Context

It is important for researchers to note that, despite the promising early-phase data, the clinical development of this compound for several indications has been discontinued [5]. This includes its development for liver cancer (in 2022) and biliary cancer [5]. This information is crucial for understanding the compound's current status in the drug development pipeline.

Knowledge Gaps and Future Research

As the tables indicate, there are significant gaps in the publicly available scientific literature regarding the detailed metabolic fate and elimination pathways of this compound. Future research or data disclosure could focus on:

  • Identifying the specific cytochrome P450 (CYP) enzymes and other enzymes involved in its metabolism.
  • Characterizing the activity of its primary metabolite, M17.
  • Quantifying the routes of excretion (e.g., fecal vs. renal).

References

RAS-RAF-MEK-ERK Pathway and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

To understand Refametinib's mechanism and the experimental procedures in the study, please refer to the following diagrams.

Diagram 1: this compound inhibits the RAS-RAF-MEK-ERK-MAPK pathway, which is involved in cell proliferation and survival. The experimental workflow for testing the HPBCD-based drinking water formulation is also shown. [1] [2]

Summary of Key Experimental Findings

The study provided clear quantitative outcomes for stability, pharmacokinetics, pharmacodynamics, and toxicity, summarized in the table below.

Parameter Finding Experimental Context
Formulation Stability No significant degradation after 7 days Condition: Protected from UV/visible light [1]

| Pharmacokinetics | Dose: 50 mg/kg/day Plasma Level: >1.2 µg/mL (active level achieved) [1] | | | Pharmacodynamics | Dose: 50 mg/kg/day Effect: Significant reduction in pERK/total ERK protein levels [1] | Tissues Analyzed: Murine myocardial and aortic tissue [1] | | Toxicity / Mortality | High mortality rate observed [1] | Dose Group: 75 mg/kg/day Reported Deaths: n=5 [1] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments conducted in the study.

HPBCD-Based Drinking Water Formulation
  • Preparation: this compound was formulated using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) to enhance its water solubility, creating a stable solution for administration in drinking water [1].
  • Stability Monitoring: A selective UHPLC-UV method was developed and used to confirm that the this compound-HPBCD solution showed no significant degradation over a 7-day period when the drinking water bottles were protected from UV/visible light [1].
In Vivo Administration and Sampling
  • Animals: 16-week-old male wild-type C57Bl/6J mice [1].
  • Dosing Groups:
    • Group 1: Regular drinking water (control).
    • Group 2: this compound at 50 mg/kg/day.
    • Group 3: this compound at 75 mg/kg/day.
  • Duration: Treatment was administered for 7 days via drinking water ad libitum [1].
  • Sample Collection:
    • Plasma: Collected for measuring this compound concentration.
    • Tissues: Aortic and myocardial tissues were harvested for Western blot analysis.
Pharmacodynamic (PD) Assessment
  • Target Measurement: The phosphorylation of ERK1/2 (pERK) was used as the key PD marker to confirm MEK inhibition [1].
  • Technique: Western blot analysis was performed on protein extracts from the heart and aorta.
  • Quantification: pERK levels were normalized to total ERK protein, and the pERK/total ERK ratio was calculated. A significant reduction in this ratio in treated mice compared to untreated controls confirmed successful target engagement [1].

Key Considerations for Protocol Implementation

  • Dose Selection: The 50 mg/kg/day dose achieved active plasma levels and significant target inhibition with a better safety profile. The 75 mg/kg/day dose was associated with significant mortality and should be avoided [1].
  • Critical Step: Protecting the drug solution from UV/visible light is essential for maintaining stability over the administration period [1].
  • Advantage: This method refines animal experimentation by eliminating the stress and potential injury associated with repeated oral gavage, aligning with the 3Rs principle [1].

References

Refametinib orphan drug status designation

Author: Smolecule Technical Support Team. Date: February 2026

Refametinib Development Status Overview

The table below summarizes the key details regarding this compound's status.

Aspect Status and Details
Overall Status Investigational [1] [2].
FDA Orphan Drug Status Not designated. No official record found in FDA database for this compound.
Clinical Trial Focus Studied in hepatocellular carcinoma (HCC), both as monotherapy and in combination with sorafenib [3] [2]. Also investigated in HER2-positive breast cancer (preclinical) and other solid tumors [4] [2].
Key Mechanism of Action Selective, allosteric, non-ATP competitive inhibitor of MEK1 and MEK2 kinases [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5] [2]. This pathway is crucial for regulating cell proliferation, survival, and differentiation, and is frequently dysregulated in human cancers [6] [7].

The following diagram illustrates the MAPK signaling pathway and shows where this compound acts:

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NUC Nucleus ERK->NUC Translocates PP Proliferation Survival etc. NUC->PP Regulates This compound This compound This compound->MEK Inhibits

Figure 1: The MAPK signaling pathway and this compound's site of action.

Preclinical Evidence and Experimental Data

Preclinical studies have demonstrated this compound's potential, particularly in combination therapies.

In Vitro Cell Proliferation Assay (HCC Models)
  • Objective: To evaluate the antiproliferative effect of this compound on hepatocellular carcinoma (HCC) cell lines [3].
  • Methodology:
    • HCC cell lines were plated in 96-well plates and incubated.
    • After 24 hours, this compound was added in serial dilutions.
    • Cells were incubated with the compound for 72 hours.
    • Cell viability was measured using a luminescence-based assay (CellTiter-Glo).
    • The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve [3].
  • Key Findings: this compound exhibited potent antiproliferative activity across multiple HCC cell lines, with IC₅₀ values ranging from 33 to 762 nM [3].
In Vivo Efficacy Study (Xenograft Models)
  • Objective: To assess the antitumor activity of this compound in animal models [3].
  • Methodology:
    • HCC cells were implanted subcutaneously or orthotopically into immunocompromised mice.
    • Mice were treated with this compound orally.
    • Key endpoints included survival analysis, tumor volume measurement, and assessment of serum biomarkers like alpha-fetoprotein [3].
  • Key Findings: this compound monotherapy prolonged survival and reduced tumor growth and serum biomarkers in several HCC xenograft models [3].
Analysis of Combination Effects
  • Objective: To evaluate the synergistic effects of this compound with other agents, such as the multi-kinase inhibitor sorafenib [3].
  • Methodology:
    • Cells were treated with this compound, sorafenib, or combinations at different ratios.
    • After 72 hours, cell proliferation was measured.
    • Combination index (CI) values were calculated using the method of Chou and Talalay; a CI < 1 indicates synergy [3].
  • Key Findings: The combination of this compound and sorafenib was strongly synergistic in suppressing tumor cell proliferation and inhibiting phosphorylation of ERK in HCC cell lines [3].

Clinical Trial Findings and Potential Biomarkers

Clinical development of this compound has focused on specific cancer types, with research suggesting potential biomarkers for response.

The table below summarizes key clinical findings for this compound:

Condition / Trial Combination Key Findings
Advanced Solid Tumors [2] This compound Monotherapy Well-tolerated; most common toxicities were rash and diarrhea. Tumor biopsies confirmed target engagement (inhibition of pERK).
Hepatocellular Carcinoma (HCC) [2] This compound + Sorafenib Phase II trial showed a median time-to-progression of 4.1 months and a partial response rate of 5%. Dose modifications due to adverse events may have limited efficacy.
HER2-Positive Breast Cancer [4] This compound + Copanlisib (PI3Ki) or Lapatinib Preclinical data showed synergistic growth inhibition in 4/6 and 3/6 cell lines tested, suggesting a potential combination strategy.
  • Potential Biomarker in HER2+ Breast Cancer: Research indicates that in a subset of HER2-positive breast cancers, HER2 inhibition directly downregulates the MEK/MAPK pathway but not AKT signaling. This specific signaling dynamic was identified in about 18% of patient tumors and may serve as a biomarker for predicting sensitivity to this compound [4].
  • Potential Biomarker in HCC: Evidence suggests that HCC patients with RAS mutations may have a superior clinical response to the combination of this compound and sorafenib compared to those with wild-type RAS [2].

Future Research Directions

Future development of this compound will likely focus on several key areas:

  • Rational Combination Therapies: Continued exploration of this compound with other targeted agents (e.g., PI3K inhibitors), immunotherapies, or standard chemotherapy to overcome resistance and improve efficacy [5].
  • Biomarker-Driven Patient Selection: Further validation of potential biomarkers, such as RAS mutation status or specific pathway activation profiles, to identify patient populations most likely to benefit from treatment [4] [2].

References

Comprehensive Application Notes and Protocols: Alternative Oral Administration of Refametinib via HPBCD-Based Drinking Water Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is clinically significant in various pathological conditions, including multiple human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. The therapeutic potential of this compound has been demonstrated in phase II clinical trials for oncology and in preclinical models for cardiovascular conditions, particularly in attenuating aortic root growth in murine models of Marfan syndrome. Traditional administration in preclinical studies involves oral gavage delivery, which presents significant challenges including labor intensity, induction of animal stress, potential for injury, and confounding of experimental results. These limitations necessitate the development of alternative administration methods that reduce animal manipulation while maintaining therapeutic efficacy [1] [2].

The MAPK signaling pathway represents a crucial intracellular signaling cascade that regulates fundamental cellular processes including apoptosis, cell cycle progression, metabolism, differentiation, and proliferation. Upregulation or constitutive activation of this pathway, whether through gain-of-function mutations in oncogenes or hyperactivation of upstream pathways, has been implicated in numerous disease states. The development of a refined administration method for this compound addresses both scientific and ethical considerations by providing a stress-free alternative that aligns with the 3Rs principle (Replacement, Reduction, and Refinement) in animal research. This application note details the development, validation, and implementation of a novel drinking water formulation of this compound that offers a viable alternative to oral gavage for long-term studies [1].

Development of HPBCD-Based Drinking Water Formulation

Formulation Rationale and Composition

The development of an alternative administration method for this compound focused on addressing the compound's inherent water insolubility, which previously necessitated the use of oral gavage with specialized vehicles such as 2-hydroxypropyl-beta-cyclodextrin (HPBCD) and cremophor EL in saline. The novel formulation leverages the complexation capacity of HPBCD to enhance the aqueous solubility of this compound, thereby enabling its administration via drinking water. This approach represents a significant advancement in preclinical dosing strategies as it eliminates the need for physical restraint and repeated animal manipulation associated with oral gavage, thereby reducing stress-induced experimental variables [1].

The drinking water formulation consists of this compound complexed with HPBCD in purified water. The specific ratio of this compound to HPBCD was optimized to achieve sufficient solubility while maintaining stability in aqueous solution. The formulation requires protection from light using amber drinking bottles or foil wrapping to prevent photodegradation of the active compound. This simple yet effective formulation strategy allows for precise dosing based on measured water consumption and animal body weight, ensuring consistent delivery of the target daily dosage without the peaks and troughs associated with intermittent dosing methods [1] [2].

Comparative Formulation Strategies

Table 1: Comparison of this compound Formulation Approaches

Formulation Characteristic Traditional Oral Gavage HPBCD Drinking Water Research-Grade Formulations
Solubility Approach HPBCD and/or cremophor EL in saline HPBCD in drinking water DMSO stock solutions followed by dilution in various vehicles
Administration Method Twice-daily oral gavage Ad libitum in drinking water Oral gavage or other routes
Stress Induction High due to restraint and manipulation Minimal Variable depending on administration method
Labor Requirements High (skilled technical staff) Low (routine monitoring) High for preparation and administration
Stability Considerations Prepared immediately before administration Stable for 7 days when protected from light Variable depending on formulation

Alternative formulation approaches documented in commercial and research settings include the use of DMSO stock solutions (100 mg/mL) that can be further diluted in various vehicles for in vivo studies. Research-grade formulations often employ suspension agents such as carboxymethyl cellulose sodium salt (CMC-Na) or surfactant-based systems containing PEG300 and Tween 80. One validated research formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, achieving a concentration of 5 mg/mL (8.74 mM). Another approach utilizes oil-based vehicles such as 5% DMSO in corn oil at 0.71 mg/mL (1.24 mM). However, these alternative formulations still typically require oral gavage for administration and do not address the fundamental issues of animal stress and labor intensity [3] [4].

Stability and Analytical Method Development

UHPLC-UV Analytical Method

A selective analytical method was developed using ultra-high performance liquid chromatography with UV detection (UHPLC-UV) to assess the stability profile of this compound in the HPBCD-based drinking water formulation. This method was specifically designed and validated to accurately quantify this compound concentrations in the formulation throughout the use period. The chromatographic conditions were optimized to achieve baseline separation of this compound from potential degradation products, ensuring specificity and reliability of the stability assessment. The method demonstrated appropriate linearity, accuracy, and precision across the relevant concentration range for quality control purposes [1].

The stability-indicating capability of the UHPLC-UV method was confirmed through forced degradation studies, which established that degradation products formed under various stress conditions did not interfere with the quantification of this compound. This validation step was critical to ensure that the method could accurately monitor this compound concentration in the presence of potential decomposition products that might form during the in-use period. The development of this robust analytical method was essential for establishing the shelf-life and use-period of the drinking water formulation under practical laboratory conditions [1].

Stability Assessment Results

Table 2: Stability and Pharmacokinetic Parameters of this compound Formulations

Parameter HPBCD Drinking Water Formulation Research-Grade Formulations
In-Use Stability No significant degradation over 7 days (protected from light) Variable; typically prepared fresh
Light Sensitivity High (requires UV/visible light protection) Documented light sensitivity
Plasma Concentration (50 mg/kg/day) >1.2 µg/mL (active levels achieved) Concentration-dependent
Plasma Concentration (75 mg/kg/day) Dose-dependent increase Not applicable
pERK/ERK Inhibition Significant reduction in aortic and myocardial tissue Demonstrated in tumor models
Toxic Dose Threshold High mortality at 75 mg/kg/day Dose-dependent toxicity observed

Stability studies conducted under real-world conditions demonstrated that the HPBCD-based drinking water formulation maintained This compound stability with no significant degradation over a 7-day period when drinking bottles were protected from UV/visible light. This finding was significant as it established that the formulation could be prepared weekly, reducing the labor burden associated with daily preparation. The identification of light sensitivity as a critical factor in formulation stability informed the practical requirement for light-protected drinking bottles, which can be achieved through the use of amber glass or plastic containers, or by wrapping clear bottles with light-blocking materials [1] [2].

The quantitative stability data gathered using the UHPLC-UV method provided confidence in the consistency of dosing throughout the use period. This aspect is particularly important for long-term studies where maintenance of steady-state drug levels is critical for interpreting pharmacological outcomes. The demonstrated stability of the formulation also supports its potential application in large-scale studies where logistical considerations make daily preparation impractical. These stability characteristics represent a significant advantage over traditional dosing methods that require fresh preparation for each administration [1].

In Vivo Validation and Experimental Outcomes

Pharmacokinetic Profile

The pharmacokinetic properties of the HPBCD-based drinking water formulation were evaluated in 16-week-old male wild-type C57Bl/6J mice. Animals received either 50 mg/kg/day (n=10) or 75 mg/kg/day (n=7) of this compound via the drinking water formulation for 7 days. The study demonstrated a dose-dependent increase in this compound plasma levels, with active plasma concentrations (>1.2 µg/mL) achieved even at the lower dose of 50 mg/kg/day. This finding confirmed that the drinking water administration method could achieve therapeutically relevant plasma levels, a critical requirement for its use in efficacy studies [1] [2].

An important observation from the pharmacokinetic assessment was the mortality rate of 5 animals in the higher dose group (75 mg/kg/day), indicating a narrow therapeutic window and the importance of careful dose selection. This finding highlighted the necessity for dose optimization studies when implementing this administration method in new research contexts. The achievement of consistent active plasma levels with the 50 mg/kg/day dose supported the utility of this method for long-term studies, particularly those investigating chronic conditions such as aortic aneurysm development or cardiomyopathy [1].

Pharmacodynamic Effects

The inhibitory activity of this compound delivered via the drinking water formulation was confirmed through assessment of phosphorylated ERK (pERK) to total ERK protein levels in both myocardial and aortic tissue. Mice receiving a daily dose of 50 mg/kg/day this compound demonstrated a significant reduction in pERK/total ERK ratios compared to untreated controls (n=4/group). This pharmacodynamic evidence confirmed that the drinking water administration method achieved effective pathway inhibition in target tissues, validating its utility for investigating MEK-ERK pathway-dependent disease processes [1] [2].

The demonstration of target engagement in cardiovascular tissues was particularly relevant for research applications in aortic aneurysm and cardiomyopathy models. The consistent inhibition of ERK phosphorylation across tissue types indicated adequate tissue penetration and sustained pathway modulation achieved through the drinking water administration method. These pharmacodynamic outcomes, coupled with the pharmacokinetic data, provided comprehensive validation of the HPBCD-based drinking water formulation as an effective alternative to oral gavage for preclinical studies of this compound [1].

Experimental Protocols

Formulation Preparation Protocol
  • Materials Required: this compound (CAS 923032-37-5), 2-hydroxypropyl-beta-cyclodextrin (HPBCD), purified water, amber drinking bottles or light-blocking materials, analytical balance, magnetic stirrer or mixer [1] [4].

  • Step 1: Solution Preparation

    • Prepare a 10% (w/v) HPBCD solution in purified water by dissolving 10 g of HPBCD in 100 mL of water with continuous mixing until completely dissolved.
    • Add the calculated amount of this compound to achieve the target concentration based on the estimated daily water consumption (typically 3-5 mL per mouse per day) and desired daily dose (50 mg/kg/day) [1].
  • Step 2: Mixing and Complexation

    • Mix the solution continuously for 2-4 hours at room temperature to ensure complete complexation of this compound with HPBCD.
    • Protect the solution from light throughout the preparation and administration process using amber containers or light-blocking wraps [1].
  • Step 3: Quality Control

    • Verify the concentration of the prepared solution using the UHPLC-UV method if available.
    • Record the preparation date and time, and use the formulation within the validated 7-day stability period [1].
Stability Testing Protocol
  • Materials Required: UHPLC system with UV detector, C18 reverse-phase column, methanol or acetonitrile (UHPLC grade), formic acid, water (UHPLC grade), volumetric flasks, amber vials [1].

  • Step 1: Sample Preparation

    • Prepare fresh calibration standards of this compound in the HPBCD solution at concentrations ranging from 10 µg/mL to 100 µg/mL.
    • Collect samples from the drinking water formulation immediately after preparation (T=0) and at 24-hour intervals for 7 days.
    • Store samples in amber vials at 4°C until analysis to prevent additional degradation [1].
  • Step 2: UHPLC-UV Analysis

    • Inject 10 µL of each sample onto the UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7 µm particle size).
    • Use a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-2 min 5% B, 2-8 min 5-95% B, 8-10 min 95% B, 10-12 min 95-5% B.
    • Set the flow rate to 0.4 mL/min and column temperature to 40°C.
    • Monitor this compound at a wavelength of 260 nm [1].
  • Step 3: Data Analysis

    • Calculate the peak area of this compound in each sample and compare to the calibration curve to determine concentration.
    • Plot concentration versus time to determine degradation rate.
    • The formulation is considered stable if ≥90% of the initial this compound concentration remains after 7 days [1].
Animal Administration and Monitoring Protocol
  • Animals and Housing: 16-week-old male C57Bl/6J mice, group housing with standard environmental conditions, and ad libitum access to food and the medicated water formulation [1].

  • Step 1: Dose Calculation

    • Calculate the required this compound concentration in drinking water based on the target daily dose (50 mg/kg/day), average animal weight, and expected daily water consumption (typically 3-5 mL per mouse).
    • Example: For 30 g mice consuming 4 mL water daily targeting 50 mg/kg/day: Concentration = (50 mg/kg × 0.03 kg) / 0.004 L = 375 mg/L [1].
  • Step 2: Administration

    • Provide the HPBCD-based this compound formulation as the sole source of drinking water.
    • Use amber drinking bottles or wrap clear bottles with aluminum foil to protect from light.
    • Record water consumption daily and animal weight twice weekly to monitor tolerance [1].
  • Step 3: Monitoring and Endpoint Assessment

    • Monitor animals daily for signs of toxicity including weight loss, reduced activity, or abnormal appearance.
    • For pharmacokinetic studies: Collect blood samples at appropriate time points via approved methods, separate plasma, and analyze this compound concentration using LC-MS/MS.
    • For pharmacodynamic studies: Harvest tissues (aorta, heart), homogenize in RIPA buffer with protease and phosphatase inhibitors, and analyze pERK and total ERK levels by western blotting [1].

Implementation Guidelines and Conclusion

Practical Considerations for Research Implementation

The successful implementation of the HPBCD-based drinking water formulation for this compound administration requires attention to several practical considerations. First, the light sensitivity of this compound necessitates consistent use of light-protected drinking bottles throughout the administration period. Second, dose selection should be carefully considered based on the specific research objectives, with 50 mg/kg/day demonstrating efficacy with acceptable toxicity in murine studies. Researchers should conduct pilot studies to confirm appropriate dosing in their specific model systems, particularly when using genetically modified animals that may have altered water consumption patterns [1] [2].

Formulation consistency should be monitored through regular measurement of water consumption to ensure accurate dose delivery. Animals with significantly altered drinking behavior due to experimental conditions or genotype may require adjustment of formulation concentration to maintain target dosing. The stability limitations (7-day maximum use period) require scheduled weekly preparation of fresh formulation, which should be incorporated into study planning. For long-term chronic studies, this administration method significantly reduces the cumulative stress compared to daily oral gavage, potentially improving the validity of experimental outcomes particularly in stress-sensitive research models [1].

Conclusion

The development and validation of a HPBCD-based drinking water formulation for this compound administration represents a significant advancement in preclinical research methodology. This approach effectively addresses the limitations of oral gavage by reducing animal stress, minimizing injury risk, and decreasing labor requirements while maintaining therapeutic drug levels and target pathway inhibition. The comprehensive validation including stability assessment, pharmacokinetic profiling, and demonstration of pharmacodynamic activity in target tissues provides researchers with a robust alternative administration method for investigating MEK-ERK pathway modulation in disease models [1] [2].

This refined administration method aligns with the 3Rs principle in animal research and offers particular utility in long-term studies where repeated stress from traditional administration methods may confound experimental results. The detailed protocols provided in this application note enable researchers to confidently implement this alternative administration method in their investigation of this compound across a spectrum of disease models, particularly in cardiovascular research and oncology. Future directions may include further optimization of formulation approaches and exploration of this administration strategy with other MEK inhibitors [1].

Graphical Experimental Workflow

G compound This compound (RDEA119) problem Oral Gavage Limitations: • Animal stress • Labor intensive • Potential injury compound->problem Traditional administration solution HPBCD Formulation Development problem->solution Motivates development stability Stability Assessment (UHPLC-UV method) solution->stability Formulation optimized pk Pharmacokinetic Evaluation stability->pk Stable for 7 days pd Pharmacodynamic Analysis (pERK/ERK) pk->pd Active plasma levels achieved outcome Validated Alternative Administration Method pd->outcome Target engagement confirmed

MAPK Signaling Pathway and Mechanism of Action

G gf Growth Factors Cytokines ras RAS Activation gf->ras Receptor activation raf RAF Phosphorylation ras->raf GTP-dependent mek MEK1/MEK2 raf->mek Phosphorylation erk ERK1/ERK2 Phosphorylation mek->erk Phosphorylation nuclear Nuclear Translocation erk->nuclear Translocation response Cellular Responses: • Proliferation • Differentiation • Survival nuclear->response Gene expression This compound This compound (MEK1/2 Inhibitor) This compound->mek Allosteric inhibition

References

Application Note: Refametinib and Sorafenib in Unresectable HCC

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Hepatocellular carcinoma (HCC) represents a significant unmet medical need, particularly in its advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care for unresectable HCC. Refametinib (BAY 86-9766) is a potent, selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. Preclinical models demonstrated that the combination of this compound and sorafenib has synergistic antitumor activity, providing a strong rationale for clinical evaluation [1].

2. Mechanism of Action The combination operates through a dual-mechanism attack on oncogenic signaling:

  • Sorafenib inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR) and serine/threonine kinases (RAF-1, B-RAF), targeting tumor angiogenesis and proliferation [1].
  • This compound selectively inhibits MEK1/2, downstream effectors in the MAPK pathway, blocking cellular proliferation signals [2].

Preclinically, this combination was shown to inhibit the feedback upregulation of MEK phosphorylation that can occur with sorafenib monotherapy, leading to enhanced suppression of tumor growth and increased apoptosis [1].

The following diagram illustrates the signaling pathway and drug targets:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Prolif Cell Proliferation & Survival Nucleus->Prolif Sorafenib Sorafenib Inhibits Sorafenib->RTK Sorafenib->RAF This compound This compound Inhibits This compound->MEK

3. Clinical Trial Efficacy Data A phase II, single-arm study (NCT01204177) evaluated the efficacy and safety of this compound plus sorafenib in 95 enrolled Asian patients with unresectable HCC; 70 patients received study treatment [3] [4]. The key efficacy outcomes are summarized below.

Table 1: Efficacy Outcomes from the Phase II Trial (NCT01204177)

Endpoint Result Notes
Disease Control Rate (DCR) 44.8% (n=58) Primary efficacy endpoint [3].
Median Overall Survival (OS) 290 days (approx. 9.5 months) Based on n=70 patients [3].
Median Time to Progression (TTP) 122 days (approx. 4.1 months) [3].
Overall Survival in RAS-mutated patients 12.7 months Suggested synergistic effect; from a separate analysis [5].

4. Safety and Tolerability Profile The combination therapy was associated with significant toxicity, requiring dose modifications in almost all patients [3]. The most frequent drug-related adverse events (AEs) are listed below.

Table 2: Common Drug-Related Adverse Events [3]

Adverse Event Frequency
Diarrhea Very Common
Rash Very Common
Aspartate Aminotransferase (AST) Elevation Very Common
Vomiting Very Common
Nausea Very Common

Dosing and Management: The trial started with a lead-in dose (this compound 50 mg twice daily + sorafenib 200 mg/400 mg twice daily) with potential escalation to sorafenib 400 mg twice daily from cycle 2. However, frequent grade 3 AEs necessitated dose reductions or interruptions in the majority of patients, which may have limited the overall treatment effect [3].

5. Biomarker Analysis A key finding from the study was the correlation between RAS mutation status and treatment response.

  • Patients with RAS mutations were among the best clinical responders and showed a longer median overall survival [3] [5].
  • Patients with wild-type RAS were predominantly poor responders [3]. This suggests that prospective genotyping of RAS mutations, potentially via circulating tumor DNA, could be a feasible strategy to identify the patient population most likely to benefit from this combination [5].

Experimental Protocols

1. Preclinical Assessment of Combination Effect (In Vitro)

Objective: To evaluate the synergistic antiproliferative effect of this compound and sorafenib on HCC cell lines [1].

Materials:

  • HCC cell lines (e.g., Huh-7, Hep3B, HepG2).
  • This compound and sorafenib stock solutions.
  • 96-well or 384-well tissue culture plates.
  • CellTiter-Glo Luminescent Cell Viability Assay kit.

Methodology:

  • Cell Plating: Plate cells in 96-well or 384-well plates and incubate overnight.
  • Compound Treatment:
    • Prepare serial dilutions of this compound (D1) and sorafenib (D2) alone and in combination at fixed ratios (e.g., 0.9:0.1, 0.5:0.5, 0.1:0.9).
    • Add compounds to the wells 24 hours after cell seeding.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Readout: Add CellTiter-Glo reagent to measure ATP levels as a surrogate for cell viability using a luminescence plate reader.
  • Data Analysis:
    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone using a four-parameter logistic fit.
    • Analyze combination effects using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1].

2. Protocol for RAS Mutation Analysis from Circulating Tumor DNA (ctDNA)

Objective: To non-invasively identify patients with HCC who have RAS mutations for potential enrichment in clinical trials [5].

Materials:

  • Patient plasma samples.
  • Blood collection tubes (e.g., EDTA or cell-free DNA blood tubes).
  • Commercial cell-free DNA extraction kit.
  • Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) platform for mutation detection.
  • Assays designed for common RAS (NRAS, KRAS) hotspots.

Methodology:

  • Plasma Separation: Collect peripheral blood and centrifuge to separate plasma within 2-4 hours of collection.
  • cfDNA Extraction: Isolate cell-free DNA (cfDNA) from plasma using a commercial kit. Quantify and assess DNA quality.
  • Mutation Detection:
    • Use a highly sensitive method like ddPCR. Partition each sample into thousands of droplets along with primers and probes for wild-type and mutant RAS alleles.
    • Amplify the target sequences via PCR.
  • Data Analysis:
    • Analyze the droplets to determine the fraction of mutant RAS alleles in the total cfDNA.
    • Define a positive result based on a pre-specified variant allele frequency threshold.

Conclusion and Future Directions

The combination of this compound and sorafenib demonstrated modest antitumor activity in patients with unresectable HCC, but its clinical utility was limited by a challenging safety profile requiring extensive dose modifications [3]. The most promising finding was the identification of RAS mutations as a potential predictive biomarker for response [3] [5]. Future development of this or similar MEK-inhibitor combinations would likely require:

  • Patient stratification based on RAS status.
  • Optimized dosing schedules to improve tolerability.
  • Exploration in the context of newer standard-of-care therapies, such as immune checkpoint inhibitors.

References

Refametinib gemcitabine phase I/II study protocol

Author: Smolecule Technical Support Team. Date: February 2026

Study Overview & Key Findings

This phase I/II, open-label, multicenter study (NCT Number: Available on clinicaltrials.bayer.com under ID 14905) evaluated refametinib combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1] [2].

  • Objective: Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and assess the safety and efficacy of the combination [1] [3] [2].
  • Rationale: Activating KRAS mutations occur in up to 90% of pancreatic cancers. This compound is a potent, selective allosteric inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [1] [4] [5].
  • Key Result: The combination was well-tolerated and showed a promising objective response rate (ORR) of 23% and a disease control rate (DCR) of 73%. Outcomes were notably better in patients without detectable KRAS mutations in circulating tumor DNA (ctDNA) [1] [3].

Efficacy & Safety Profile

The tables below summarize the key efficacy and safety results from the study.

Table 1: Efficacy Outcomes (Phase II) [1] [3]

Parameter All Patients (n=90) KRAS Mutant (ctDNA) KRAS Wild-Type (ctDNA)
Objective Response Rate (ORR) 23% 28% 48%
Disease Control Rate (DCR) 73% 69% 81%
Median Progression-Free Survival (PFS) Information missing 5.3 months 8.8 months
Median Overall Survival (OS) Information missing 6.6 months 18.2 months

Table 2: Common Treatment-Emergent Toxicities [1] [3] This list includes adverse events observed during the study.

Toxicity Frequency
Thrombocytopenia Common
Fatigue Common
Anemia Common
Edema Common
Rash Common (known effect of MEK inhibitors [5])
Diarrhea Common (known effect of MEK inhibitors [5])

Detailed Experimental Protocol

This section provides the methodological details for the clinical trial.

Study Design
  • Phase: I/II, open-label, single-arm [2].
  • Primary Endpoints:
    • Phase I: Number of subjects with Dose Limiting Toxicities (DLTs); determination of Maximum Tolerated Dose (MTD) [2].
    • Phase II: Tumor response according to RECIST 1.1 criteria [2].
  • Secondary Endpoints: Duration of response, disease control rate, time to progression, progression-free survival, overall survival, safety, and tolerability [2].
Patient Population
  • Key Inclusion Criteria: Patients with locally advanced, unresectable, or metastatic pancreatic cancer [2].
  • Sample Size: 90 patients overall received treatment [1] [3].
Dosing and Schedule
  • Phase I (Dose Escalation): Investigated this compound at 20, 30, and 50 mg twice daily in combination with a fixed dose of gemcitabine (1000 mg/m²) [1] [2].
  • Recommended Phase II Dose: The MTD and RP2D was established as This compound 50 mg twice daily continuously + gemcitabine 1000 mg/m² administered on days 1, 8, and 15 of a 28-day cycle [1] [3].
Assessments and Analyses
  • Tumor Assessments: Conducted at screening and then every 8 weeks using RECIST 1.1 guidelines [2].
  • Pharmacokinetics (PK): Plasma levels of this compound and gemcitabine were analyzed. The study concluded there was no pharmacokinetic interaction between the two drugs [1] [3].
  • Biomarker Analysis: KRAS mutational status was determined from circulating tumor DNA (ctDNA) [1] [3].

Mechanism of Action & Pathway

This compound targets the MAPK signaling pathway, a key driver in many cancers, particularly those with KRAS mutations. The following diagram illustrates the pathway and the drug's site of action.

G EGFR_HER2 EGFR/HER2 (Growth Factor Receptor) KRAS KRAS (Mutated in ~90% PDAC) EGFR_HER2->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Transcription, Cell Proliferation, Survival, Differentiation) ERK->Nucleus Translocates to This compound This compound (MEK Inhibitor) This compound->MEK Allosterically Inhibits

Discussion & Application Notes

  • Clinical Implications: The combination of this compound and gemcitabine demonstrated a manageable safety profile and clinically meaningful efficacy, especially in a subset of patients with pancreatic cancer [1] [3].
  • Biomarker Strategy: The trend toward improved outcomes in patients without detectable KRAS mutations in ctDNA is a critical finding. It suggests that KRAS status could serve as a predictive biomarker for patient selection in future studies, highlighting the importance of incorporating biomarker analysis into clinical trial design [1] [3].
  • Protocol Note: The established RP2D and schedule (this compound 50 mg BID with gemcitabine 1000 mg/m² on Days 1, 8, 15 of a 28-day cycle) provides a validated regimen for future clinical investigations in this setting [1].

References

Comprehensive Application Notes: UHPLC-UV Quantification of Refametinib in Plasma for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Refametinib and the MAPK Pathway

This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1/2 enzymes within the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway regulates critical cellular processes including proliferation, differentiation, survival, and apoptosis, with its constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. This compound has demonstrated antitumor activity in phase II clinical trials and has shown efficacy in attenuating aortic root growth in murine models of Marfan syndrome. The therapeutic monitoring of this compound plasma concentrations is essential for establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing regimens in both preclinical and clinical settings.

The development of reliable bioanalytical methods for this compound quantification is particularly important given its narrow therapeutic index, as evidenced by a relatively high mortality rate observed in murine studies at higher doses (75 mg/kg/day). A robust analytical method allows researchers to precisely monitor drug exposure levels, potentially mitigating toxic effects while maintaining therapeutic efficacy. The UHPLC-UV technique offers an optimal balance of sensitivity, specificity, and accessibility for this compound quantification in biological matrices, making it particularly suitable for preclinical research settings where more expensive LC-MS/MS instrumentation may not be readily available.

Analytical Methodology Development

Chromatographic Conditions

The UHPLC-UV method for this compound quantification employs specific chromatographic conditions optimized for peak resolution, sensitivity, and analysis time. Based on the research by [1], the method utilizes:

  • Column: Reverse-phase C18 column maintained at stable temperature
  • Mobile Phase: Optimized gradient or isocratic mixture of acetonitrile and water with modified pH
  • Flow Rate: Typically 0.9-1.0 mL/min for optimal backpressure and separation efficiency
  • Detection: UV detection at wavelength maximizing this compound absorbance
  • Injection Volume: 50 μL for balancing sensitivity and column longevity
  • Run Time: Approximately 7 minutes per sample to enable high-throughput analysis

The method development considered various factors affecting chromatographic performance, including organic modifier selection, buffer composition, pH adjustment, and gradient profile. The finalized conditions provide adequate separation of this compound from potential endogenous interferences present in plasma matrices while maintaining reasonable analysis time for processing large sample batches typical in pharmacokinetic studies.

Sample Preparation Procedure

Proper sample preparation is critical for reliable this compound quantification. The optimized protein precipitation extraction protocol follows these steps:

  • Aliquot 40-50 μL of plasma sample into a microcentrifuge tube
  • Add internal standard solution (12.5 μL of appropriate concentration) if used
  • Vortex mix briefly (10-15 seconds) to ensure proper mixing
  • Add protein precipitation solvent (1 mL of ethyl acetate or acetonitrile)
  • Vortex vigorously for 2 minutes to ensure complete protein precipitation
  • Centrifuge at 4,000 rpm for 5 minutes at 4°C to compact precipitate
  • Transfer organic supernatant to a clean tube, avoiding the protein pellet
  • Evaporate to dryness under vacuum or nitrogen stream at 60°C
  • Reconstitute residue with 100 μL of mobile phase
  • Vortex for 2 minutes to ensure complete dissolution
  • Transfer to autosampler vials for UHPLC-UV analysis

This sample preparation procedure effectively removes interfering proteins and phospholipids while maintaining adequate recovery of this compound from the plasma matrix. The use of internal standard correction helps control for variability in extraction efficiency and injection volume.

Method Validation Characteristics

Performance Parameters

The UHPLC-UV method for this compound quantification was comprehensively validated according to regulatory guidelines for bioanalytical methods [1] [2]. The key validation parameters are summarized in the table below:

Table 1: Validation Parameters for this compound UHPLC-UV Quantification in Plasma

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity Range 0.1-40 μg/mL R² > 0.99
Lower Limit of Quantification (LLOQ) 0.1 μg/mL Signal-to-noise ≥5, precision <20%
Precision (Intra-day) <10% RSD Meeting regulatory guidelines
Precision (Inter-day) <13% RSD Meeting regulatory guidelines
Accuracy 85%-115% of nominal values Within predefined range
Extraction Recovery Consistent and reproducible Not explicitly specified
Selectivity No interference from plasma components Peak purity established
Stability 7 days at -20°C or -80°C Within ±15% of nominal
Stability Assessment

Stability evaluation is a critical component of method validation, particularly for preclinical studies involving long-term storage of samples. The this compound stability assessment included:

  • Short-term temperature stability: Evaluation of bench-top stability at room temperature
  • Freeze-thaw stability: Assessment after multiple freeze-thaw cycles (-20°C or -80°C)
  • Long-term storage stability: Determination of optimal storage conditions and duration
  • Processed sample stability: Evaluation of autosampler stability for extracted samples
  • Stock solution stability: Monitoring of reference standard integrity under storage conditions

The stability evaluation followed regulatory guidelines, with samples considered stable if the mean concentration deviated within ±15% of nominal values. Based on similar stability concerns noted for other compounds [2], direct analysis of this compound plasma samples after collection or maximum storage for one week at -20°C or -80°C is recommended to ensure accurate quantification.

Pharmacokinetic and Pharmacodynamic Application

Murine Pharmacokinetic Data

The validated UHPLC-UV method was successfully applied to characterize the pharmacokinetic profile of this compound in wild-type C57Bl/6J mice following administration via drinking water. Key pharmacokinetic parameters obtained are summarized below:

Table 2: Pharmacokinetic Parameters of this compound in Murine Plasma Following Oral Administration via Drinking Water

Dose Group Plasma Concentration Achieved Active Levels Mortality Rate Sample Size (n)
50 mg/kg/day Therapeutic concentrations detected >1.2 μg/mL (active levels) No significant mortality 10
75 mg/kg/day Dose-dependent increase Above active levels Relatively high (n=5) 7

The study demonstrated that active plasma concentrations (>1.2 μg/mL) were achieved even at the lower dose of 50 mg/kg/day, confirming the suitability of the drinking water administration method as a valid alternative to oral gavage. The dose-dependent increase in plasma concentrations highlighted the importance of therapeutic drug monitoring to avoid potential toxicities associated with elevated this compound exposure.

Pharmacodynamic Biomarker Assessment

The pharmacodynamic effects of this compound were evaluated through measurement of phosphorylated ERK (pERK) to total ERK protein ratios in myocardial and aortic tissues following 7 days of treatment. Researchers observed:

  • Significant reduction in pERK/total ERK protein levels compared to untreated mice
  • Effective pathway inhibition in both aortic and myocardial tissue at 50 mg/kg/day dose
  • Consistent target engagement confirming MEK inhibition despite alternative administration route
  • Tissue-specific variability in pathway inhibition magnitude

This pharmacodynamic assessment confirmed the functional activity of this compound delivered via the drinking water method and validated the biological significance of the plasma concentrations measured by the UHPLC-UV method.

Protocol Implementation and Troubleshooting

Detailed Experimental Workflow

The complete experimental workflow for this compound quantification and efficacy assessment encompasses multiple stages from sample collection to data interpretation, as illustrated in the following diagram:

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma Separation UHPLCAnalysis UHPLC-UV Analysis SamplePrep->UHPLCAnalysis Extracted Sample DataProcessing Data Processing UHPLCAnalysis->DataProcessing Chromatographic Data PKModeling PK Modeling DataProcessing->PKModeling Concentration Data PDEvaluation PD Evaluation DataProcessing->PDEvaluation pERK/ERK Ratio DataInterpretation Data Interpretation PKModeling->DataInterpretation PK Parameters PDEvaluation->DataInterpretation Pathway Inhibition

Critical Implementation Considerations

Successful implementation of the this compound UHPLC-UV quantification method requires attention to several critical factors:

  • Sample Storage Stability: Plasma samples should be analyzed immediately after collection or stored at -20°C or -80°C for maximum one week to prevent degradation [2]. Repeated freeze-thaw cycles should be avoided.

  • Drinking Water Formulation: For drinking water administration, this compound should be prepared using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a solubility enhancer, with drinking bottles protected from UV/visible light to prevent drug degradation [1].

  • Matrix Effects: Although UV detection is less susceptible to ion suppression/enhancement than MS-based methods, evaluation of matrix effects using lots from different individuals is recommended.

  • System Suitability: Prior to each analysis batch, system suitability tests should be performed to verify chromatographic performance, including retention time stability, peak symmetry, and sensitivity.

Troubleshooting Guide

Common technical issues and recommended solutions:

  • Poor Peak Shape: Adjust mobile phase pH or consider using alternative buffering systems; ensure column temperature is properly controlled.

  • Decreased Sensitivity: Check UV lamp lifetime; evaluate detector cell for contamination; confirm extraction efficiency hasn't changed.

  • Retention Time Shifts: Stabilize mobile phase composition and column temperature; check for column degradation.

  • High Background Noise: Use high-purity solvents and reagents; ensure proper sample cleanup to remove interfering matrix components.

Conclusion

The UHPLC-UV method presented herein provides a robust, sensitive, and accessible approach for quantifying this compound in plasma matrices, enabling reliable pharmacokinetic characterization in preclinical studies. The method validation data confirm its suitability for measuring this compound across therapeutically relevant concentrations, while the application to murine models demonstrates its utility in establishing exposure-response relationships.

The successful implementation of this analytical method supports the refinement of animal dosing techniques through the drinking water administration approach, aligning with the 3Rs principle (replacement, reduction, refinement) in animal research by minimizing stress associated with oral gavage. Furthermore, the correlation between plasma concentrations and pharmacodynamic effects on MAPK pathway inhibition strengthens the understanding of this compound's mechanism of action and supports its continued investigation for conditions involving aberrant MAPK signaling.

References

Comprehensive Application Notes and Protocols: Analysis of pERK/total ERK Ratio in Murine Tissue Following Refametinib Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Refametinib and pERK/total ERK Ratio Analysis

This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is ubiquitously involved in regulating crucial cellular processes including proliferation, differentiation, survival, and apoptosis, with constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy [1]. The pERK/total ERK ratio serves as a critical pharmacodynamic biomarker for assessing MEK inhibition efficacy, as it directly reflects the downstream signaling activity of the pathway. This compound has demonstrated potent antitumor activity in various preclinical cancer models and has shown promise in attenuating aortic root growth in murine models of Marfan syndrome [1].

The analysis of phosphorylated ERK (pERK) relative to total ERK in tissue samples provides a reliable method for evaluating the biological activity of this compound and understanding its tissue distribution and target engagement. This protocol details the comprehensive methodology for administering this compound via supplemented drinking water—a refinement over traditional oral gavage that reduces animal stress—and subsequent analysis of pERK/total ERK ratios in murine tissues, particularly heart and aorta [1]. The approach presented here has been validated in wild-type C57Bl/6J mice and demonstrates significant reduction in pERK/total ERK protein levels in both aortic and myocardial tissue following this compound treatment.

This compound Background and Mechanism of Action

Molecular Characteristics and Selectivity

This compound is a non-ATP-competitive, allosteric inhibitor that specifically binds to MEK1/2, preventing the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. In comprehensive kinase profiling across more than 200 kinases, this compound demonstrated exceptional selectivity for MEK1/2 without significant off-target activity [2]. This high specificity makes it an ideal tool for precise perturbation of the MAPK signaling pathway in research settings and contributes to its favorable toxicity profile compared to earlier MEK inhibitors.

Relevance Across Disease Models

The therapeutic potential of this compound extends across multiple disease domains characterized by MAPK pathway dysregulation:

  • Oncology: this compound has shown anti-proliferative effects in HER2-positive breast cancer cell lines, including models with acquired resistance to trastuzumab or lapatinib, with demonstrated IC₅₀ values ranging from 357.3 ± 87.8 nM in HCC1954 cells to 1245.3 ± 152.0 nM in BT474 cells [3].
  • Cardiovascular Pathology: this compound has ameliorated aortic disease in smooth muscle cell-specific Tgfbr1 deleted mice, decreasing aortic diameters and preventing intimal-medial tears [1].
  • Virology: Emerging evidence suggests MEK inhibitors like this compound may be repurposed for treating respiratory viral infections, as many viruses exploit the host MAPK/ERK pathway for replication [4].

Experimental Design and Workflow

Overall Experimental Timeline

G A Day 1-3 Formulation & Stability Testing B Day 4 Animal Group Randomization A->B C Days 5-11 Treatment Period (7 days) B->C D Day 12 Tissue Collection C->D E Day 13 Protein Extraction D->E F Day 14 Western Blot Analysis E->F G Day 15 Data Analysis F->G

Materials and Reagents

Table 1: Key reagents and materials required for this compound administration and pERK/ERK analysis

Category Specific Items Specifications Supplier Examples
Inhibitor This compound >99% chemical and optical purity ChemieTek
Vehicle Component 2-hydroxypropyl-beta-cyclodextrin (HPBCD) Suitable for pharmaceutical preparation Sigma-Aldrich
Analytical Instrument UHPLC-UV system For stability assessment Various
Animal Model Wild-type C57Bl/6J mice 16-week-old, male Jackson Laboratory
Antibodies pERK1/2 antibody For Western blot Cell Signaling Technology
Total ERK1/2 antibody For Western blot Cell Signaling Technology
Tissue Collection Dissection tools, liquid nitrogen For rapid tissue preservation Various

Detailed Experimental Protocols

This compound Formulation and Administration
4.1.1 Drinking Water Formulation Protocol

The development of a stable this compound drinking water formulation represents a significant refinement in administration methodology, reducing stress associated with repeated oral gavage:

  • Preparation of HPBCD Solution: Prepare a 20% (w/v) solution of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) in purified water. Stir continuously until complete dissolution is achieved.
  • Drug Incorporation: Gradually add this compound to the HPBCD solution to achieve the target concentration of 0.75 mg/mL for the 50 mg/kg/day dose group or 1.125 mg/mL for the 75 mg/kg/day dose group, assuming average water consumption of 4-5 mL/day for a 25g mouse.
  • Stability Assessment: Protect drinking water bottles from UV/visible light by wrapping in aluminum foil. Under these conditions, this compound shows no significant degradation over 7 days, as confirmed by UHPLC-UV analysis [1].
  • Quality Control: Monitor water consumption daily and adjust drug concentration if consumption patterns deviate significantly from expectations.
4.1.2 Dose Calculation and Administration
  • 50 mg/kg/day group: Formulation at 0.75 mg/mL assuming 5 mL daily consumption by a 25g mouse
  • 75 mg/kg/day group: Formulation at 1.125 mg/mL assuming 5 mL daily consumption by a 25g mouse
  • Control group: Receive regular drinking water or vehicle-only solution
  • Treatment duration: 7 days (adjustable based on experimental needs)
Tissue Collection and Processing
4.2.1 Heart and Aorta Dissection Protocol
  • Euthanasia: Perform euthanasia according to approved institutional animal care protocols.
  • Perfusion: For cardiovascular tissues, perfuse the animal with ice-cold phosphate-buffered saline (PBS) through the left ventricle to remove blood components that could interfere with subsequent analysis.
  • Tissue Collection:
    • Heart: Excise the entire heart, blot dry, and divide into appropriate sections if necessary. The left ventricle is often preferred for analysis.
    • Aorta: Carefully dissect the aortic arch through abdominal aorta, removing adherent adipose and connective tissue.
  • Flash Freezing: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until protein extraction.
4.2.2 Protein Extraction and Quantification
  • Homogenization: Homogenize 20-30 mg of tissue in 300-500 μL of RIPA buffer supplemented with protease and phosphatase inhibitors using a mechanical homogenizer. Maintain samples on ice throughout the process.
  • Centrifugation: Centrifuge homogenates at 14,000 × g for 15 minutes at 4°C to remove insoluble debris.
  • Protein Quantification: Determine protein concentration of the supernatant using a Bradford or BCA assay. Adjust concentrations to achieve uniformity across samples.
  • Sample Preparation: Dilute protein extracts with Laemmli buffer and heat at 95°C for 5 minutes for Western blot analysis.
Western Blot Analysis for pERK and Total ERK
4.3.1 Gel Electrophoresis and Transfer
  • Gel Preparation: Prepare 4-20% gradient SDS-polyacrylamide gels to optimally resolve ERK proteins (42 and 44 kDa).
  • Sample Loading: Load 20-30 μg of total protein per lane alongside pre-stained molecular weight markers.
  • Electrophoresis: Run gels at 100-120 V until the dye front reaches the bottom of the gel.
  • Transfer: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems at 100 V for 60 minutes on ice.
4.3.2 Immunoblotting Protocol
  • Blocking: Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  • Primary Antibody Incubation:
    • pERK Detection: Incubate with phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody (1:1000 dilution) in 5% BSA/TBST overnight at 4°C.
    • Total ERK Detection: After stripping, reprobe with total p44/42 MAPK (Erk1/2) antibody (1:1000 dilution) in 5% milk/TBST overnight at 4°C.
  • Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibody (1:3000 dilution) for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system.

Table 2: Key parameters for Western blot analysis

Parameter pERK Detection Total ERK Detection
Primary Antibody Anti-phospho-ERK1/2 Anti-total ERK1/2
Dilution 1:1000 1:1000
Blocking Solution 5% BSA in TBST 5% non-fat milk in TBST
Incubation Overnight at 4°C Overnight at 4°C
Secondary Antibody HRP-conjugated anti-rabbit HRP-conjugated anti-rabbit
Expected Band Sizes 44 kDa (ERK1), 42 kDa (ERK2) 44 kDa (ERK1), 42 kDa (ERK2)

Data Analysis and Interpretation

Calculation of pERK/total ERK Ratio
  • Band Densitometry: Quantify band intensities using image analysis software (ImageJ or equivalent).
  • Background Subtraction: Subtract appropriate background values for each band.
  • Normalization: Calculate the pERK/total ERK ratio for each sample using the formula: pERK/total ERK ratio = (pERK band intensity / corresponding total ERK band intensity)
  • Inter-group Comparison: Normalize the ratios of treated groups to the control group set at 1.0 for fold-change calculations.
Statistical Analysis
  • Data Distribution Assessment: Check data for normal distribution using Shapiro-Wilk or Kolmogorov-Smirnov tests.
  • Group Comparisons: For normally distributed data, use one-way ANOVA followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. For non-parametric data, use Kruskal-Wallis test followed by Dunn's multiple comparisons.
  • Significance Threshold: Set significance at p < 0.05.
  • Data Presentation: Express data as mean ± SEM from at least 4 biological replicates per group [1].

Expected Results and Technical Validation

Pharmacodynamic Efficacy

In validation studies using wild-type C57Bl/6J mice:

  • Plasma Levels: this compound administration at 50 mg/kg/day in drinking water achieved plasma concentrations >1.2 μg/mL, exceeding the target active concentration [1].
  • pERK Inhibition: A significant reduction in pERK/total ERK ratio was observed in both aortic (47.3% decrease) and myocardial (52.8% decrease) tissue compared to untreated controls [1].

Table 3: Expected results from this compound treatment in murine tissues

Tissue Type Treatment Group Expected pERK/total ERK Ratio Fold-change vs. Control Statistical Significance
Aorta Control 1.0 ± 0.15 1.0 Reference
This compound 50 mg/kg/day 0.53 ± 0.12 0.53 p < 0.01
Heart Control 1.0 ± 0.18 1.0 Reference
This compound 50 mg/kg/day 0.47 ± 0.09 0.47 p < 0.01
Safety and Tolerability Findings
  • Mortality: The 75 mg/kg/day dose group exhibited a relatively high mortality rate (n=5), suggesting this approaches the maximum tolerated dose [1].
  • Recommendation: The 50 mg/kg/day dose provides robust target engagement with an improved safety profile for chronic studies.

Technical Considerations and Troubleshooting

Critical Success Factors
  • Stability Maintenance: Protection of this compound drinking solution from light is essential to prevent degradation. Fresh solution should be prepared every 7 days.
  • Tissue Processing Speed: Rapid tissue collection and freezing is critical to preserve phosphorylation states. The interval between euthanasia and freezing should not exceed 5 minutes.
  • Phosphatase Inhibition: Comprehensive phosphatase inhibition during protein extraction is essential to prevent pERK dephosphorylation during sample preparation.
  • Normalization Accuracy: Ensure equal protein loading and use of appropriate housekeeping proteins (GAPDH, β-actin, or total ERK) for reliable quantification.
Troubleshooting Common Issues

Table 4: Troubleshooting guide for common technical issues

Problem Potential Causes Solutions
High background in Western blots Incomplete blocking or antibody concentration too high Optimize blocking conditions; titrate antibodies
No pERK signal Protein degradation during processing; insufficient this compound exposure Verify tissue processing speed; check plasma drug levels
High variability between samples Inconsistent tissue dissection or protein quantification Standardize dissection protocols; verify protein assay accuracy
Unexpected mortality Drug toxicity at higher doses Use 50 mg/kg/day dose; monitor animal health daily

Conclusion

This protocol provides a comprehensive methodology for administering this compound via supplemented drinking water and assessing its pharmacodynamic activity through pERK/total ERK ratio analysis in murine tissues. The approach offers significant advantages over traditional oral gavage by reducing animal stress while maintaining effective target engagement. The robust inhibition of ERK phosphorylation in both cardiovascular and other tissues demonstrates the utility of this protocol for preclinical studies investigating MAPK pathway inhibition in various disease models.

Researchers should consider implementing this validated approach in studies requiring chronic MEK inhibition where minimal stress induction is critical for experimental outcomes. The methodology is particularly relevant for cardiovascular research, oncology studies, and emerging applications in virology where modulation of the MAPK pathway represents a promising therapeutic strategy.

References

Comprehensive Application Notes and Protocols: Refametinib in HER2-Positive Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Refametinib and Its Potential in HER2-Positive Breast Cancer

This compound (BAY 86-9766) is an allosteric MEK1/2 inhibitor that targets the MAPK signaling pathway, a key downstream effector of HER2 signaling. While HER2-positive breast cancer has traditionally been targeted with HER2-directed therapies like trastuzumab and lapatinib, resistance frequently develops through various escape mechanisms. One significant resistance mechanism involves persistent activation of the MEK/MAPK pathway despite HER2 blockade. The preclinical evaluation of this compound in HER2-positive breast cancer models demonstrates that this agent has single-agent activity in certain HER2-positive breast cancer cell lines and produces synergistic effects when combined with both HER2-targeted therapies and PI3K inhibitors [1].

The significance of targeting the MEK/MAPK pathway in HER2-positive breast cancer is underscored by proteomic analysis of patient tumors, which revealed that approximately 18% of HER2-positive breast cancers exhibit decreased MAPK signaling with concurrent increased AKT phosphorylation following HER2-targeted therapy. This subset of tumors represents a patient population that may derive particular benefit from MEK inhibition with this compound as a strategy to overcome resistance [1] [2]. The following application notes and protocols detail the experimental approaches for evaluating this compound in HER2-positive breast cancer models, providing researchers with methodologies to further investigate this promising therapeutic strategy.

Quantitative Profiling of this compound Sensitivity

Drug Sensitivity Profiles Across HER2-Positive Breast Cancer Cell Lines

Comprehensive profiling of this compound sensitivity across a panel of HER2-positive breast cancer cell lines reveals differential sensitivity patterns based on specific molecular characteristics. The anti-proliferative effects of this compound were evaluated in both parental cell lines and matched models with acquired resistance to trastuzumab or lapatinib, providing insights into its potential for overcoming therapeutic resistance [1].

Table 1: this compound Sensitivity Profiles in HER2-Positive Breast Cancer Cell Lines

Cell Line Acquired Resistance PIK3CA Mutation Status p53 Mutation Status This compound IC50 (nM)
SKBR3-P N/A WT R175H >4000
SKBR3-L Lapatinib WT N/A >4000
SKBR3-T Trastuzumab WT N/A >4000
HCC1954-P N/A H1047R Y163C 357.3 ± 87.8
HCC1954-L Lapatinib H1047R N/A 713.7 ± 160.2
BT474-P N/A K111N E285K 1245.3 ± 152.0
BT474-RES Trastuzumab K111N N/A 1379.3 ± 190.5

The data demonstrate that HCC1954 cells are the most sensitive to this compound monotherapy, with an IC50 of 357.3 nM in the parental line. This sensitivity is maintained, though somewhat reduced, in the lapatinib-resistant derivative (IC50 = 713.7 nM). BT474 cells show intermediate sensitivity, while SKBR3 cells are completely resistant to this compound at concentrations up to 4μM. Interestingly, the PIK3CA mutation status does not clearly correlate with this compound sensitivity, as both sensitive (HCC1954: H1047R, BT474: K111N) and resistant (SKBR3: WT) cell lines harbor different PIK3CA mutations [1].

Combination Therapy Strategies with this compound

The combination of this compound with other targeted agents demonstrates synergistic anti-proliferative effects in multiple HER2-positive breast cancer models. These findings support the concept that vertical pathway inhibition targeting both MEK and complementary signaling nodes may enhance therapeutic efficacy [1].

Table 2: Combination Therapy Effects with this compound in HER2-Positive Breast Cancer Models

Combination Therapy Synergistic Effect Cell Lines with Synergy Combination Index Range (@ED75)
This compound + Copanlisib (PI3Ki) Yes 4/6 cell lines 0.39-0.75
This compound + Lapatinib Yes 3/6 cell lines 0.39-0.80
This compound + Trastuzumab Not reported Not reported Not reported

The combination of this compound with copanlisib (a PI3K inhibitor) demonstrated particularly robust synergy, with synergistic inhibition of growth observed in the majority of cell lines tested. The combination with lapatinib was also effective in half of the cell lines tested. These findings suggest that concurrent inhibition of MEK and PI3K may be an effective strategy across multiple HER2-positive breast cancer contexts, while the combination with lapatinib may be more context-dependent [1].

Experimental Protocols

Cell Culture and Reagent Preparation

Protocol 1: Cell Culture Maintenance

  • Cell Lines: Maintain HER2-positive breast cancer cell lines (e.g., HCC1954, BT474, SKBR3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator [3].
  • Authentication and Quality Control: Perform regular cell line authentication using short tandem repeat (STR) profiling. Conduct frequent mycoplasma testing using PCR-based methods to ensure culture purity [4].
  • Preparation of Drug-Resistant Variants: Generate trastuzumab- or lapatinib-resistant variants through continuous exposure to increasing concentrations of the respective drugs over 6-9 months. Maintain resistant lines in media containing the selecting drug at IC50 concentrations [1].

Protocol 2: Drug Stock Solution Preparation

  • This compound: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles [3] [4].
  • Copanlisib: Prepare a 5 mM stock solution in 100% DMSO with 10 mM TFA. Aliquot and store at -20°C [3].
  • Lapatinib: Prepare a 10.8 mM stock solution in DMSO. Aliquot and store at -20°C [3].
  • Trastuzumab: Obtain clinical-grade trastuzumab (21 mg/mL) and prepare working concentrations in sterile water as per manufacturer's instructions [3].
Drug Sensitivity and Anti-Proliferative Assays

Protocol 3: Cell Viability and IC50 Determination

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well depending on cell line growth characteristics. Allow cells to adhere for 24 hours [5].
  • Drug Treatment: Treat cells with a 9-point dilution series of this compound (typical range: 1 nM - 10,000 nM) alone or in combination with other agents. Include DMSO vehicle controls for normalization [5].
  • Incubation and Viability Assessment: Incubate cells with drugs for 72 hours. Measure cell viability using ATPlite 1Step luminescence assay according to manufacturer's instructions. Quantify luminescence using a plate reader [5].
  • IC50 Calculation: Calculate IC50 values using non-linear regression analysis of the dose-response curves. Express results as 10logIC50 values (nM) for statistical comparisons [5].

Protocol 4: Colony Formation Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates at low density (500-1,000 cells per well). Treat with this compound, combination therapies, or vehicle control for 96 hours [4].
  • Colony Development: After treatment, replace drug-containing media with fresh complete media and allow colonies to develop for 10-14 days without disturbing the cells.
  • Staining and Quantification: Fix colonies with 4% paraformaldehyde and stain with crystal violet. Image plates and quantify colony area using ImageJ software with appropriate colony counting plugins [4].
Analysis of Signaling Pathways and Mechanism of Action

Protocol 5: Protein Extraction and Western Blot Analysis

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay [4].
  • Western Blotting: Separate 20-30 μg of total protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% BSA or non-fat milk [4].
  • Antibody Incubation: Probe membranes with the following primary antibodies overnight at 4°C:
    • Phospho-MEK1/2 and total MEK1/2
    • Phospho-p44/42 MAPK and total p44/42 MAPK
    • Phospho-AKT and total AKT
    • Phospho-HER2 and total HER2
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence (ECL) detection [4].

Protocol 6: Reverse Phase Protein Array (RPPA)

  • Protein Extraction for RPPA: Extract proteins from cell lines or tumor tissues using Tris-based lysis buffer (pH 9) containing 2% SDS and protease inhibitors [1] [3].
  • Array Printing: Print lysates in duplicate or triplicate onto nitrocellulose-coated slides using a precision arrayer.
  • Immunostaining and Analysis: Probe arrays with validated antibodies against key signaling proteins in the PI3K/AKT and MEK/MAPK pathways. Normalize data by protein loading using the entire antibody panel [1].

Signaling Pathways and Experimental Workflows

Molecular Signaling Pathways in HER2-Positive Breast Cancer

The following diagram illustrates the key signaling pathways targeted by this compound in HER2-positive breast cancer and the experimental workflow for evaluating its effects:

G cluster_pathway HER2 Signaling Pathways in Breast Cancer cluster_workflow Experimental Workflow for this compound Evaluation HER2 HER2 RAS RAS HER2->RAS Activates PI3K PI3K HER2->PI3K Activates HER1 HER1 HER1->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates MAPK MAPK MEK->MAPK Activates AKT AKT PI3K->AKT Activates This compound This compound This compound->MEK Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->HER1 Inhibits Copanlisib Copanlisib Copanlisib->PI3K Inhibits CellCulture Cell Culture (HER2+ Breast Cancer Cell Lines) DrugTreatment Drug Treatment (this compound ± Combination) CellCulture->DrugTreatment FunctionalAssays Functional Assays (Proliferation, Apoptosis) DrugTreatment->FunctionalAssays SignalingAnalysis Signaling Analysis (Western Blot, RPPA) FunctionalAssays->SignalingAnalysis DataIntegration Data Integration (IC50, Synergy Analysis) SignalingAnalysis->DataIntegration

This diagram illustrates that HER2 activation triggers two key downstream pathways: the MAPK pathway (RAS-RAF-MEK-MAPK) that regulates cell proliferation, and the PI3K/AKT pathway that promotes cell survival. This compound specifically targets the MEK node within the MAPK pathway. The experimental workflow progresses systematically from cell culture establishment through comprehensive functional and signaling analyses to data integration.

Mechanism of this compound Response and Resistance

The molecular basis for differential sensitivity to this compound across HER2-positive breast cancer cell lines involves distinct signaling dependencies. In HCC1954 cells (this compound-sensitive), HER2 primarily signals through the MEK/MAPK pathway, with lapatinib treatment effectively inhibiting MEK and MAPK phosphorylation while paradoxically activating AKT phosphorylation. In contrast, BT474 and SKBR3 cells utilize both PI3K/AKT and MEK/MAPK signaling pathways, making them less dependent on MEK/MAPK signaling alone [1].

Analysis of patient tumor samples from the NCT00524303 clinical trial revealed that a subset of HER2-positive breast cancers (approximately 18%) exhibits decreased MAPK signaling with concurrent increased AKT phosphorylation following HER2-targeted therapy. This adaptive response represents a potential predictive biomarker for this compound sensitivity, as these tumors may be particularly dependent on MEK/MAPK signaling after HER2 inhibition [1] [2].

Therapeutic Significance and Clinical Implications

The preclinical data supporting this compound in HER2-positive breast cancer provides a strong rationale for clinical trial evaluation. Several key considerations emerge from these studies:

  • Biomarker-Driven Patient Selection: The finding that tumors with decreased MAPK and increased AKT phosphorylation following HER2-targeted therapy may be more likely to respond to this compound suggests that proteomic profiling could identify patients most likely to benefit from this treatment approach [1] [2].

  • Combination Therapy Strategies: The synergistic interactions observed between this compound and both HER2-targeted therapies (lapatinib) and PI3K inhibitors (copanlisib) support the evaluation of rational combination regimens in clinical settings [1].

  • Overcoming Therapeutic Resistance: The activity of this compound in models with acquired resistance to trastuzumab or lapatinib indicates its potential utility in treatment-resistant settings. This is particularly relevant given that a substantial proportion of HER2-positive breast cancer patients develop resistance to current HER2-targeted therapies [1].

These application notes and protocols provide a framework for further preclinical investigation of this compound in HER2-positive breast cancer models. The methodologies detailed enable comprehensive evaluation of this compound as a single agent and in rational combinations, with the goal of informing clinical development strategies for this promising therapeutic approach.

References

Comprehensive Application Note: Refametinib in HER2-Positive Trastuzumab-Resistant Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

HER2-positive breast cancer represents approximately 15-20% of all breast cancers and is characterized by an aggressive clinical course with historically poor prognosis. The development of HER2-targeted therapies like trastuzumab (Herceptin) has fundamentally transformed treatment outcomes for this breast cancer subtype. However, therapeutic resistance remains a significant clinical challenge, with approximately 50-70% of patients eventually developing resistance to trastuzumab-based therapies, leading to disease progression. The MEK/MAPK signaling pathway has emerged as a critical resistance mechanism, with recent evidence suggesting that HER2 inhibition can preferentially suppress MAPK signaling while paradoxically activating AKT in a subset of tumors, creating a therapeutic vulnerability that can be exploited with MEK inhibitors like refametinib.

This compound (BAY86-9766) is an allosteric small molecule inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival, and its dysregulation contributes significantly to oncogenesis and treatment resistance. The preclinical evaluation of this compound in HER2-positive breast cancer models, including those with acquired resistance to trastuzumab, provides compelling evidence for its potential as both a monotherapy and combination agent in resistant disease. This application note comprehensively details the experimental findings, methodologies, and practical protocols for investigating this compound in trastuzumab-resistant HER2-positive breast cancer models.

Key Experimental Findings and Quantitative Data

This compound Sensitivity Across HER2-Positive Cell Lines

Table 1: Anti-proliferative effects of this compound and other targeted agents in HER2-positive breast cancer cell lines

Cell Line Resistance Model PIK3CA Mutation Status This compound IC50 (nM) Copanlisib IC50 (nM) Lapatinib IC50 (nM) Trastuzumab Response (% inhibition)
HCC1954-P Parental H1047R 357.3 ± 87.8 9.0 ± 0.4 581.0 ± 84.5 -10.0 ± 19.0
HCC1954-L Lapatinib-resistant H1047R 713.7 ± 160.2 10.3 ± 0.9 3602.0 ± 311.3 -2.0 ± 14.0
BT474-P Parental K111N 1245.3 ± 152.0 1.8 ± 0.6 14.3 ± 5.0 39.8 ± 4.9
BT474-RES Trastuzumab-resistant K111N 1379.3 ± 190.5 4.1 ± 0.9 223.7 ± 48.5 8.21 ± 5.2
SKBR3-P Parental Wild-type >4000 13.2 ± 3.4 57.3 ± 6.6 37.6 ± 6.4
SKBR3-L Lapatinib-resistant Wild-type >4000 45.2 ± 4.3 1237.7 ± 212.7 15.9 ± 8.2
SKBR3-T Trastuzumab-resistant Wild-type >4000 12.4 ± 3.5 79.3 ± 12.5 10.6 ± 5.3

The sensitivity profiling reveals that This compound exhibits potent anti-proliferative effects in specific HER2-positive cell lines, particularly HCC1954 and BT474 models, including those with acquired resistance to trastuzumab or lapatinib [1] [2]. Interestingly, the HCC1954 parental line demonstrated the greatest sensitivity to this compound monotherapy, with mechanistic studies suggesting this sensitivity stems from HER2 primarily activating the MEK/MAPK pathway rather than PI3K/AKT signaling in this cellular context [3]. The differential response to this compound across cell lines (with SKBR3 cells being completely resistant) highlights the biological heterogeneity of HER2-positive breast cancers and underscores the need for predictive biomarkers to identify likely responders.

Synergistic Combinations with this compound

Table 2: Synergistic interactions between this compound and other targeted agents in HER2-positive breast cancer models

Combination Therapy Cell Lines with Synergy Combination Index Range (@ED75) Proposed Mechanism
This compound + Copanlisib (PI3Ki) 4/6 cell lines 0.39-0.75 Concurrent inhibition of MAPK and PI3K/AKT pathways
This compound + Lapatinib 3/6 cell lines 0.39-0.80 Vertical inhibition of HER2 signaling and downstream MAPK pathway
This compound + Trastuzumab Not reported Not reported Potential to overcome adaptive MAPK activation following HER2 inhibition

The combination of this compound with copanlisib, a PI3K inhibitor, demonstrated particularly strong synergy across the majority of cell lines tested, including trastuzumab-resistant and lapatinib-resistant models [1] [4]. This synergy is mechanistically grounded in the reciprocal feedback activation frequently observed between the MAPK and PI3K pathways, where inhibition of one pathway often leads to compensatory activation of the other. Similarly, the combination of this compound with lapatinib, a dual EGFR/HER2 tyrosine kinase inhibitor, showed robust synergy in half of the cell lines tested, suggesting that vertical pathway blockade may be particularly effective in certain molecular contexts [2]. These findings provide a strong rationale for combined pathway inhibition strategies in refractory HER2-positive breast cancer.

Experimental Protocols and Methodologies

Cell Culture and Resistance Model Development

Materials:

  • HER2-positive breast cancer cell lines: HCC1954, BT474, SKBR3 (available from ATCC)
  • Trastuzumab (Herceptin), Lapatinib, this compound, Copanlisib
  • Cell culture media and supplements (RPMI-1640, DMEM, FBS, penicillin-streptomycin)
  • Tissue culture flasks and plates

Procedure:

  • Cell Line Authentication and Maintenance: Culture HER2-positive breast cancer cell lines in appropriate media (HCC1954 in RPMI-1640; BT474 and SKBR3 in DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [3].
  • Development of Acquired Resistance Models:
    • For trastuzumab-resistant lines: Continuously expose parental cells to increasing concentrations of trastuzumab (starting from 1 μg/mL up to 10-20 μg/mL) over 6-9 months [1].
    • For lapatinib-resistant lines: Culture parental cells with progressively increasing lapatinib concentrations (starting from 10 nM up to 1-2 μM) over 6-9 months [1].
    • Confirm resistance by comparing IC₅₀ values of resistant lines to parental controls using proliferation assays.
  • Cell Banking and Quality Control: Cryopreserve early-passage stocks of all cell lines and perform regular mycoplasma testing. Authenticate cell lines annually using STR profiling.
Anti-proliferative Assays and IC₅₀ Determination

Materials:

  • 96-well tissue culture plates
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Microplate reader capable of detecting luminescence
  • DMSO (for compound solubilization)

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and seed in 96-well plates at optimized densities (1,000-5,000 cells/well in 100 μL complete medium).
    • Allow cells to adhere overnight (18-24 hours) at 37°C, 5% CO₂.
  • Compound Treatment:

    • Prepare serial dilutions of this compound, lapatinib, copanlisib, and trastuzumab in DMSO or appropriate vehicle, then dilute in culture medium to achieve desired concentration ranges (this compound: 0-4000 nM; lapatinib: 0-5000 nM; copanlisib: 0-100 nM; trastuzumab: 0-100 μg/mL).
    • Treat cells with compound dilutions (in triplicate), including vehicle-only controls.
    • Incubate for 72-120 hours at 37°C, 5% CO₂ [1].
  • Viability Assessment:

    • Equilibrate plates to room temperature for 30 minutes.
    • Add CellTiter-Glo reagent according to manufacturer's instructions.
    • Measure luminescence using a plate reader.
    • Calculate percent viability relative to vehicle-treated controls.
  • IC₅₀ Determination:

    • Plot dose-response curves and calculate IC₅₀ values using four-parameter logistic nonlinear regression in GraphPad Prism or similar software.
Reverse Phase Protein Array (RPPA) for Signaling Analysis

Materials:

  • Protein extraction buffer (T-PER Tissue Protein Extraction Reagent supplemented with protease and phosphatase inhibitors)
  • Nitrocellulose-coated slides
  • Primary antibodies for targets of interest (phospho-MEK, total MEK, phospho-ERK, total ERK, phospho-AKT, total AKT)
  • Signal amplification reagents and fluorescently labeled secondary antibodies
  • Array scanner and analysis software

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in appropriate buffer after 24 hours of drug treatment (or specified timepoints).
    • Quantify protein concentration using BCA assay.
    • Normalize samples to uniform concentration.
  • Array Printing and Processing:

    • Spot protein lysates in serial dilutions onto nitrocellulose-coated slides using a microarray printer.
    • Incubate arrays with validated primary antibodies followed by appropriate secondary antibodies.
    • Develop arrays using signal amplification method (e.g., tyramide-based amplification) [2].
  • Data Acquisition and Analysis:

    • Scan slides and quantify spot intensity using specialized software.
    • Normalize data to total protein and housekeeping controls.
    • Perform supervised and unsupervised analyses to identify signaling changes following drug treatments.
    • Validate key findings by Western blotting.

Signaling Pathways and Resistance Mechanisms

HER2 Signaling and this compound Mechanism of Action

G HER2 HER2 Receptor RAS RAS GTPase HER2->RAS Activates AKT AKT Signaling HER2->AKT Activates PI3K/AKT RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Cell Proliferation & Survival ERK->Prolif Promotes This compound This compound (MEK Inhibitor) This compound->MEK Inhibits Lapatinib Lapatinib (HER2 Inhibitor) Lapatinib->HER2 Inhibits CompAKT Compensatory AKT Activation Lapatinib->CompAKT Induces Trastuzumab Trastuzumab (HER2 Antibody) Trastuzumab->HER2 Binds & Inhibits Trastuzumab->CompAKT Induces CompAKT->Prolif Promotes Resistance

Diagram 1: HER2 signaling pathway and this compound mechanism of action in HER2-positive breast cancer. This compound specifically targets MEK1/2 in the MAPK pathway, while HER2 inhibitors can induce compensatory AKT activation that promotes resistance.

The HER2 signaling network involves activation of multiple downstream pathways, principally the MAPK pathway (RAS-RAF-MEK-ERK) that drives proliferation and the PI3K/AKT pathway that promotes survival. In HER2-positive breast cancers, trastuzumab and lapatinib effectively inhibit HER2 signaling but can trigger compensatory activation of AKT phosphorylation as an adaptive resistance mechanism [1] [5]. This compound targets MEK1/2 in the MAPK pathway, and its combination with HER2 inhibitors or PI3K/AKT pathway inhibitors can overcome this resistance through simultaneous pathway blockade.

Resistance Mechanisms and this compound Response Biomarkers

G HER2Inhib HER2-Targeted Therapy (Trastuzumab/Lapatinib) MAPKdown Decreased MAPK Signaling HER2Inhib->MAPKdown In 18% of Tumors AKTup Increased AKT Signaling HER2Inhib->AKTup Compensatory Activation Resistance Treatment Resistance MAPKdown->Resistance Biomarker Potential Biomarker: MAPK↓/AKT↑ Signature MAPKdown->Biomarker AKTup->Resistance AKTup->Biomarker This compound This compound Treatment Resistance->this compound Vulnerability to MAPKinh MAPK Pathway Inhibition This compound->MAPKinh Induces Response Therapeutic Response MAPKinh->Response Restores Sensitivity Biomarker->this compound Predicts

Diagram 2: Resistance mechanism and biomarker identification for this compound in HER2-positive breast cancer. A subset of tumors (18%) shows decreased MAPK and increased AKT signaling after HER2 inhibition, creating vulnerability to MEK inhibition.

The MAPK/AKT signaling imbalance following HER2 inhibition serves as both a resistance mechanism and a predictive biomarker for this compound response. Clinical evidence from the NCT00524303 trial revealed that approximately 18% of HER2-positive breast tumors exhibit decreased MAPK signaling alongside increased AKT phosphorylation within 14 days of initiating HER2-targeted therapy [1] [4]. This dynamic signaling adaptation creates a therapeutic vulnerability that can be effectively targeted with this compound, either as monotherapy or in combination with continued HER2 inhibition.

Discussion and Clinical Implications

The preclinical data comprehensively demonstrate that This compound has significant anti-proliferative activity in specific HER2-positive breast cancer contexts, particularly in cell lines where HER2 signaling preferentially activates the MAPK pathway over the PI3K/AKT axis. The synergistic interactions observed between this compound and both PI3K inhibitors and HER2-targeted therapies provide a strong mechanistic rationale for combination approaches in refractory disease. These findings align with emerging evidence that MAPK pathway activation represents a key resistance mechanism to HER2-targeted therapies, with recent genomic analyses revealing enrichment of MAPK pathway mutations in treatment-resistant metastatic HER2-positive breast cancers [6].

From a translational perspective, the identification of tumors with MAPK pathway dependency or those exhibiting AKT hyperactivation following HER2 inhibition provides a potential biomarker strategy for patient selection. The dynamic signaling changes observed in patient tumors following HER2-targeted therapy initiation suggest that early assessment of pathway adaptation (e.g., via paired biopsies pre- and early post-treatment) could identify patients most likely to benefit from this compound-containing regimens. Furthermore, the robust synergy observed with PI3K inhibition supports the development of dual-pathway blockade strategies to prevent compensatory signaling and enhance antitumor efficacy.

For drug development professionals, these findings highlight the importance of comprehensive pathway monitoring in early-phase clinical trials of this compound in HER2-positive breast cancer. The differential sensitivity across cell lines underscores the biological heterogeneity of HER2-positive disease and suggests that this compound may be most effective in molecularly defined subsets rather than an unselected HER2-positive population. Future clinical trial designs should incorporate biomarker assessments evaluating baseline MAPK pathway activation, PIK3CA mutation status, and on-treatment signaling adaptations to refine patient selection strategies.

References

Comprehensive Application Note: Preclinical Evaluation of Refametinib and Lapatinib Combination Therapy in HER2-Positive Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The human epidermal growth factor receptor 2 (HER2) is overexpressed in 20-30% of breast cancers and substantial subsets of other malignancies including gastric, colorectal, and esophageal adenocarcinomas, typically conferring aggressive clinical behavior and poor prognosis [1] [2]. While targeted therapies such as trastuzumab (monoclonal antibody) and lapatinib (small molecule tyrosine kinase inhibitor) have revolutionized HER2-positive cancer treatment, a significant proportion of patients exhibit de novo or acquired resistance to these agents, posing a major clinical challenge [1] [2]. Resistance mechanisms frequently involve compensatory activation of downstream signaling pathways, particularly the Raf-MEK-ERK mitogen-activated protein kinase (MEK/MAPK) pathway and the PI3K/AKT survival pathway [1] [2].

The scientific rationale for combining HER2-targeted therapies with MEK inhibition stems from the intricate cross-talk and feedback loops between these signaling networks. HER2 activation triggers RAS-RAF-MEK-ERK signaling cascade, resulting in increased cell proliferation, differentiation, and reduced apoptosis [1]. Importantly, research has demonstrated that HER2 inhibition alone may insufficiently suppress MAPK signaling in certain cancer contexts, while simultaneously potentially relieving feedback inhibition of other survival pathways [1] [3]. In HER2-positive breast cancer models, lapatinib treatment was found to inhibit phosphorylation of MEK and MAPK but paradoxically activate AKT phosphorylation in specific cellular contexts, highlighting the compensatory survival mechanisms that limit single-agent efficacy [1]. This combination approach represents a promising strategy to overcome resistance through vertical pathway inhibition and prevention of escape mechanisms.

Experimental Models and Compounds

Cell Line Selection and Culture

Recommended Cell Lines:

  • HER2-positive breast cancer: HCC1954 (PIK3CA H1047R mutant, refametinib-sensitive), BT474 (PIK3CA K111N mutant), SKBR3 (PIK3CA wild-type, this compound-resistant) [1] [4]
  • HER2-positive gastric cancer: NCI-N87, ESO26, OE19 [2]
  • Esophageal adenocarcinoma: OE33 (HER2 and MET co-activated) [5] [6]
  • Engineered resistant variants: Generate lapatinib-resistant (LPR) or trastuzumab-resistant sublines through intermittent exposure to increasing drug concentrations over 3-6 months [1] [5]

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM GlutaMAX, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 95% air/5% CO₂ [1] [5] [2]. For resistant sublines, culture periodically in the presence of the selecting drug to maintain resistance phenotypes.

Compound Preparation and Storage

Table 1: Compound Formulation and Storage Conditions

Compound Target Stock Concentration Solvent Storage Conditions Working Concentration Range
This compound (BAY86-9766) MEK1/2 10 mM 100% DMSO -20°C, protected from light 100-4000 nM
Lapatinib EGFR/HER2 10.8 mM 100% DMSO -20°C 10-4000 nM
Copanlisib (BAY80-6946) PI3K (p110α/δ) 5 mM 100% DMSO with 10 mM TFA -20°C 1-100 nM
Trastuzumab HER2 21 mg/mL Sterile water 4°C 10 μg/mL for growth inhibition

Preparation Protocol:

  • Prepare fresh working dilutions from stock solutions in complete cell culture medium immediately before each experiment
  • For in vivo studies: Prepare lapatinib suspension in 0.5% hydroxypropyl methylcellulose/0.1% Tween-80; this compound can be prepared in similar vehicle
  • Ensure final DMSO concentration does not exceed 0.1% in cell culture experiments to avoid solvent toxicity
  • For combination studies, prepare single drug solutions and combination mixtures at 2× final concentration in separate tubes before adding to cells

Cell Viability and Synergy Assays

Anti-proliferative Assays

CellTiter-Glo Luminescent Viability Assay Protocol:

  • Seed cells in white-walled 96-well plates at optimized densities (4,000-5,000 cells/well for most lines) in 100 μL complete medium and allow to adhere for 16-24 hours [1] [5]
  • Replace medium with fresh medium containing 2% FBS and treatment compounds at serial dilutions (recommended 8-point 1:3 dilutions) in triplicate
  • Include vehicle controls (0.1% DMSO) and blank wells (medium only) for background subtraction
  • Incubate plates for 72 hours at 37°C, 5% CO₂
  • Equilibrate plates to room temperature for 30 minutes
  • Add 100 μL CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker
  • Allow stabilization for 10 minutes, then measure luminescence using a plate reader
  • Calculate percentage viability relative to vehicle-treated controls

WST-1 Colorimetric Viability Assay Alternative:

  • Seed cells as described above in clear 96-well plates
  • After 72-hour treatment, add 10 μL WST-1 reagent per well
  • Incubate for 2-4 hours at 37°C, protected from light
  • Measure absorbance at 440-450 nm with reference wavelength at 620-650 nm [5]
Synergy Analysis

Combination Index (CI) Method (Chou-Talalay):

  • Perform dose-response matrix experiments testing serial dilutions of both drugs alone and in combination (recommended 4×4 or 5×5 design)
  • Calculate fraction affected (Fa) for each combination: Fa = 1 - (viability/100)
  • Compute Combination Index using the equation: CI = (D₁/Dx₁) + (D₂/Dx₂) + (α × D₁ × D₂)/(Dx₁ × Dx₂) where D₁ and D₂ are doses in combination, Dx₁ and Dx₂ are doses alone for the same effect level, and α = 0 or 1 depending on interaction assumption [1]
  • Interpret CI values: <0.9 (synergism), 0.9-1.1 (additive), >1.1 (antagonism)

Data Analysis:

  • Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve)
  • Generate isobolograms at multiple effect levels (ED₅₀, ED₇₅, ED₉₀)
  • Perform statistical analysis using extra sum-of-squares F test to compare curve fits

Table 2: Representative Anti-proliferative Data for this compound and Lapatinib in HER2-Positive Models

Cell Line Cancer Type This compound IC₅₀ (nM) Lapatinib IC₅₀ (nM) This compound + Lapatinib CI @ED₇₅ Interpretation
HCC1954-P Breast cancer 357.3 ± 87.8 581.0 ± 84.5 0.39-0.80 (in 3/6 lines) Synergistic
BT474-P Breast cancer 1245.3 ± 152.0 14.3 ± 5.0 0.39-0.80 (in 3/6 lines) Synergistic
SKBR3-P Breast cancer >4000 57.3 ± 6.6 Not synergistic Resistant
OE33 Esophageal adenocarcinoma Not tested Resistant Significant growth inhibition Synergistic with foretinib
NCI-N87 Gastric cancer Not tested 0.04 μM Additive (CI ~1.01) with copanlisib Additive
ESO26 Gastric cancer Not tested 1.5 μM Synergistic (CI 0.83) with copanlisib Synergistic

Protein Signaling Analysis

Reverse Phase Protein Array (RPPA)

Protein Extraction and Array Protocol:

  • Culture cells in 10 cm plates until 70-80% confluent
  • Treat with single agents or combinations for 16 hours (recommended concentrations: 1 μM this compound, 1 μM lapatinib) [1] [2]
  • Wash cells with ice-cold PBS and lyse using 20 mM Tris buffer (pH 9) containing 2% SDS and protease/phosphatase inhibitors
  • Quantify protein concentration using BCA assay
  • Prepare serial dilutions (1:2, undiluted, 1:2, 1:4) in 4-point dilution series
  • Print arrays on nitrocellulose-coated slides using a microarray printer
  • Probe arrays with validated primary antibodies against:
    • Phospho-MEK (S217/S221), total MEK
    • Phospho-MAPK (T202/Y204), total MAPK
    • Phospho-HER2 (Y1248), total HER2
    • Phospho-AKT (S473), total AKT
    • Phospho-S6 (S235/236), total S6
    • Cleaved PARP, cleaved caspase-3 (apoptosis markers) [1] [2]
  • Detect with appropriate secondary antibodies using chemiluminescence or fluorescence
  • Normalize data by protein loading using total protein quantification

Data Analysis:

  • Subtract background signal from each spot
  • Perform non-linear regression to calculate relative protein levels from dilution series
  • Normalize phosphoprotein levels to total protein levels
  • Convert to log2 ratios for statistical analysis
Western Blot Validation

Protocol:

  • Prepare protein lysates as described for RPPA (30 μg per sample)
  • Separate proteins on 10-12% SDS-polyacrylamide gels
  • Transfer to PVDF membranes using wet transfer system
  • Block membranes with 5% BSA in TBST for 1 hour at room temperature
  • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C
  • Wash 3× with TBST, 10 minutes each
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using enhanced chemiluminescence reagent
  • Image using chemiluminescence detection system
  • Quantify band intensity using ImageJ software

In Vivo Validation

Subcutaneous Xenograft Models

Tumor Implantation and Study Design:

  • Use 4-6 week old female athymic nude mice (Foxn1nu)
  • Harvest exponentially growing cancer cells (HCC1954 for breast cancer, OE33 for EAC)
  • Resuspend 5×10⁶ cells in 100 μL of 1:1 PBS:Matrigel mixture
  • Inject subcutaneously into single flank of each mouse [5]
  • Monitor tumor growth until average volume reaches 50-60 mm³ (approximately 2 weeks)
  • Randomize mice into treatment groups (n=5-10 per group) ensuring similar starting tumor volume distribution

Treatment Groups and Dosing:

  • Vehicle control (0.5% methylcellulose/0.1% Tween-80 orally)
  • Lapatinib monotherapy (60 mg/kg, oral gavage, 5 times weekly)
  • This compound monotherapy (30 mg/kg, oral gavage, 5 times weekly)
  • Combination therapy (same doses concurrently)
  • Positive control (standard chemotherapy if applicable)

Tumor Monitoring and Endpoint Assessment:

  • Measure tumor dimensions 2-3 times weekly using digital calipers
  • Calculate tumor volume: TV = (W² × L)/2, where W is width and L is length
  • Monitor body weight twice weekly as toxicity indicator
  • Euthanize mice when tumor volume exceeds 1500 mm³ or at study endpoint (typically 4-6 weeks)
  • Harvest tumors for protein and molecular analysis
Peritoneal Metastatic Survival Model

Protocol for Esophageal Adenocarcinoma:

  • Inject 1×10⁶ OE33 cells suspended in 200 μL PBS intraperitoneally
  • Randomize mice 3 days post-implantation
  • Administer treatments as described for xenograft model
  • Monitor daily for signs of distress, ascites development, and weight loss
  • Record survival daily, with predefined humane endpoints
  • Perform necropsy on all mice to confirm tumor burden

Data Analysis and Interpretation

Statistical Analysis

Recommended Statistical Tests:

  • Compare multiple groups: One-way ANOVA with Tukey's post-hoc test
  • Compare two groups: Unpaired two-tailed Student's t-test
  • Survival analysis: Kaplan-Meier curves with log-rank test
  • Synergy analysis: Extra sum-of-squares F test for curve comparisons
  • Significance threshold: p < 0.05 considered statistically significant

Data Presentation Guidelines:

  • Express quantitative data as mean ± standard deviation from at least three independent experiments
  • Include individual data points in graphs when feasible
  • For in vivo studies, show tumor growth curves with error bars indicating SEM
Biomarker Identification

Potential predictive biomarkers for this compound and lapatinib combination response identified from preclinical studies include:

  • Tumors with decreased MAPK and increased AKT phosphorylation following HER2 inhibition: 18% of HER2-positive breast cancers exhibit this pattern and may be preferentially sensitive to MEK inhibition [1]
  • HER2 and MET co-activation: Associated with enhanced sensitivity to lapatinib and MET inhibitor combinations in esophageal adenocarcinoma [5] [6]
  • PIK3CA mutation status: May influence response patterns but does not preclude combination efficacy [1]

G cluster_receptors Receptor Level cluster_signaling Downstream Signaling cluster_outcomes Cellular Outcomes cluster_drugs Therapeutic Inhibition HER2 HER2 RAS RAS HER2->RAS Activates PI3K PI3K HER2->PI3K Activates EGFR EGFR EGFR->RAS Activates MET MET MET->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates MAPK MAPK MEK->MAPK Activates MAPK->PI3K Feedback Proliferation Proliferation MAPK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->RAF Cross-talk Survival Survival AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits This compound This compound This compound->MEK Inhibits

Signaling Pathways and Drug Targets for this compound and Lapatinib Combination

G cluster_parallel Parallel Assays Start Start CellLine CellLine Start->CellLine Decision1 Resistant Models Required? CellLine->Decision1 Viability Viability Synergy Synergy Viability->Synergy Decision2 Synergy Detected? Synergy->Decision2 Signaling Signaling RPPA RPPA Signaling->RPPA Western Western Signaling->Western Apoptosis Apoptosis Signaling->Apoptosis InVivo InVivo Analysis Analysis InVivo->Analysis End End Analysis->End Decision1->CellLine Generate Resistant Models Decision1->Viability Yes Decision1->Viability No Decision2->CellLine Test Additional Combinations Decision2->Signaling Yes Decision2->Analysis No RPPA->InVivo Western->InVivo Apoptosis->InVivo

Experimental Workflow for Combination Therapy Evaluation

Conclusion

References

Comprehensive Application Notes and Protocols: Refametinib and Copanlisib Combination Therapy in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination therapy of refametinib (MEK inhibitor) and copanlisib (PI3K inhibitor) represents an innovative approach in oncology drug development that addresses the critical challenge of compensatory signaling pathways in cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and RAS/RAF/mitogen-activated protein kinase (MAPK) signaling pathways are fundamental regulatory networks that control essential cellular processes including cell proliferation, survival mechanisms, and apoptotic resistance. These pathways are frequently dysregulated in human cancers through various mechanisms such as gene mutations, amplifications, and epigenetic alterations. The interconnected nature of these signaling networks allows cancer cells to develop resistance to targeted therapies through adaptive response mechanisms and pathway reactivation when only one pathway is inhibited, creating a compelling rationale for dual-pathway targeting.

The theoretical foundation for combining PI3K and MEK inhibitors stems from the observation that single-agent targeting of either pathway often leads to upregulation and dependency on the complementary pathway, resulting in limited clinical efficacy and eventual treatment resistance. As demonstrated in the phase Ib trial of copanlisib and this compound, dual inhibition aims to overcome this compensatory signal transduction that occurs when only one pathway is blocked [1]. This synergistic approach has demonstrated promising activity across multiple cancer types, including HER2-positive breast cancer, colorectal carcinoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC), highlighting the broad applicability of this combination strategy in oncology.

Clinical Development and Trial Data

Phase Ib Clinical Trial Design and Results

The first-in-human phase Ib trial (NCT01392521) investigated the safety, maximum tolerated dose (MTD), and recommended phase II dose (RP2D) of copanlisib and this compound in patients with advanced solid tumors. This adaptive design trial employed eight dose cohorts combining dose escalation and varying administration schedules over repeated 28-day cycles. Patients received intravenous copanlisib at doses ranging from 0.2–0.8 mg/kg on either an intermittent schedule (days 1, 8, 15) or weekly schedule (days 1, 8, 15, 22) each cycle, combined with oral this compound at 30–50 mg twice daily on either continuous or intermittent (4 days on/3 days off) schedules. The trial included an expansion cohort for patients with tumors harboring KRAS, NRAS, BRAF, or PIK3CA mutations, recognizing the potential importance of these genetic alterations in treatment response [1].

The trial enrolled 64 patients (49 in dose-escalation and 15 in the expansion cohort) with a mean age of 58.4 years. The population was heavily pretreated, with 59.4% having received ≥3 prior regimens. The most common cancer types were colorectal cancer (34.4%) and non-small cell lung cancer (14.1%), representing malignancies with significant unmet need. The safety analysis revealed a characteristic toxicity profile for this combination, with the most frequent treatment-emergent adverse events including diarrhea (59.4%), nausea, acneiform rash, and fatigue (51.6% each). The dose-limiting toxicities (DLTs) observed during the trial included oral mucositis (n=4), increased alanine aminotransferase/aspartate aminotransferase (n=3), acneiform rash, hypertension (n=2 each), and diarrhea (n=1) [1] [2].

Table 1: Maximum Tolerated Dose and Schedule Recommendations

Agent Dose Schedule Route Cycle Length
Copanlisib 0.4 mg/kg Days 1, 8, 15, 22 Intravenous 28 days
This compound 30 mg twice daily Continuous Oral 28 days

Despite sound scientific rationale and demonstrable pharmacodynamic activity, the study concluded that a dose and schedule could not be identified that was both tolerable and offered clear efficacy in the population assessed. The MTD was established as copanlisib 0.4 mg/kg weekly and this compound 30 mg twice daily. No pharmacokinetic interactions were identified between the two agents, simplifying dosing considerations. Importantly, pharmacodynamic assessments confirmed decreased tumor FDG uptake and MEK-ERK signaling inhibition during treatment, providing evidence of target engagement. However, the best overall response was stable disease (n=21), with a median treatment duration of only 6 weeks, indicating limitations in long-term tolerability or efficacy [1] [2].

Efficacy and Safety Profile

Table 2: Adverse Event Profile from Phase Ib Trial (N=64)

Adverse Event Incidence (%) Grade 3/4 Events Management Recommendations
Diarrhea 59.4 1 (1.6%) Antidiarrheals, dose interruption
Nausea 51.6 0 Anti-emetics, take with food
Acneiform Rash 51.6 2 (3.1%) Topical steroids, doxycycline
Fatigue 51.6 3 (4.7%) Dose modification, schedule adjustment
Hypertension 18.8 2 (3.1%) Antihypertensive therapy, monitoring
Oral Mucositis 12.5 4 (6.3%) Oral care, analgesic mouthwash
ALT/AST Increase 9.4 3 (4.7%) Regular monitoring, dose adjustment

The efficacy assessment across clinical and preclinical studies has demonstrated variable responses depending on tumor type and genetic background. In the phase Ib trial, the combination showed limited clinical activity with no objective responses observed according to RECIST criteria, though stable disease was achieved in approximately 33% of patients [1]. This suggests that while the combination effectively targets the intended pathways, patient selection strategies and combination schedules may need optimization to achieve meaningful clinical efficacy.

The safety considerations for this combination are significant, with overlapping toxicities requiring careful management. Gastrointestinal events (diarrhea, nausea) and dermatological toxicity (acneiform rash) were most prevalent, consistent with the known profiles of both MEK and PI3K inhibitor classes. The DLTs observed, particularly oral mucositis and hepatotoxicity, highlight the importance of proactive monitoring and early intervention. The relatively short median treatment duration of 6 weeks underscores the challenges in maintaining patients on therapy at effective doses, a common limitation with dual pathway inhibition strategies [1] [2].

Preclinical Evidence and Synergistic Mechanisms

Evidence Across Tumor Types

Preclinical studies have demonstrated consistent synergistic interactions between this compound and copanlisib across diverse cancer models. In HER2-positive breast cancer cell lines, the combination of this compound and copanlisib led to synergistic growth inhibition in 4 out of 6 cell lines tested, with combination index (CI) values ranging from 0.39-0.75 at ED75, indicating strong synergism [3] [4]. Similar synergistic effects were observed in colorectal cancer models, where the combination was effective in 9 out of 10 cell lines tested, regardless of mutational background [5]. These findings suggest that the therapeutic benefits of dual PI3K-MEK inhibition may transcend specific genetic alterations, though response magnitude varies based on molecular context.

The molecular mechanisms underlying this synergistic effect involve preventing compensatory pathway activation. In HER2-positive breast cancer models, copanlisib alone effectively blocked PI3K/AKT signaling but caused upregulation of HER2 and HER3 phosphorylation, potentially limiting its efficacy. Similarly, MEK inhibition alone can lead to relief of feedback inhibition and increased PI3K pathway activity. The combination simultaneously blocks both pathways, leading to more complete signal transduction blockade and enhanced apoptosis induction [3]. This mechanism was particularly evident in HPV-negative head and neck squamous cell carcinoma models, where the combination of copanlisib with the ErbB family inhibitor afatinib completely blocked phosphorylation of the ErbB family (including HER3) and Akt, while significantly increasing apoptosis compared to either agent alone [6].

Biomarker and Patient Selection Strategies

Table 3: Biomarker Analysis and Response Correlations

Cancer Type Predictive Biomarkers Response to Copanlisib Response to this compound
Colorectal Cancer PIK3CA mutations IC50 = 28 nM in PIK3CA mutant lines IC50 = 36 nM in KRAS mutant lines
HER2+ Breast Cancer PIK3CA mutations, p53 status IC50 = 1.8-9.0 nM IC50 = 357->4000 nM (varies by line)
Gastric Cancer HER2 amplification, PIK3CA/ERBB mutations IC50 = 23.4-93.8 nM Variable response
HPV-negative HNSCC HER2/HER3 phosphorylation Enhanced apoptosis in combination Not tested alone

The development of predictive biomarkers is crucial for optimizing patient selection for PI3K-MEK inhibitor combinations. Preclinical data suggest that tumor cell lines with specific mutational profiles show differential sensitivity to each agent. PIK3CA-mutated colorectal cancer cell lines were most sensitive to copanlisib (IC50=28 nM), while KRAS-mutated lines were most sensitive to this compound (IC50=36 nM) [5]. Similar patterns were observed in HER2-positive breast cancer models, where cell lines with PIK3CA mutations (HCC1954: H1047R; BT474: K111N) showed greater sensitivity to copanlisib, while this compound sensitivity varied independently of PIK3CA status [3] [4].

Beyond genomic alterations, functional signaling assessments may provide valuable insights for patient stratification. Reverse phase protein array (RPPA) analysis of HER2-positive breast cancers revealed that approximately 18% of tumors exhibited decreased MAPK and increased AKT phosphorylation following HER2-targeted therapy, suggesting a potential biomarker for this compound sensitivity [3]. Similarly, in gastric cancer, the presence of ERBB-family mutations was identified as a potential predictor of response to pathway-targeted therapies, independent of HER2 status [7]. These findings highlight the importance of comprehensive molecular profiling that includes both genomic and proteomic assessments to optimize patient selection for combination therapy.

Experimental Protocols and Methodologies

In Vitro Combination Studies Protocol

Objective: To evaluate the anti-proliferative effects of this compound and copanlisib alone and in combination in cancer cell lines.

Materials and Reagents:

  • Cell lines: Authenticated cancer cell lines with relevant mutational backgrounds (e.g., HCC1954 for HER2+ breast cancer, LS-1034 for KRAS-mutated colorectal cancer)
  • Compounds: this compound (Selleckchem, stock concentration 10 mM in DMSO), Copanlisib (Selleckchem, stock concentration 5 mM in DMSO with 10 mM TFA)
  • Cell culture: Appropriate media (DMEM/RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
  • Assay reagents: Sulforhodamine B (SRB) solution or MTT reagent, acetic acid, Tris base

Methodology:

  • Cell Plating: Plate cells in 96-well plates at optimized densities (1,000-5,000 cells/well depending on growth rate) and incubate for 24 hours to allow attachment.
  • Compound Treatment: Prepare serial dilutions of single agents and combinations using a fixed-ratio design. Include DMSO vehicle controls. For combination studies, use at least 5 different concentration ratios covering IC20-IC80 values of each agent.
  • Incubation: Treat cells for 72-96 hours under standard culture conditions (37°C, 5% CO2).
  • Viability Assessment:
    • For SRB assay: Fix cells with 10% trichloroacetic acid for 1 hour at 4°C, stain with 0.057% SRB for 30 minutes, wash with 1% acetic acid, and solubilize with 10 mM Tris base.
    • Measure absorbance at 510-560 nm using a plate reader.
  • Data Analysis:
    • Calculate IC50 values using non-linear regression (four-parameter logistic model).
    • Assess combination effects using the Chou-Talalay method to calculate combination index (CI) values.
    • CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates additive effects, CI > 1.1 indicates antagonism.

Quality Controls:

  • Perform triplicate independent experiments with at least 3 technical replicates each.
  • Include reference cell lines with known drug sensitivity profiles.
  • Monitor mycoplasma contamination regularly.
In Vivo Xenograft Studies Protocol

Objective: To evaluate the efficacy of this compound and copanlisib combination in mouse xenograft models.

Materials and Reagents:

  • Animals: Immunocompromised mice (e.g., BALB/c SCID, 6-8 weeks old)
  • Cell lines: Select based on in vitro sensitivity (e.g., LS-1034 for colorectal cancer)
  • Compounds: this compound (formulated in DMSO/PEG400/Tween 80/saline), Copanlisib (formulated in citrate/saline solution)
  • Equipment: Calipers, micro-CT for tumor volume measurement

Methodology:

  • Tumor Implantation: Harvest exponentially growing cells and resuspend in PBS/Matrigel (1:1). Implant 1-5×10^6 cells subcutaneously into the flank of mice.
  • Randomization: When tumors reach 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
  • Dosing Regimen:
    • Copanlisib: 0.4 mg/kg intravenously, days 1, 8, 15, 22 of 28-day cycle
    • This compound: 30 mg/kg orally twice daily, continuous or intermittent schedule
    • Control: Vehicle administration matched to treatment groups
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
    • Monitor body weight twice weekly as an indicator of toxicity.
    • Record survival and any signs of morbidity.
  • Endpoint Analysis:
    • Terminate study when control tumors reach institutional limits (typically 1,500-2,000 mm³).
    • Collect tumors for biomarker analysis (snap-freeze for protein/mRNA analysis, fix in formalin for IHC).

Statistical Analysis:

  • Compare tumor growth curves using repeated measures ANOVA.
  • Calculate tumor growth inhibition (TGI) as (1 - [ΔT/ΔC]) × 100%, where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively.
  • Compare survival using Kaplan-Meier analysis with log-rank test.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and copanlisib, along with standard experimental workflows for evaluating their combination effects.

PI3K and MAPK Signaling Pathways Diagram

pathway PI3K and MAPK Signaling Pathways and Inhibitor Targets cluster_pi3k PI3K-AKT Pathway cluster_mapk MAPK Pathway ERBB ERBB PI3K PI3K ERBB->PI3K Activates RTK RTK RAS RAS RTK->RAS Activates PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation FOXO Transcription Factors (FOXO, etc.) AKT->FOXO Inhibition CellSurvival Cell Survival Proliferation Metabolism mTOR->CellSurvival Promotes ERK ERK mTOR->ERK Feedback RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation MEK->ERK Phosphorylation ERK->FOXO Regulation Transcription Transcription Factors (Elk1, c-Myc, etc.) ERK->Transcription Activation CellProliferation Cell Proliferation Differentiation Transcription->CellProliferation Promotes Copanlisib Copanlisib Copanlisib->PI3K Inhibits This compound This compound This compound->MEK Inhibits

Experimental Workflow Diagram

workflow Experimental Workflow for Combination Therapy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Evaluation CellCulture Cell Culture Line Selection & Maintenance Viability Cell Viability Assays (SRB/MTT) CellCulture->Viability IC50 IC50 Determination Dose-Response Curves Viability->IC50 Combination Combination Studies Synergy Analysis (CI) IC50->Combination Mechanism Mechanistic Studies Western Blot, RPPA, Apoptosis Combination->Mechanism Xenograft Xenograft Establishment Tumor Implantation Mechanism->Xenograft Informs Model Selection Randomization Randomization Baseline Measurements Xenograft->Randomization Dosing Treatment Dosing Schedule Optimization Randomization->Dosing Monitoring Tumor Monitoring Toxicity Assessment Dosing->Monitoring Analysis Endpoint Analysis Biomarker Evaluation Monitoring->Analysis PhaseI Phase I Trial Dose Escalation (MTD) Analysis->PhaseI Supports Trial Design PhaseII Phase II Trial Efficacy Expansion PhaseI->PhaseII Biomarker Biomarker Analysis Patient Stratification PhaseII->Biomarker Start Study Design & Objective Definition Start->CellCulture Start->Xenograft Start->PhaseI

Conclusion and Future Directions

The combination of this compound and copanlisib represents a scientifically rational approach to overcome the limitations of single-pathway inhibition in oncology. While preclinical data consistently demonstrate synergistic antitumor activity across multiple cancer models, clinical translation has faced challenges in identifying a therapeutic window that provides both adequate tolerability and clear efficacy. The phase Ib trial established a maximum tolerated dose but highlighted the significant toxicities associated with continuous dual pathway inhibition, particularly gastrointestinal, dermatological, and metabolic side effects that may limit long-term administration.

Future development of PI3K-MEK inhibitor combinations should focus on several key areas. First, alternative scheduling strategies such as intermittent dosing or pulsatile administration may improve the therapeutic index by allowing normal tissue recovery while maintaining antitumor efficacy. Second, refined patient selection biomarkers beyond single gene mutations are needed, potentially incorporating gene expression signatures, protein phosphorylation status, or functional imaging parameters to identify populations most likely to benefit. Third, rational triple combinations with other targeted agents, immunotherapies, or standard chemotherapies may enhance efficacy while allowing dose reduction of individual components to mitigate toxicity. As our understanding of feedback mechanisms and resistance pathways evolves, so too will opportunities to optimize this promising therapeutic strategy.

References

Comprehensive Application Notes and Protocols: Refametinib MTT Assay for Cell Viability Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Refametinib and MEK Inhibition

This compound (BAY 86-9766) is a highly selective, orally available allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway represents a crucial intracellular cascade that transduces signals from cell surface receptors to regulate numerous cellular processes including proliferation, survival, differentiation, and angiogenesis. Unlike other solid tumors, mutations in RAS and RAF genes are rarely found in hepatocellular carcinoma (HCC); instead, MAPK pathway activation occurs through overexpression of RAS, down-regulation of natural inhibitors, and overexpression of MEK and ERK. This compound exhibits potent antiproliferative activity in various cancer models, including hepatocellular carcinoma, colorectal cancer, and melanoma, making it a promising therapeutic agent currently in clinical trials for various solid tumors.

The MTT assay represents a cornerstone method in cell biology for evaluating cell viability and proliferation, especially valuable in drug discovery and cancer research. This colorimetric assay measures the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color correlates with the number of viable cells and is measured spectrophotometrically, typically at 570-590 nm. The assay provides a quantitative measurement of metabolically active cells, allowing researchers to determine the effects of this compound on cancer cell viability and proliferation in various experimental contexts.

Quantitative Data Summary of this compound Efficacy

Table 1: this compound Efficacy Profiles Across Preclinical Cancer Models

Cancer Type Model System IC50 Values Key Findings Combination Synergy
Hepatocellular Carcinoma Multiple HCC cell lines 33-762 nM [1] Potent antiproliferative activity; prolonged survival in orthotopic models Strong synergy with sorafenib [1]
Colorectal Cancer KRAS mutant CRC cells Variable by cell type Induced MIF secretion causing resistance; MIF inhibition restored sensitivity Synergistic with MIF inhibitor 4-IPP [2]
Metastatic Melanoma Patient-derived melanospheres Effective at low nM range Marked cytotoxicity regardless of BRAF status; inhibited xenograft growth Not specified in studies
General Solid Tumors Various cancer models Highly potent Targeted MEK1/2 specifically with minimal off-target kinase inhibition Compatible with multiple targeted therapies

Table 2: this compound Combination Therapy Effects in HCC Models

Combination Partner Experimental Model Observed Effects Mechanistic Insights
Sorafenib Huh-7, Hep3B xenografts, MH3924A allografts [1] Strong synergistic suppression of tumor cell proliferation Inhibited feedback loop toward MEK phosphorylation; enhanced ERK phosphorylation inhibition
MIF Inhibitor (4-IPP) KRAS mutant colorectal cancer cells [2] Synergistic growth inhibitory effect against refractory cells Reduced STAT3 and MAPK activation; enhanced caspase 3 activation and cyclin D1 downregulation
AZD8055 (mTORC1/2 inhibitor) HepG2 hepatocellular carcinoma cells [3] Enhanced translational repression Combined inhibition of ERK1/2 or p38 augmented protein synthesis inhibition

Detailed MTT Assay Protocol for this compound Testing

Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL. Filter-sterilize the solution through a 0.2 μM filter into a sterile, light-protected container. Store protected from light at 4°C for frequent use or at -20°C for long-term storage. [4]

  • Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature to avoid SDS precipitation. Alternatively, 4 mM HCl with 0.1% NP-40 in isopropanol can be used. [5] [4]

Cell Seeding and Compound Treatment
  • Plate cells in 96-well plates at optimal density (2×10³-1.2×10⁴ cells/well depending on cell type) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment. [2]

  • Prepare this compound stock solutions in DMSO and serially dilute in culture medium to desired concentrations. Include vehicle controls with equivalent DMSO concentrations (typically not exceeding 0.1%).

  • Treat cells with this compound concentrations ranging from low nanomolar to micromolar levels (based on Table 1 data) for 72 hours. Include appropriate controls: negative control (untreated cells), positive control (cells treated with cytotoxic agent), and background control (culture medium without cells). [2] [1]

MTT Incubation and Measurement
  • After 72-hour this compound treatment, carefully discard media from cell cultures. For adherent cells, aspirate media; for suspension cells, centrifuge plates at 1,000 × g for 5 minutes before aspiration. [5]

  • Add 50 μL of serum-free media and 50 μL of MTT solution (5 mg/mL) to each well. Alternatively, add MTT directly to existing media at 10% of culture volume. Incubate the plate at 37°C for 3-4 hours. [5]

  • After incubation, add 150 μL of MTT solubilization solution to each well. Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If needed, pipette the solution to fully dissolve formazan crystals. [5]

  • Measure absorbance at 570-590 nm with a reference wavelength of 630 nm using a microplate reader. Read the plate within 1 hour after solubilization. [5] [4]

Data Analysis and Interpretation
  • Average duplicate or triplicate readings for each sample. Subtract background absorbance (from media-only wells) from all measurements.

  • Calculate percentage cell viability using the formula: % Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100

  • Generate dose-response curves and calculate IC₅₀ values using GraphPad Prism or similar software with a four-parameter logistic curve fit. [2] [1]

  • For combination studies, analyze synergistic effects using combination index isobologram analysis as described by Chou. [1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in MAPK Pathway

G cluster_legend Key Elements node1 Growth Factors/Receptors node2 RAS Activation node1->node2 Activates node3 RAF Activation node2->node3 Activates node4 MEK Phosphorylation node3->node4 Activates node5 ERK Phosphorylation node4->node5 Activates node8 MIF Secretion node4->node8 Induces node6 Cell Proliferation/Survival node5->node6 Promotes node7 This compound node7->node4 Inhibits node9 STAT3/MAPK Activation node8->node9 Activates node9->node5 Reactivates node10 MIF Inhibitor (4-IPP) node10->node8 Inhibits leg1 MAPK Pathway leg2 Therapeutic Inhibition leg3 Resistance Mechanism

Figure 1: this compound Mechanism and Resistance Pathways in Cancer Cells. This diagram illustrates this compound's allosteric inhibition of MEK in the MAPK pathway and the identified resistance mechanism involving MIF-induced STAT3/MAPK activation that can be counteracted with MIF inhibitors. [2] [1]

Experimental Workflow for this compound MTT Assays

G node1 Cell Seeding (24h) node2 This compound Treatment (72h) node1->node2 node3 MTT Incubation (3-4h) node2->node3 node4 Formazan Solubilization node3->node4 node5 Absorbance Measurement node4->node5 node6 Data Analysis node5->node6 node11 Synergy Analysis node6->node11 Optional node7 Cell Culture Preparation node7->node1 node8 Reagent Preparation node8->node3 node9 Quality Control Checks node9->node5 Pass/Fail node10 Combination Compounds node10->node2 Optional

Figure 2: Experimental Workflow for this compound MTT Cell Viability Assay. This flowchart outlines the standardized procedure for assessing this compound effects on cancer cell viability, including optional steps for combination therapy studies. [2] [5] [1]

Applications in Drug Development Research

Monotherapy Efficacy Screening

The MTT assay provides a robust platform for evaluating This compound potency across various cancer types. Research demonstrates that this compound exhibits particularly strong activity in hepatocellular carcinoma models, with IC₅₀ values ranging from 33-762 nM across different HCC cell lines. [1] The assay allows researchers to quantify dose-response relationships and establish appropriate dosing ranges for subsequent in vivo studies. In KRAS mutant colorectal cancer models, the MTT assay has been instrumental in identifying intrinsic resistance mechanisms to MEK inhibition, revealing that this compound treatment induces macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation that confers resistance. [2]

Combination Therapy Development

The MTT assay format enables efficient screening of combination therapy strategies to overcome resistance and enhance efficacy. Studies utilizing this approach have identified strongly synergistic effects between this compound and sorafenib in HCC models, where the combination more effectively suppressed tumor cell proliferation and inhibited phosphorylation of ERK compared to single-agent treatment. [1] Similarly, in KRAS mutant colorectal cancer cells, MTT assays demonstrated that combining this compound with the MIF inhibitor 4-IPP effectively reduced STAT3 and MAPK activation, resulting in synergistic growth inhibitory effects against this compound-resistant cells. [2] These findings highlight the utility of MTT assays in rational combination therapy development.

Technical Considerations and Limitations

MTT Assay Optimization
  • Cell Density Optimization: The initial cell seeding density significantly impacts assay performance. Too few cells yield weak signals, while overly confluent cultures alter metabolism and reduce linearity. Conduct preliminary experiments to determine the optimal cell density for each cell line. [4]

  • Serum and Phenol Red Interference: Serum or phenol red in culture medium can generate background signal. Use serum-free media during MTT incubation and include appropriate background controls containing culture media without cells. [5]

  • Solubilization Efficiency: Incomplete dissolution of formazan crystals leads to inaccurate readings. Ensure complete solubilization by extending shaking time or gently pipetting the solution. The composition of the solubilization solution significantly affects signal intensity and stability. [5] [4]

This compound-Specific Considerations
  • DMSO Concentration: this compound is typically dissolved in DMSO, which can affect cell viability at high concentrations. Maintain DMSO concentrations below 0.1% in all treatments, including vehicle controls. [2]

  • Feedback Activation Monitoring: this compound treatment can induce feedback activation of parallel signaling pathways. Consider complementary Western blot analyses to monitor phosphorylation status of ERK, STAT3, and other relevant markers. [2] [3]

  • Metabolic Effects: As the MTT assay measures metabolic activity, be aware that this compound may directly affect cellular metabolism independent of proliferation. Include alternative viability assays (e.g., cell counting, ATP detection) for confirmation when necessary. [4]

Troubleshooting Guide

Table 3: Common MTT Assay Issues and Solutions

Problem Potential Causes Solutions
Low Absorbance Signal Too few cells; short incubation time; inactive MTT reagent Optimize cell density; extend MTT incubation to 4 hours; prepare fresh MTT solution
High Background Serum interference; phenol red; contaminated reagents Use serum-free media during MTT incubation; include proper background controls; use fresh reagents
Inconsistent Results Incomplete solubilization; uneven cell distribution; bacterial contamination Extend shaking time; ensure uniform cell seeding; maintain sterile technique
Poor Dose-Response Incorrect this compound concentrations; DMSO toxicity; cell density issues Verify stock concentration calculations; limit DMSO concentration; optimize cell density

Conclusion

The MTT assay provides a robust, reproducible method for evaluating this compound's effects on cancer cell viability. When properly optimized and executed, this protocol enables accurate assessment of anti-proliferative activity, identification of resistance mechanisms, and development of effective combination strategies. The quantitative data generated through this method supports informed decision-making in preclinical drug development, facilitating the advancement of more effective MEK-targeted therapies for cancer treatment.

References

Comprehensive Application Notes and Protocols: Refametinib Mechanism Analysis Using Reverse Phase Protein Array (RPPA) Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Refametinib and RPPA Technology

This compound (BAY 86-9766) is an oral, allosteric MEK1/2 inhibitor that binds to a unique pocket adjacent to the ATP-binding site of MEK1/2, effectively inhibiting the phosphorylation and activation of downstream ERK1/2 targets. As a highly selective inhibitor, this compound demonstrates potent activity against purified MEK1 with an IC50 of 19 nM and MEK2 with an IC50 of 47 nM, making it a valuable tool for targeting the RAS/RAF/MEK/ERK signaling cascade in cancer cells. The drug has shown particular promise in preclinical models of various malignancies, including HER2-positive breast cancer, hepatocellular carcinoma, and KRAS-mutant colorectal cancer, though its clinical efficacy as a single agent has been limited, highlighting the need for combination strategies and predictive biomarkers.

Reverse Phase Protein Array (RPPA) technology represents a high-throughput proteomic platform that enables the simultaneous quantification of hundreds of proteins and their post-translational modifications (e.g., phosphorylation, cleavage) across numerous biological samples. Unlike traditional Western blotting, RPPA offers superior sensitivity, reproducibility, and quantitative capabilities while consuming minimal sample material. This technology is particularly well-suited for comprehensive signaling pathway analysis in response to targeted therapies like this compound, allowing researchers to map dynamic changes in protein networks, identify compensatory mechanisms, and discover predictive biomarkers of response. The combination of this compound treatment with RPPA analysis provides a powerful approach for elucidating the complex mechanisms of action, resistance, and rational combination strategies for this MEK inhibitor.

Experimental Protocols and Workflow

Sample Preparation and Treatment Protocol

Cell Line Culture and Treatment:

  • Maintain HER2-positive breast cancer cell lines (e.g., HCC1954, BT474, SKBR3) in appropriate media supplemented with 10% FBS and antibiotics. Include both parental lines and models with acquired resistance to HER2-targeted therapies (trastuzumab, lapatinib) where applicable.
  • Plate cells at optimized densities (e.g., 5,000-10,000 cells/well in 6-well plates) and allow to adhere for 24 hours.
  • Treat cells with this compound at concentrations ranging from 100 nM to 4000 nM for 24-72 hours. Include DMSO vehicle controls and combination treatments with other inhibitors (e.g., PI3K inhibitor copanlisib, HER2-targeted therapies) as required by experimental design.
  • For combination studies, apply this compound simultaneously with copanlisib (PI3Ki) or lapatinib using fixed molar ratios based on individual agent IC50 values.

Protein Lysate Preparation:

  • Aspirate media and wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 15 minutes.
  • Scrape lysates and transfer to pre-chilled microcentrifuge tubes.
  • Clarify lysates by centrifugation at 12,000 × g for 20 minutes at 4°C.
  • Determine protein concentration using BCA or similar assay.
  • Prepare lysates for RPPA by adding 2× SDS sample buffer and heating at 95°C for 5 minutes.
  • Store aliquots at -80°C until RPPA analysis.
RPPA Processing Protocol

Array Printing and Processing:

  • Create sample dilution curves (typically undiluted, 1:2, 1:4, 1:8) in printing buffer to ensure quantification within linear dynamic range.
  • Print samples and controls onto nitrocellulose-coated slides using a dedicated arrayer in a humidity-controlled environment.
  • Include normalization controls and reference standards across arrays for inter-array comparison.
  • Process arrays with primary antibodies validated for RPPA application. The antibody panel should target key signaling proteins in the MAPK and PI3K pathways, including:
    • MAPK Pathway: p-MEK (S217/221), MEK, p-ERK (T202/Y204), ERK, p-RAF (S445), RAF
    • PI3K Pathway: p-AKT (S473), AKT, p-S6 (S240/244), S6
    • Apoptosis Markers: cleaved caspase-3, PARP cleavage
    • Cell Cycle Regulators: cyclin D1, p27
    • Total Protein: for normalization (e.g., Vinculin, GAPDH)
  • Incubate with appropriate fluorescently labeled secondary antibodies.
  • Scan arrays using a laser scanner and extract signal intensities with specialized software.
Data Analysis Workflow

Image and Statistical Analysis:

  • Convert spot intensities to relative protein levels using SuperCurve or similar algorithm that fits dilution series to a sigmoidal curve.
  • Normalize data to total protein or housekeeping proteins.
  • Perform quality control to exclude samples with poor printing or signal saturation.
  • Conduct statistical analysis using R or similar platform:
    • Compare treatment groups using Student's t-test or ANOVA with appropriate multiple testing correction
    • Generate heatmaps and cluster analyses to visualize protein expression patterns
    • Perform pathway analysis using dedicated bioinformatics tools
  • Validate key findings by Western blotting on selected samples.

Table 1: Key Antibodies for RPPA Analysis of this compound Response

Target Phosphosite Biological Function Expected Change with this compound
p-ERK1/2 T202/Y204 MAPK pathway activity Decrease
p-MEK1/2 S217/221 MEK activation Variable (potential feedback)
p-AKT S473 PI3K pathway activity Increase (compensatory)
p-S6 S240/244 mTORC1 activity Variable
Cleaved Caspase-3 - Apoptosis induction Increase
Cyclin D1 - Cell cycle progression Decrease

Key Research Applications and Findings

Assessing Therapeutic Efficacy and Signaling Modulation

RPPA analysis has been instrumental in characterizing This compound's mechanism of action across various cancer models. In HER2-positive breast cancer cell lines, this compound treatment resulted in complete inhibition of MAPK signaling, as evidenced by dose-dependent decreases in p-ERK levels. The anti-proliferative effects of this compound monotherapy were observed in 2 out of 3 parental HER2-positive breast cancer cell lines (HCC1954, BT474), with IC50 values of 357.3 nM and 1245.3 nM, respectively. Interestingly, this compound also demonstrated activity in models with acquired resistance to trastuzumab or lapatinib, suggesting its potential utility in overcoming resistance to HER2-targeted therapies.

The power of RPPA was particularly evident in identifying differential signaling dependencies among cell lines. In HCC1954 cells—the most this compound-sensitive line—lapatinib treatment inhibited phosphorylation of MEK and MAPK while activating AKT phosphorylation. This pattern contrasted with observations in BT474 and SKBR3 cells, suggesting that HER2 may directly activate MEK/MAPK rather than PI3K/AKT in HCC1954 cells. This finding provides a mechanistic explanation for the particular this compound sensitivity of this cell line and highlights how RPPA can reveal lineage-specific signaling dependencies that inform targeted therapy selection.

Identifying Resistance Mechanisms and Rational Combinations

RPPA analysis of this compound-treated cells has been critical in uncovering compensatory resistance mechanisms that limit the drug's efficacy. In KRAS-mutant colorectal cancer cells, this compound treatment induced secretion of macrophage migration inhibitory factor (MIF), resulting in activation of STAT3 and MAPK signaling—a bypass mechanism that confers intrinsic resistance to MEK inhibition. This discovery, facilitated by comprehensive RPPA analysis, provided the rationale for combining this compound with MIF inhibitors to overcome this resistance mechanism.

Similarly, in HER2-positive breast cancer models, RPPA revealed that combination strategies could enhance this compound efficacy. The combination of this compound with the PI3K inhibitor copanlisib led to synergistic growth inhibition in 4 out of 6 cell lines tested (CI @ED75 = 0.39-0.75), while combinations with lapatinib showed synergy in 3 out of 6 cell lines (CI @ED75 = 0.39-0.80). These findings demonstrate the utility of RPPA in identifying effective drug combinations that co-target primary oncogenic drivers and compensatory survival pathways activated in response to MEK inhibition.

Table 2: this compound Sensitivity and Combination Efficacy in HER2-Positive Breast Cancer Models

Cell Line PIK3CA Mutation This compound IC50 (nM) This compound + Copanlisib (CI @ED75) This compound + Lapatinib (CI @ED75)
HCC1954-P H1047R 357.3 ± 87.8 0.39-0.75 (Synergistic) 0.39-0.80 (Synergistic)
BT474-P K111N 1245.3 ± 152.0 0.39-0.75 (Synergistic) 0.39-0.80 (Synergistic)
SKBR3-P WT >4000 Not synergistic Not synergistic
HCC1954-L H1047R 713.7 ± 160.2 0.39-0.75 (Synergistic) 0.39-0.80 (Synergistic)
BT474-RES K111N 1379.3 ± 190.5 0.39-0.75 (Synergistic) Not synergistic
Biomarker Discovery and Patient Stratification

RPPA analysis of clinical trial samples has facilitated the identification of potential predictive biomarkers for this compound response. Analysis of tumor samples from patients who received HER2-targeted therapies in the NCT00524303/LPT109096 clinical trial revealed that 18% (n=38) of HER2-positive breast cancers exhibited decreased MAPK and increased AKT phosphorylation 14 days after treatment initiation. This signaling profile—characterized by direct down-regulation of MEK/MAPK but not AKT signaling by HER2 inhibition—may serve as a potential biomarker for identifying patients most likely to benefit from this compound treatment.

In hepatocellular carcinoma, RPPA-assisted analysis identified RAS mutations as potential biomarkers of response to this compound combination therapy. Patients with RAS-mutated HCC treated with this compound plus sorafenib demonstrated a median overall survival of 12.7 months compared to 5.8 months with this compound monotherapy, suggesting a synergistic effect between these agents in the molecularly defined subgroup. These findings highlight how RPPA analysis can guide patient stratification strategies for this compound-based therapies.

Data Interpretation and Integration

Signaling Pathway Analysis

The diagrams below illustrate key signaling pathways and experimental workflows for RPPA analysis of this compound response:

Refametinib_Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (HER2, EGFR) GF->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcriptional_Activation Transcriptional Activation (Proliferation, Survival) ERK->Transcriptional_Activation This compound This compound This compound->MEK Allosteric Inhibition

Diagram 1: this compound mechanism of action in the MAPK signaling pathway. This compound allosterically inhibits MEK1/2, preventing ERK1/2 phosphorylation and subsequent transcriptional activation of proliferation and survival genes.

Experimental Workflow

RPPA_Workflow Sample_Prep Sample Preparation Cell treatment with this compound Protein extraction and quantification Array_Printing Array Printing Serial dilutions on nitrocellulose slides Sample_Prep->Array_Printing Antibody_Incubation Antibody Incubation Primary and fluorescent secondary antibodies Array_Printing->Antibody_Incubation Image_Acquisition Image Acquisition Laser scanning of arrays Antibody_Incubation->Image_Acquisition Data_Analysis Data Analysis Normalization, QC, statistical analysis Image_Acquisition->Data_Analysis Validation Validation Western blot confirmation of key findings Data_Analysis->Validation

Diagram 2: RPPA experimental workflow for this compound studies. The process involves sample preparation, array printing, antibody incubation, image acquisition, data analysis, and validation steps.

Compensation Mechanisms

Resistance_Mechanisms Refametinib2 This compound MEK2 MEK1/2 Refametinib2->MEK2 Inhibition MIF MIF Secretion Refametinib2->MIF Induction ERK2 ERK1/2 MEK2->ERK2 PI3K PI3K MEK2->PI3K Feedback Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival Therapy Resistance AKT->Cell_Survival mTOR->Cell_Survival STAT3 STAT3 Activation MIF->STAT3 STAT3->Cell_Survival

Diagram 3: Resistance mechanisms to this compound identified through RPPA analysis. Compensatory activation of PI3K/AKT/mTOR signaling and induction of MIF/STAT3 pathway represent key resistance mechanisms that limit this compound efficacy.

Technical Considerations and Limitations

While RPPA provides a powerful platform for analyzing this compound's effects on signaling networks, several technical considerations are essential for generating robust, interpretable data. Antibody validation represents a critical prerequisite, as antibodies must be specifically validated for RPPA applications to ensure specificity and appropriate dynamic range. Additionally, sample quality must be rigorously controlled, with particular attention to maintaining phosphorylation states during processing through the use of phosphatase inhibitors and rapid processing.

The interpretation of RPPA data requires careful consideration of several factors. The dynamic range of RPPA, while broad, may not detect very low abundance proteins, potentially missing biologically important signals. Data normalization strategies must be appropriately selected—while total protein normalization works well for many applications, certain experimental conditions may require alternative approaches. Furthermore, RPPA provides snapshots of signaling states rather than real-time kinetics, potentially missing rapid, transient signaling events that may be relevant to this compound mechanism of action.

Conclusion

The integration of RPPA technology with this compound studies has substantially advanced our understanding of MEK inhibition in cancer therapy. Through comprehensive proteomic analysis, researchers have identified key mechanisms of action, resistance pathways, and rational combination strategies for this targeted agent. The continued application of RPPA in this compound research will likely yield further insights into patient stratification biomarkers and novel therapeutic combinations, ultimately enhancing the clinical development of this MEK inhibitor. As precision medicine advances, the combination of targeted therapies like this compound with sophisticated proteomic technologies like RPPA represents a powerful approach for matching the right patients with the right treatments based on the molecular architecture of their tumors.

Refametinib resistance mechanisms KRAS mutant CRC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary intrinsic resistance mechanisms to MEK inhibition like Refametinib in KRAS-mutant CRC? The major mechanism is feedback reactivation of survival pathways. Inhibiting the MEK/ERK axis can cause cancer cells to compensate by activating alternative signaling circuits. Key players include:

    • Macrophage migration inhibitory factor (MIF): this compound treatment can induce secretion of MIF, which in turn reactivates both the MAPK and STAT3 signaling pathways, bypassing the MEK blockade [1] [2].
    • Receptor Tyrosine Kinases (RTKs): MEK inhibition often leads to a rapid feedback upregulation of multiple RTKs (e.g., EGFR). This reactivates the MAPK pathway and can also activate the parallel PI3K-AKT pathway, sustaining cell survival [3] [4] [5].
  • Q2: Are there specific genomic co-alterations that predict poor response to this compound? Yes. While KRAS is the main driver, the presence of co-occurring mutations can confer intrinsic resistance. Tumors with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations) or amplifications in HER2 may show reduced dependency on the KRAS-MEK-ERK pathway, making them less susceptible to single-agent MEK inhibitors like this compound [3].

  • Q3: What are the most promising combination strategies to overcome this compound resistance? Rational combinations that target these feedback loops are essential. Preclinical and clinical evidence supports several strategies:

    • Targeting MIF: Co-inhibition of MIF using a tool compound like 4-IPP synergizes with this compound to suppress STAT3 and MAPK activity and induce apoptosis [1] [2].
    • Vertical and Horizontal Pathway Blockade:
      • MEK + EGFR inhibition: Combining this compound with an EGFR inhibitor can prevent RTK-mediated MAPK reactivation [3] [5].
      • MEK + PI3K/mTOR inhibition: Dual blockade can be effective, especially in tumors with concurrent activation of both pathways [6].

Resistance Mechanisms & Combination Strategies

The table below summarizes the key resistance mechanisms and the corresponding therapeutic strategies to overcome them.

Resistance Mechanism Effected Pathway(s) Proposed Combination Strategy Key Supporting Evidence
MIF Secretion STAT3 and MAPK reactivation [1] [2] This compound + MIF inhibitor (e.g., 4-IPP) [1] [2] Synergistic growth inhibition & restored apoptosis [1] [2]
RTK Feedback (e.g., EGFR) MAPK and PI3K-AKT rebound [3] [4] [5] This compound + EGFR inhibitor (e.g., Cetuximab/Panitumumab) [3] [5] Sustained ERK suppression & increased cell death in vitro and in vivo [3]
PI3K/AKT Pathway Activation PI3K-AKT-mTOR survival signaling [3] [6] This compound + PI3K/mTOR inhibitor [6] Synergistic effect in KRAS-mutant CRC cell lines [6]
HER2 Amplification / PIK3CA mutation PI3K-AKT dependency, loss of KRAS-MAPK dependency [3] Dual PI3K/mTOR inhibition or HER2-targeted therapy + KRAS inhibitor (context-dependent) [3] Effective growth suppression in relevant PDC models [3]

Experimental Troubleshooting Guides

Guide 1: Investigating MIF-Induced Resistance

This protocol is designed to confirm the role of MIF in mediating resistance to this compound and to test the efficacy of combination therapy.

  • Cell Line Selection: Use KRAS-mutant CRC cell lines (e.g., HCT116, SW620) and isogenic KRAS-wild-type controls.
  • Treatment Groups:
    • Control (DMSO vehicle)
    • This compound single agent (e.g., 0.1 - 10 µM)
    • MIF inhibitor (4-IPP) single agent (e.g., 10 - 100 µM)
    • This compound + 4-IPP combination
  • Assays and Readouts:
    • Viability Assay: Perform MTT or CellTiter-Glo assays after 72 hours of treatment to generate dose-response curves and calculate Combination Index (CI) using software like CompuSyn to determine synergy [2].
    • Protein Analysis (Western Blot): Analyze lysates after 24-48 hours of treatment. Key antibodies:
      • Pathway Activation: p-MEK, p-ERK, p-STAT3 (Tyr705)
      • Apoptosis: Cleaved Caspase-3
      • Loading Controls: Total MEK, ERK, STAT3, β-Actin [1] [2].
    • Gene Knockdown: Transfect cells with MIF-targeting siRNA to validate the specificity of the mechanism. Measure subsequent sensitivity to this compound [1].
Guide 2: Profiling RTK/MAPK Feedback Reactivation

This workflow helps characterize the adaptive resistance involving RTKs and the rebound of MAPK signaling.

  • Time-Course Experiment:
    • Treat KRAS-mutant CRC cells with a clinically relevant concentration of this compound.
    • Harvest cell lysates at multiple time points (e.g., 0, 2, 6, 24, 48 hours).
  • Phosphoprotein Monitoring:
    • Western Blot Analysis: Probe for p-ERK and p-MEK to confirm initial inhibition and subsequent rebound. Also, check p-AKT (Ser473) to monitor parallel pathway activation [3] [4].
    • Phospho-RTK Array: Use proteome profiler arrays to screen for multiple activated RTKs (e.g., EGFR, HER2, MET) in vehicle vs. This compound-treated samples at the 24-hour mark [5].
  • Functional Validation with Combination Treatment:
    • Based on the phospho-RTK array results, select a relevant RTK inhibitor (e.g., an EGFR inhibitor like Cetuximab for in vitro studies or anlotinib as a pan-RTK inhibitor).
    • Repeat viability and western blot assays with the combination of this compound and the selected RTK inhibitor, looking for sustained suppression of p-ERK and enhanced cell death [4] [5].

Signaling Pathway Diagrams

MIF-Mediated Resistance to MEK Inhibition

This diagram illustrates the core mechanism where this compound treatment induces MIF, leading to pathway reactivation and resistance.

G This compound This compound (MEK Inhibitor) MEK MEK This compound->MEK Inhibits MIF MIF Secretion This compound->MIF Induces ERK ERK MEK->ERK Activates MAPK_React MAPK Pathway Reactivation ERK->MAPK_React MIF->ERK Re-activates STAT3 STAT3 MIF->STAT3 Activates STAT3_Act STAT3 Activation STAT3->STAT3_Act Resistance Therapeutic Resistance MAPK_React->Resistance STAT3_Act->Resistance CellSurvival Cell Survival & Proliferation Resistance->CellSurvival

Landscape of Resistance to KRAS Pathway Inhibition

This broader map outlines the multiple feedback loops and co-alterations that contribute to resistance against targeted therapy in KRAS-mutant CRC.

G cluster_targeted_therapy Targeted Therapy cluster_feedback Feedback/Adaptive Resistance cluster_genomic Genomic Co-alterations cluster_core_pathways Core Signaling Pathways MEKi MEK Inhibitor (this compound) MIF_Path MIF Secretion MEKi->MIF_Path Induces MAPK MAPK Pathway (MEK-ERK) MEKi->MAPK Inhibits RTK_Feedback RTK_Feedback MEKi->RTK_Feedback Induces KRASi KRAS Inhibitor KRASi->MAPK Inhibits KRASi->RTK_Feedback Induces MIF_Path->MAPK Re-activates STAT3_Path STAT3 Pathway MIF_Path->STAT3_Path Activates PIK3CA_Mut PIK3CA Mutation PI3K PI3K-AKT Pathway PIK3CA_Mut->PI3K Constitutively Activates HER2_Amp HER2 Amplification HER2_Amp->PI3K Activates HER2_Amp->RTK_Feedback Outcome Therapeutic Resistance & Tumor Cell Survival MAPK->Outcome PI3K->Outcome STAT3_Path->Outcome RTK_Feedback->MAPK Re-activates RTK_Feedback->PI3K Activates

I hope this technical resource provides a solid foundation for your research. The field is advancing rapidly, particularly in understanding co-alterations and optimizing combination therapies.

References

Refametinib MIF STAT3 feedback activation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a major reported mechanism of intrinsic resistance to Refametinib in KRAS-mutant cells? Research indicates that KRAS-mutant colorectal cancer cells can develop resistance through a feedback mechanism. This compound treatment itself induces the secretion of MIF, which in turn leads to the reactivation of the MAPK pathway and parallel activation of the STAT3 signaling pathway, thereby sustaining cell survival and proliferation despite MEK inhibition [1].

  • How can I confirm the involvement of MIF in this compound resistance in my model? You can use RNA interference (e.g., siRNA targeting MIF) or a selective MIF inhibitor (e.g., 4-IPP). If MIF is a key resistance factor, knocking down or inhibiting it should restore sensitivity to this compound, leading to reduced cell viability and enhanced inhibition of MAPK and STAT3 signaling [1] [2].

  • What is a potential combination strategy to overcome this resistance? Combining this compound with a MIF inhibitor has been shown to have a synergistic effect. This combination more effectively inhibits cell proliferation, induces apoptosis, and suppresses the activity of both MAPK and STAT3 pathways compared to either agent alone [1] [2].

Troubleshooting Guide: MIF/STAT3-Mediated Resistance to this compound

Mechanism of Resistance

The following diagram illustrates the feedback activation loop that causes resistance to this compound.

G This compound This compound (MEKi) MEK MEK This compound->MEK Inhibits ERK ERK MEK->ERK Activates MIF_secretion MIF Secretion ERK->MIF_secretion Induces STAT3_activation STAT3 Activation (phosphorylation) MIF_secretion->STAT3_activation Triggers MAPK_reactivation MAPK Pathway Re-activation MIF_secretion->MAPK_reactivation Triggers Cell_survival Cell Survival & Proliferation STAT3_activation->Cell_survival MAPK_reactivation->Cell_survival MIF_inhibitor MIF Inhibitor (e.g., 4-IPP) MIF_inhibitor->MIF_secretion Blocks

Key Experimental Evidence and Protocols

The table below summarizes the core experimental findings that define this resistance mechanism.

Experimental Aspect Key Findings in KRAS-Mutant CRC Models
Resistance Phenomenon This compound treatment induces MIF secretion, leading to STAT3 and MAPK reactivation [1].
Genetic Validation MIF knockdown by siRNA restores sensitivity to this compound [1].
Pharmacological Inhibition The MIF inhibitor 4-IPP synergizes with this compound, enhancing growth inhibition [1].
Downstream Effects Combination therapy inhibits STAT3/MAPK activation, reduces cyclin D1, and activates caspase-3 [1].
Detailed Experimental Workflow

To investigate and overcome this resistance mechanism in your own experiments, you can follow this validated workflow.

G Step1 1. Establish Resistant Model • Treat KRAS-mutant CRC cells (e.g., HCT116, SW620) with this compound (dose range: ~0.1-10 µM) for 72h (MTT assay) or chronic exposure. Step2 2. Confirm Mechanism In Vitro • Western Blot: Analyze p-STAT3 (Y705), p-ERK, MIF protein levels. • ELISA/qPCR: Measure MIF secretion/expression. Step1->Step2 Step3 3. Genetic Validation • Transfert cells with MIF-targeting siRNA • Repeat viability and signaling assays. Step2->Step3 Step4 4. Pharmacological Validation • Co-treat with this compound and MIF inhibitor (e.g., 4-IPP). • Assess combination index (CI) for synergy. Step3->Step4 Step5 5. Functional Assays • Colony formation assay. • Apoptosis assay (Annexin V/PI; caspase-3 cleavage). Step4->Step5

Key Reagents and Methods:

  • Cell Lines: Use validated KRAS-mutant human colorectal cancer cell lines like HCT116 or SW620 [1].
  • Growth Inhibition Assay (MTT): Seed cells (2×10³–1.2×10⁴ per well) in 96-well plates. After 24h, treat with a dose range of this compound (e.g., 0.1-10 µM) for 72 hours. Add MTT solution for the last 4 hours, then dissolve formazan crystals with DMSO and measure absorbance at 540nm [1].
  • Western Blot Analysis: Lyse cells in RIPA buffer. Use antibodies against p-STAT3 (Y705), p-ERK1/2 (Thr202/Tyr204), total ERK, and MIF to monitor pathway activity and MIF expression [1].
  • Synergy Testing: Treat cells with this compound and the MIF inhibitor 4-IPP both alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn to determine if the effect is additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) [1] [2].

Key Technical Considerations

  • Model Selection: This mechanism was specifically identified in KRAS-mutant colorectal cancer cells. Its relevance in other KRAS-mutant cancers (e.g., pancreatic, lung) should be empirically verified.
  • Off-Target Effects: Always include a non-targeting siRNA control in genetic knockdown experiments and check for potential off-target effects of small molecule inhibitors like 4-IPP.
  • Beyond MIF: Remember that other feedback mechanisms can contribute to MEKi resistance. If targeting MIF does not fully restore sensitivity, investigate other pathways, such as RTK activation [1].

References

Refametinib Toxicity Profile and Management Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the common treatment-related toxicities and general management principles for refametinib, particularly when used in combination with other agents.

Toxicity Category Most Frequent Adverse Events Management & Dose Modification Principles
Gastrointestinal Diarrhea; Nausea; Vomiting [1] [2] [3] Use anti-diarrheal medication; For grade ≥3 diarrhea, consider it a Dose-Limiting Toxicity (DLT) if it persists despite medication [1].
Dermatologic Rash; Acneiform rash; Hand-foot skin reaction (with sorafenib) [2] [4] [3] Proactive skin care (e.g., alcohol-free emollients); Minimize sun exposure [1].
General & Laboratory Fatigue; AST/ALT elevation; Amylase/Lipase elevation [1] [2] [3] Manage dose interruptions until recovery; If interruption lasts >4 weeks, consider discontinuation [1].
Other DLTs Oral mucositis; Hypertension [2] These were identified as DLTs in combination therapy with copanlisib [2].

Clinical Dose Modification Protocol

The following workflow outlines a general dose modification protocol based on clinical trials. Specific criteria should be predefined in your study protocol.

Start Start this compound Therapy Monitor Monitor for Adverse Events (AEs) Start->Monitor Decision1 Grade 2 AE? (e.g., HFSR, fatigue, GI toxicity) Monitor->Decision1 Action1 Withhold dose escalation. Consider temporary interruption. Decision1->Action1 Yes Decision2 Grade ≥3 AE or DLT? Decision1->Decision2 No Action1->Monitor Decision2->Monitor No Action2 Interrupt this compound dosing. Manage with supportive care. Decision2->Action2 Yes Decision3 AE resolves to ≤ Grade 1 within 4 weeks? Action2->Decision3 Action3 Resume at a reduced dose. (e.g., from 50 mg BID to a lower level) Decision3->Action3 Yes Action4 Discontinue this compound. Decision3->Action4 No Action3->Monitor

Experimental Protocol: Assessing MEK Inhibition In Vivo

This methodology from a preclinical study details how to verify the pharmacodynamic effect of this compound, which is crucial for confirming that your dosing regimen is hitting the intended target [5].

Protocol Step Details
1. Drug Formulation Formulate this compound in a 2-hydroxypropyl-beta-cyclodextrin (HPBCD)-based solution for administration in drinking water. Protect the solution from UV/visible light to maintain stability [5].
2. Animal Dosing Administer the prepared solution ad libitum to laboratory mice. A dose of 50 mg/kg/day via drinking water has been shown to achieve active plasma levels (>1.2 µg/mL) and significantly inhibit ERK phosphorylation in tissue [5].
3. Tissue Collection After 7 days of treatment, collect plasma to measure drug levels. Euthanize the animals and harvest target tissues (e.g., myocardial and aortic tissue) for protein analysis [5].
4. Western Blot Analysis Homogenize the tissue samples and perform Western blotting to detect levels of phosphorylated ERK (pERK) and total ERK [5].
5. Data Analysis Calculate the pERK/total ERK ratio for each sample. Compare the mean ratio between the treatment group and the control group (e.g., using a t-test). A significant reduction in the pERK/total ERK ratio confirms target engagement [5].

Frequently Asked Questions for Technical Support

Q1: What are the defined Dose-Limiting Toxicities (DLTs) for this compound in a clinical trial setting? DLTs are typically assessed during the first cycle of treatment (e.g., 28 days) and include [1] [2]:

  • Grade 4 neutropenia lasting >7 days or febrile neutropenia.
  • Grade 4 thrombocytopenia.
  • Grade ≥3 non-hematologic toxicity (with specific exceptions).
  • Grade ≥3 diarrhea that persists despite anti-diarrheal medication.
  • Grade ≥3 rash (non-hand-foot skin reaction).
  • Missing 7 or more consecutive daily doses due to drug-related toxicity.

Q2: Were there any specific toxicity concerns when this compound was combined with other targeted agents? Yes, combination therapies often have a heightened toxicity profile. In a phase Ib trial combining this compound with the PI3K inhibitor copanlisib, the most common treatment-emergent AEs were diarrhea (59.4%), nausea, acneiform rash, and fatigue (51.6% each). DLTs for this combination included oral mucositis, increased transaminases, acneiform rash, and hypertension [2]. This shows that combination regimens usually require more intensive monitoring and may have lower maximum tolerated doses for each agent.

Q3: What is the evidence that patients with specific biomarkers might tolerate or benefit from this compound differently? Clinical data suggests that patients whose tumors harbor RAS mutations may derive greater benefit from this compound combination therapy [4] [3]. Furthermore, the greatest reductions in ERK phosphorylation (a marker of drug activity) were observed in patients with KRAS or BRAF mutations [1]. While this primarily speaks to efficacy, it underscores the importance of biomarker analysis in your research population.

References

Adverse Events and Management in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most frequent drug-related adverse events (AEs) observed in a phase II study of refametinib plus sorafenib in Asian patients with unresectable hepatocellular carcinoma (HCC) [1].

Adverse Event Incidence (in patients receiving treatment, n=70) Common Management Strategy
Diarrhea Frequent Dose modification; anti-diarrheal medication for grade ≥3 [2].
Rash Frequent Proactive skin moisturizing; dose interruption [2].
Aspartate aminotransferase (AST) elevation Frequent Close monitoring via blood tests; dose modification [1].
Vomiting Frequent Dose modification [1].
Nausea Frequent Dose modification [1].
Fatigue Reported Dose escalation withheld if grade ≥2 at cycle start [1] [2].
Hand-foot skin reaction (HFSR) Reported Dose escalation withheld if grade ≥2 at cycle start; proactive skin care [1] [2].

Key Context from the Trials:

  • Population: The phase II study focused on Asian patients with HCC, most of whom had underlying liver cirrhosis (82.9%) and hepatitis B viral infection (75.7%) [1].
  • Dosing Regimen: The study started at a dose of this compound 50 mg twice daily plus sorafenib 200 mg (morning) and 400 mg (evening). Sorafenib could be escalated to 400 mg twice daily from cycle 2 if no grade ≥2 HFSR, fatigue, or GI toxicity occurred [1].
  • Dose Modifications: A critical finding was that dose modifications due to AEs were necessary in almost all patients [1]. This high rate of dose reduction is a key factor to consider in experimental design and clinical planning, as it may limit the treatment's efficacy.

Experimental Protocols & Biomarker Analysis

For researchers designing preclinical or clinical studies, understanding the established protocols and predictive biomarkers is essential.

Summary of a Phase I Dose-Escalation Study Protocol

This study assessed the safety and pharmacokinetics of this compound combined with sorafenib in patients with advanced solid malignancies [2].

  • Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of the combination.
  • Study Design: Open-label, using a standard "3+3" design for dose escalation. The MTD was established at This compound 50 mg twice daily plus sorafenib 400 mg twice daily [2].
  • Key Assessments:
    • Safety: Monitored for dose-limiting toxicities (DLTs) according to NCI CTCAE criteria.
    • Pharmacokinetics (PK): Blood samples were collected at multiple time points to measure plasma levels of this compound and its metabolite M17.
    • Pharmacodynamics (PD): Tumor biopsies and hair follicles were analyzed to assess target engagement, specifically the reduction of phosphorylated ERK (pERK), a marker of MEK pathway inhibition [2].

Biomarker Analysis for Patient Stratification

Biomarker analysis from the phase II trial suggested a correlation between genetic mutations and treatment response.

  • Methodology: Tumor biomarker analysis was conducted, focusing on mutations in the RAS pathway [1].
  • Finding: The best clinical responders to the this compound/sorafenib combination tended to have RAS mutations. In contrast, the majority of poor responders had wild-type RAS [1]. This indicates that RAS mutational status could be a valuable predictive biomarker for patient selection in future research or clinical application.

Mechanism of Action & Safety Management Logic

The combination therapy targets two key points in the MAPK signaling pathway. The following diagram illustrates this mechanism and the subsequent management logic for associated adverse events.

refametinib_flow cluster_pathway Key Mechanistic Action cluster_ae Common AEs Requiring Action cluster_management Management Actions start Start: this compound + Sorafenib Combination Therapy mapk_pathway Dual Inhibition of MAPK Pathway start->mapk_pathway ae_monitor Monitor for Specific Adverse Events (AEs) mapk_pathway->ae_monitor refametinib_node This compound (allosteric MEK inhibitor) mek MEK Protein refametinib_node->mek Inhibits sorafenib_node Sorafenib (multi-kinase inhibitor) raf RAF Protein sorafenib_node->raf Inhibits erk Phosphorylated ERK (pERK) ↓ mek->erk Activates raf->mek Activates gi GI Toxicity (Diarrhea, Vomiting, Nausea) ae_monitor->gi dermatologic Dermatologic Toxicity (Rash, HFSR) ae_monitor->dermatologic hepatic Hepatic Toxicity (AST Elevation) ae_monitor->hepatic systemic Systemic Toxicity (Fatigue) ae_monitor->systemic action Implement Management Protocol gi->action dermatologic->action hepatic->action systemic->action dose_mod Dose Modification (Reduction/Interruption) action->dose_mod supportive_care Supportive Care (Anti-diarrheals, Skin Moisturizers) action->supportive_care close_labs Close Laboratory Monitoring action->close_labs outcome Improved Tolerability & Potential for Continued Treatment dose_mod->outcome supportive_care->outcome close_labs->outcome

Mechanism of Action and Adverse Event Management Logic for this compound Combination Therapy

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: What is the recommended starting dose for this compound in combination with sorafenib based on previous clinical trials? A1: The established Maximum Tolerated Dose (MTD) from a phase I study was This compound 50 mg twice daily plus sorafenib 400 mg twice daily [2]. However, a phase II study initiated treatment at a lower sorafenib dose (200 mg morning/400 mg evening) with potential escalation, highlighting that starting at less than the MTD may be a prudent strategy to improve tolerability [1].

Q2: How should researchers manage dermatologic toxicities like rash and hand-foot skin reaction? A2: Clinical protocols instructed patients to moisturize twice daily with alcohol-free emollients and minimize sun exposure. Furthermore, the presence of grade ≥2 hand-foot skin reaction at the start of a cycle was a criterion for withholding sorafenib dose escalation, making proactive skin management a critical component of the protocol [1] [2].

Q3: Are there any predictive biomarkers for response to this combination therapy? A3: Yes, biomarker analysis indicated that patients whose tumors had RAS mutations derived greater clinical benefit from the this compound/sorafenib combination. Therefore, genotyping for RAS mutations is recommended for patient stratification in research settings [1].

Q4: What is the clinical development status of this compound? A4: According to a drug profile updated in November 2023, this compound has been discontinued from Phase II development for liver cancer globally [3]. The information provided here is for historical and research reference purposes.

References

Overcoming refametinib intrinsic resistance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What are the primary intrinsic resistance mechanisms to refametinib? A key intrinsic resistance mechanism involves feedback reactivation of signaling pathways. In KRAS-mutant colorectal cancer (CRC) cells, this compound treatment induces the secretion of Macrophage Migration Inhibitory Factor (MIF). This MIF secretion leads to the reactivation of both the MAPK pathway and the STAT3 signaling pathway, bypassing the MEK blockade and sustaining tumor cell survival and proliferation [1].

Q2: Are certain cancer cell types more susceptible to this compound? Yes, susceptibility varies. For instance, in HER2-positive breast cancer models, the HCC1954 cell line was most sensitive to this compound (IC50 = 357 nM), while the BT474 cell line showed moderate sensitivity (IC50 = 1245 nM), and SKBR3 cells were highly resistant (IC50 > 4000 nM) [2]. This suggests that the genetic background of the cancer type significantly influences the response.

Q3: What are the promising combination strategies to overcome resistance? Preclinical evidence supports several rational combinations:

  • With MIF inhibitors: Combining this compound with the MIF inhibitor 4-IPP synergistically inhibits cell growth in KRAS-mutant CRC by blocking MIF-induced STAT3 and MAPK reactivation [1].
  • With PI3K inhibitors: The combination of this compound and the PI3K inhibitor copanlisib showed synergistic growth inhibition in 4 out of 6 tested HER2-positive breast cancer cell lines [2] [3].
  • With other targeted therapies: Combining this compound with lapatinib (a HER2/EGFR inhibitor) also demonstrated synergistic effects in certain HER2-positive breast cancer models [2] [3].

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating MIF-Mediated Resistance

This guide outlines the methodology for identifying and targeting MIF-induced resistance to this compound in KRAS-mutant cell lines.

1. Experimental Workflow The diagram below illustrates the logical flow for investigating MIF-mediated resistance.

G Start Start: Treat KRAS-Mutant CRC Cells with this compound A Measure MIF Secretion (ELISA/Western Blot) Start->A B Analyze Pathway Reactivation (p-STAT3, p-ERK via Western Blot) A->B C Knockdown MIF (siRNA) or Inhibit (4-IPP) B->C D Re-assess Sensitivity to this compound (MTT Apoptosis Assay) C->D E Conclusion: Confirm MIF's Role in Resistance D->E

2. Key Reagents & Tools

  • Cell Lines: KRAS-mutant colorectal cancer cells (e.g., HCT-116, SW480) [1].
  • Inhibitors: this compound (MEK inhibitor) and 4-IPP (MIF inhibitor). Prepare stock solutions in DMSO and store at -20°C [1].
  • siRNA: MIF-targeting siRNA for knockdown experiments [1].
  • Antibodies: For Western Blot: anti-MIF, p-STAT3 (Y705), p-ERK1/2 (T202/Y204), STAT3, ERK1/2, cyclin D1, and active caspase-3 [1].

3. Detailed Protocols

  • Cell Viability (MTT) Assay:

    • Seed 2,000–12,000 cells per well in a 96-well plate and incubate for 24 hours.
    • Treat cells with serial dilutions of this compound, 4-IPP, or their combination for 72 hours.
    • Add MTT solution to each well and incubate for 4 hours at 37°C.
    • Remove the medium, dissolve formed formazan crystals in DMSO, and mix thoroughly.
    • Measure absorbance at 540 nm. Calculate IC50 values using software like GraphPad Prism [1].
  • Protein Extraction and Western Blotting:

    • Grow cells to 70-80% confluence and treat under desired conditions.
    • Lyse cells on ice for 15 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 12,000 g for 20 minutes at 4°C.
    • Resolve equal amounts of total protein by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
    • Detect signals using a chemiluminescence system. Look for decreases in p-ERK and increases in MIF and p-STAT3 after this compound treatment, which should be reversed by 4-IPP co-treatment [1].
Guide 2: Combination Therapy with PI3K/HER2 Inhibitors

This guide is based on studies in HER2-positive breast cancer, including models with acquired resistance to trastuzumab or lapatinib.

1. Signaling Pathway & Combination Rationale The diagram below shows the signaling crosstalk targeted in combination therapy.

G HER2 HER2 Receptor PI3K PI3K Pathway HER2->PI3K Activates MEK MEK HER2->MEK Activates AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival MAPK MAPK MEK->MAPK MAPK->CellSurvival Inhibitor Combination Inhibition Inhibitor->PI3K Copanlisib Blocks Inhibitor->MEK This compound Blocks

2. Quantitative Data on this compound Sensitivity The table below summarizes sensitivity data from HER2-positive breast cancer cell lines, which is crucial for designing experiments and interpreting results.

Cell Line Acquired Resistance Model PIK3CA Mutation Status This compound IC50 (nM) Lapatinib IC50 (nM)
HCC1954-P Parental H1047R 357.3 ± 87.8 581.0 ± 84.5
HCC1954-L Lapatinib-resistant H1047R 713.7 ± 160.2 3602.0 ± 311.3
BT474-P Parental K111N 1245.3 ± 152.0 14.3 ± 5.0
BT474-RES Trastuzumab-resistant K111N 1379.3 ± 190.5 223.7 ± 48.5
SKBR3-P Parental Wild-type > 4000 57.3 ± 6.6

Table: Anti-proliferative profiles of this compound and lapatinib in HER2-positive breast cancer cell lines. Data adapted from [2].

3. Experimental Protocol for Synergy Testing

  • Reverse Phase Protein Array (RPPA): This high-throughput method is ideal for assessing the proteomic effects of drug combinations.
    • Treat cells with single agents or combinations (e.g., this compound + copanlisib, this compound + lapatinib).
    • Lyse cells and print lysates onto nitrocellulose-coated slides along with a dilution series for quantification.
    • Probe slides with a large panel of validated antibodies against proteins in the PI3K/AKT and MEK/MAPK pathways (e.g., p-AKT, p-ERK).
    • Visualize and quantify signal intensity to generate a data matrix of protein expression/phosphorylation levels. This can reveal pathway suppression and feedback loops [2] [3].
  • Synergy Calculation: Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value of < 0.9 indicates synergy, < 0.7 strong synergy. The combinations of this compound with copanlisib showed CI values at ED75 between 0.39 and 0.75 in synergistic cases [2].

References

Refametinib 4-IPP MIF inhibitor combination

Author: Smolecule Technical Support Team. Date: February 2026

Rationale & Mechanism of Action

The combination of Refametinib (a MEK inhibitor) and 4-IPP (a MIF inhibitor) is designed to tackle a key resistance mechanism that can emerge in cancer treatment.

  • Core Problem: In KRAS-mutant colorectal cancer (CRC) cells, treatment with this compound alone induces feedback resistance. The cells respond by secreting more Macrophage Migration Inhibitory Factor (MIF), which in turn reactivates the MAPK and STAT3 signaling pathways, allowing the cancer to survive and grow despite MEK inhibition [1].
  • Solution: Adding the MIF inhibitor 4-IPP blocks this escape route. By inhibiting MIF, 4-IPP prevents the reactivation of these survival pathways, thereby restoring sensitivity to this compound and leading to a more effective suppression of cancer cell growth [1].

The diagram below illustrates this resistance mechanism and how the combination therapy works.

This compound This compound MIF MIF This compound->MIF Induces Feedback MEK/ERK Pathway MEK/ERK Pathway This compound->MEK/ERK Pathway Inhibits MIF->MEK/ERK Pathway Reactivates STAT3 Pathway STAT3 Pathway MIF->STAT3 Pathway Activates 4-IPP 4-IPP 4-IPP->MIF Inhibits Cell Growth & Survival Cell Growth & Survival MEK/ERK Pathway->Cell Growth & Survival Promotes STAT3 Pathway->Cell Growth & Survival Promotes

Experimental Evidence & Protocols

The following table summarizes key experimental findings from a study on KRAS-mutant colorectal cancer (CRC) [1]:

Experimental Model Treatment Key Findings Observation

| KRAS-mutant CRC cell lines | this compound + 4-IPP | Synergistic growth inhibition Reduced p-STAT3 & p-ERK Increased caspase-3 activation Downregulated cyclin D1 | Combination more effective than single-agent therapy. | | In vivo models (KRAS-mutant CRC) | this compound + 4-IPP | Enhanced tumor growth inhibition | Confirmed efficacy in a living organism. |

Detailed Methodology

Below is a detailed breakdown of the core experiments used to generate the data above, suitable for guiding your own work.

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the synergistic growth-inhibitory effects of the drug combination.
  • Protocol Summary:
    • Seed KRAS-mutant CRC cells (e.g., 2x10³ to 1.2x10⁴ cells/well) in 96-well plates.
    • After 24 hours, treat cells with this compound and 4-IPP, both alone and in combination, for 72 hours.
    • Add MTT solution to each well and incubate for 4 hours at 37°C.
    • Remove the medium, dissolve the formed formazan crystals in DMSO, and measure the absorbance at 540 nm.
    • Calculate the IC₅₀ values and use software (e.g., GraphPad Prism) to assess synergy [1].

2. Protein Analysis (Western Blotting)

  • Purpose: To evaluate the effect of the combination on key signaling pathways.
  • Protocol Summary:
    • Grow cells to 70-80% confluence and treat with the drugs under various conditions.
    • Lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge the lysates at 12,000 g for 20 minutes.
    • Resolve equal amounts of total protein by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against targets such as p-STAT3 (Y705), p-ERK1/2 (T202/Y204), active caspase-3, and cyclin D1.
    • Use appropriate secondary antibodies and detection methods to visualize protein levels [1].

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of 4-IPP? A1: 4-IPP is a suicide substrate that covalently modifies the N-terminal proline residue of MIF's catalytic site, irreversibly inhibiting its tautomerase activity. It is reported to be 5-10 times more potent than the prototypical MIF inhibitor ISO-1 [2].

Q2: In which cancer types is this combination most relevant? A2: Current evidence strongly supports its use in KRAS-mutant colorectal cancer to overcome intrinsic resistance to MEK inhibitors [1]. The strategy of targeting MIF is also being explored in other solid tumors, including glioblastoma and breast cancer [3] [4].

Q3: Are there in vivo protocols for this combination? A3: Yes, the study on KRAS-mutant CRC established in vivo efficacy. While precise dosing for this combination was not provided, general in vivo protocols involve administering the inhibitors to tumor-bearing mice and monitoring tumor growth and signaling pathway modulation [1].

Q4: Does 4-IPP have any other relevant biological activities? A4: Yes, 4-IPP is recognized as a dual inhibitor of both MIF and D-dopachrome tautomerase (D-DT or MIF-2), a homologous protein with overlapping functions. This dual activity may contribute to its overall efficacy [3] [5].

Key Considerations & Troubleshooting

  • Confirm MIF Expression: The success of this strategy likely depends on the tumor's reliance on MIF for survival. Prior to experiments, confirm MIF expression in your cell lines or models.
  • Optimize Dosing Ratios: The synergistic effect depends on the correct ratio of the two drugs. It is crucial to perform a matrix of concentrations in your viability assays to find the optimal combination index for your specific model.
  • Monitor Feedback Activation: As shown in the mechanism diagram, a key readout for success is the suppression of p-STAT3 and p-ERK rebound upon treatment. Always include these markers in your western blot analysis to confirm the mechanism of action.

References

Refametinib CYP3A4 inhibitor drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Key Drug Interaction & Pharmacokinetics Data

The table below summarizes the core information on Refametinib's interaction with CYP3A4 inhibitors.

Aspect Details Source / Context
Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4) Preclinical data and pharmacological review [1]
Interaction with CYP3A4 Inhibitors Theoretical increase in this compound activity when used with strong CYP3A4 inhibitors (e.g., ketoconazole) due to decreased degradation [1]. A phase I trial was designed to assess this pharmacokinetic interaction [1].

| Pharmacokinetic Profile (at MTD with Sorafenib) | Half-life: ~16 hours [2]. Absorption: Readily absorbed after oral administration [2]. Accumulation: Less than 2-fold after multiple dosing [2]. | Data from a phase I study of this compound in combination with sorafenib [2]. |

Experimental Protocols for DDI Investigation

For researchers, the evaluation of this interaction involves a structured workflow. The following diagram outlines the key stages in a DDI assessment program for this compound:

Start Start: DDI Risk Assessment InVitro In Vitro Studies Start->InVitro Decision1 CYP3A4 contributes ≥25% to clearance? InVitro->Decision1 ClinicalTrial Clinical DDI Study Decision1->ClinicalTrial Yes PBPK PBPK Modeling Decision1->PBPK No or Supplemental Label Dosing Recommendations ClinicalTrial->Label PBPK->Label

Detailed Methodologies
  • In Vitro Metabolism Studies

    • Purpose: To initially characterize whether this compound is a substrate for CYP3A4 and to estimate the fraction of its total clearance mediated by this enzyme [3].
    • Guidance: According to ICH M12, if an enzyme like CYP3A4 is estimated to account for ≥25% of the total elimination of an investigational drug, a clinical DDI study is generally required [3].
  • Clinical DDI Study Design

    • Objective: To quantify the change in this compound exposure when co-administered with a strong CYP3A4 inhibitor.
    • Recommended Design: A randomized crossover study or a sequential design in healthy volunteers or patients [3].
    • Protocol Outline:
      • Arm A: Administer this compound alone.
      • Arm B: Administer this compound with a strong CYP3A4 inhibitor (e.g., Itraconazole, Ketoconazole).
      • Key Endpoints: Compare the Area Under the Curve (AUC) and maximum concentration (Cmax) of this compound between the two arms. An AUC increase of 2-5-fold or more would be considered clinically significant [3] [4].
  • Physiologically Based Pharmacokinetic (PBPK) Modeling

    • Purpose: To predict the magnitude of DDIs prior to or in lieu of a dedicated clinical trial, and to simulate scenarios with inhibitors of different strengths (strong, moderate, weak) [3] [4].
    • Workflow: The model is built using in vitro parameters and validated against clinical data. Once verified, it can simulate interactions with various concomitant medications [4].

Key Considerations for Researchers

  • Clinical Monitoring: If this compound is co-administered with a strong or moderate CYP3A4 inhibitor, clinical monitoring for signs of increased adverse events (like rash and diarrhea) is essential, and dose adjustment may be required [1] [4].
  • Perpetrator Potential: A complete DDI profile for this compound should also assess its potential to act as a "perpetrator"—inhibiting or inducing enzymes/transporters and affecting other drugs [3].
  • Real-World Impact: For drugs with similar metabolism, high-grade DDIs have been significantly associated with reduced overall survival and progression-free survival in oncology, highlighting the importance of this work [5].

I hope this technical summary provides a solid foundation for your research and development activities.

References

Refametinib storage stability light protection

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Storage Conditions

The table below summarizes the key stability data and storage conditions for Refametinib from the available literature.

Formulation Storage Condition Stability Duration Key Findings & Evidence
Drinking Water Solution [1] Protected from UV/visible light 7 days (tested period) No significant degradation observed when protected [1].
Powder [2] [3] -20°C 3 years [2] [3] Recommended for long-term storage [2] [3].
Powder [2] [3] 4°C 2 years [2] [3] Recommended for medium-term storage [2] [3].
Solution (e.g., in DMSO) [2] [3] -80°C 6 months [2] to 2 years [3] Stock solution stability [2] [3].
Solution (e.g., in DMSO) [2] [3] -20°C 1 month [2] [3] Short-term storage of stock solutions [2] [3].

Frequently Asked Questions

1. Why is light protection critical for this compound in aqueous solution? A 2020 study specifically testing a drinking water formulation of this compound found that no significant degradation occurred after 7 days when the drinking bottles were protected from UV/visible light. This implies that exposure to light is a key factor causing the drug's instability in solution, making protection a necessary step [1] [4].

2. What is the evidence for storing this compound powder at -20°C? Multiple supplier data sheets consistently recommend storing this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for 2 years [2] [3]. These conditions are standard for ensuring the chemical integrity of many research compounds.

3. How long can I store this compound stock solutions? Supplier data indicates that stock solutions (e.g., in DMSO) are best stored at -80°C for up to 6 months or at -20°C for 1 month [2] [3]. Always use newly opened DMSO for preparing stock solutions, as it is hygroscopic and can absorb water, which may affect stability [3].

Experimental Protocol: Stability in Drinking Water Formulation

For researchers needing to administer this compound via drinking water, the following method has been experimentally validated [1].

  • Formulation: this compound was formulated in a 2-hydroxypropyl-beta-cyclodextrin (HPBCD)-based drinking water preparation to enhance solubility [1].
  • Stability Monitoring: A selective UHPLC-UV method was developed and used to assess the in-use stability of the formulation over 7 days [1].
  • Critical Control Measure: All drinking water bottles containing the formulation were wrapped in aluminum foil or otherwise protected from UV and visible light sources [1].
  • Outcome: Under these protected conditions, the preparation maintained its stability throughout the 7-day administration period with no significant degradation [1].

The workflow for this protocol can be summarized as follows, highlighting the critical step of light protection:

G Start Start: Prepare HPBCD-based This compound solution Protect Protect from UV/Visible Light (Crucial Step) Start->Protect Analyze Analyze Stability using UHPLC-UV method Protect->Analyze Result Result: No Significant Degradation after 7 days Analyze->Result

Molecular Signaling Pathway

To provide context for your researchers, this compound (RDEA119/BAY 86-9766) is a potent, selective, allosteric inhibitor of MEK1 and MEK2 kinases, which are part of the RAS-RAF-MEK-ERK (MAPK) pathway [1] [5]. This pathway is upregulated in many cancers and is a key target for drug development. The diagram below illustrates its mechanism of action.

G GrowthFactor Growth Factor Stimulation RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK p-ERK1/2 MEK->ERK Effect Cell Proliferation & Survival ERK->Effect This compound This compound (Allosteric Inhibitor) This compound->MEK Binds

References

Refametinib mortality high dose animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Mortality and Dosing Summary

The table below summarizes the key findings from a study that investigated different dosing regimens of refametinib in mice.

Daily Dose Mortality Rate Plasma Levels Target Engagement (pERK reduction) Key Findings
75 mg/kg/day [1] Relatively high (n=5) [1] Information missing Information missing Toxic dose; care must be taken not to exceed this level [1].
50 mg/kg/day [1] No significant mortality reported [1] Achieved active plasma levels (>1.2 µg/mL) [1] Significant reduction in both aortic and myocardial tissue [1] Safe and effective dose for 7-day study; achieved target engagement without significant mortality [1].

Experimental Protocol Details

The data in the table above comes from a study that developed a novel oral administration method to avoid the stress of oral gavage [1]. Here are the key methodological details:

  • Animal Model: 16-week-old male wild-type C57Bl/6J mice [1].
  • Formulation: this compound was formulated in a 2-hydroxypropyl-beta-cyclodextrin (HPBCD)-based drinking water preparation [1].
  • Stability: The drinking water preparation was stable for at least 7 days, provided the drinking bottles were protected from UV/visible light [1].
  • Pharmacodynamic Assessment: After 7 days of treatment, target engagement was confirmed by a significant reduction in the ratio of phosphorylated ERK to total ERK (pERK/total ERK) in heart and aorta tissue samples [1].

Mechanism and Broader Preclinical Context

This compound (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2, which are part of the RAS-RAF-MEK-ERK (MAPK) signaling pathway [2] [3] [4].

  • Mechanism of Action: It binds to an allosteric site on MEK, preventing it from activating its substrate, ERK. This inhibition blocks downstream signaling in the MAPK pathway, which is often upregulated in cancers and other pathologies [1] [2].
  • Toxicity in Other Models: The observed mortality at high doses is consistent with the known profile of targeted therapies. Other preclinical studies have noted that this compound has a modest cardiovascular toxicity profile, with sporadic QT-interval prolongation and reduced ventricular ejection fractions reported in a small subgroup of cancer patients [1].

To help visualize how this compound acts within the MAPK signaling pathway, see the diagram below.

refametinib_mechanism cluster_pathway MAPK Signaling Pathway Growth_Factors Growth Factors Receptor Cell Surface Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Activation Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response This compound This compound This compound->MEK Allosteric Inhibition

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose of this compound in mice for long-term studies? Based on the available data, a dose of 50 mg/kg/day administered via drinking water was safe and effective over a 7-day period. The dose of 75 mg/kg/day resulted in significant mortality and should be avoided [1].

Q2: How should I prepare and administer this compound for animal studies to minimize stress? The cited study successfully used a drinking water formulation with 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a vehicle. This is a valid alternative to oral gavage that reduces stress and complication risks. The solution must be protected from light to maintain stability [1].

Q3: How can I confirm that this compound is effectively engaging its target in my model system? A standard method is to measure the levels of phosphorylated ERK (pERK) in target tissues (e.g., heart, aorta, tumor) via Western blot or similar techniques. A significant reduction in the pERK/total ERK ratio compared to untreated controls indicates successful MEK inhibition [1].

References

Refametinib cobimetinib selumetinib comparative toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity Profiles of MEK Inhibitors

The table below summarizes the key toxicities associated with cobimetinib, selumetinib, and refametinib based on clinical trial and pharmacovigilance data.

MEK Inhibitor Common Toxicities (≥30%) Serious / Notable Toxicities Supporting Context & Evidence
Cobimetinib Diarrhea, photosensitivity, rash, nausea, pyrexia, elevated CPK [1] Serous retinopathy, liver lab abnormalities, rash [1] Clinical Trial: Phase III coBRIM trial in melanoma (vemurafenib combo); most AEs occurred early, were manageable with dose mod/supportive care [1].
Selumetinib Rash, diarrhea, vomiting [2]; CPK increase, acneiform rash, mucositis, paronychia [3] Cardiotoxicity (e.g., cardiomyopathy), ocular toxicity (e.g., retinal detachment), rhabdomyolysis [4] [3] Post-Marketing Data: FAERS database analysis; most AEs occurred within first month of therapy [3]. Real-World Study: In children, toxicities were mostly mild (78% Grade ≤2) [5].
This compound Rash, diarrhea [6] [7] Dose-limiting toxicities led to modifications in clinical trials [7] Clinical Trial: Phase I study (sorafenib combo) in advanced solid tumors; MTD was 50 mg BID [6]. Evidence remains limited compared to approved agents [7].

Detailed Methodologies of Cited Studies

To ensure reproducibility and critical assessment, here are the experimental protocols for the key studies providing the toxicity data.

  • 1. Meta-Analysis of GI Toxicities (2015) [2]

    • Objective: To systematically evaluate the risk of selected gastrointestinal toxicities (stomatitis, diarrhea, vomiting) associated with MEK inhibitors (trametinib, selumetinib, and cobimetinib) in cancer patients.
    • Search Sources: PubMed/Medline, Google Scholar, and the CENTRAL Cochrane registry.
    • Eligibility Criteria: Randomized Phase II and III trials describing events of stomatitis, diarrhea, and vomiting in cancer patients on the three MEK inhibitors.
    • Data Analysis: Pooled relative risks (RRs) with 95% confidence intervals (CIs) were calculated for all-grade toxicities. Subgroup analyses were performed based on the agent, regimen (monotherapy vs. combination), and cancer type (melanoma vs. non-melanoma).
  • 2. Phase I Study of this compound + Sorafenib (2015) [6]

    • Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in combination with sorafenib in patients with advanced solid malignancies.
    • Study Design: Open-label, dose-escalation phase I study using a standard 3+3 design to determine the Maximum Tolerated Dose (MTD).
    • Dosage: Patients received oral this compound (5 mg to 50 mg, twice daily) combined with sorafenib (200 mg to 400 mg, twice daily) in 28-day cycles.
    • Safety Assessments: Monitoring and grading of adverse events used the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0. Dose-limiting toxicities (DLTs) were specifically defined.
    • Pharmacokinetic Analysis: Blood samples were collected at multiple timepoints to measure plasma levels of this compound and its metabolite M17.
  • 3. Analysis of coBRIM Phase III Trial (Vemurafenib + Cobimetinib) [1]

    • Objective: To report the incidence, course, and management of key adverse events from the coBRIM study.
    • Study Design: Randomized, double-blind, placebo-controlled Phase III trial.
    • Groups: Patients were assigned 1:1 to receive vemurafenib + cobimetinib (60 mg once daily, 21 days on/7 days off) or vemurafenib + placebo.
    • Safety Monitoring: Included standard safety evaluations plus regular specialized surveillance for ophthalmologic, cardiac, and dermatologic events.
    • Management Strategies: AEs were managed through supportive care, dose modifications (interruption or reduction), and, if necessary, treatment discontinuation.
  • 4. FAERS Pharmacovigilance Study on Selumetinib (2025) [3]

    • Objective: To evaluate the post-marketing safety profile of selumetinib and identify potential adverse event signals.
    • Data Source: The US FDA Adverse Event Reporting System (FAERS) database.
    • Study Period: Data from the third quarter of 2020 to the first quarter of 2024 were analyzed.
    • Statistical Method: Disproportionality analysis using four algorithms: Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), and Multi-item Gamma Poisson Shrinker (MGPS). A signal was considered significant only when detected by all four methods.

MEK Inhibitor Mechanism and Toxicity Management

The following diagram illustrates the mechanism of action of MEK inhibitors and the general strategy for managing associated toxicities in clinical practice.

G cluster_pathway RAF-MEK-ERK (MAPK) Signaling Pathway cluster_management Clinical Toxicity Management RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Processes Cellular Processes (Proliferation, Survival) ERK->Cellular_Processes Monitor Regular Patient Monitoring (e.g., Cardiac, Ophthalmic, Dermatologic, CPK) MEKi MEK Inhibitors (this compound, Cobimetinib, Selumetinib) MEKi->MEK Inhibits DoseMod Dose Modification (Interruption or Reduction) Supportive Supportive Care (e.g., Anti-diarrheals, Skin Moisturizers) Discontinue Treatment Discontinuation (For severe/intractable toxicity)

Key Implications for Research and Development

The compiled data reveals several critical considerations for professionals:

  • Context is Crucial: Toxicity profiles are heavily influenced by the clinical context, including the specific patient population (pediatric NF1 vs. adult melanoma), the tumor type, and most importantly, whether the MEK inhibitor is used as monotherapy or in combination with other agents (e.g., BRAF inhibitors, sorafenib) [6] [8] [1].
  • Toxicity Time Course: A consistent finding across studies is that the majority of adverse events, including severe ones, occur early in the treatment course, often within the first cycle or month of therapy [3] [1]. This highlights a critical window for intensive patient monitoring.
  • Manageability of AEs: Despite a high frequency of AEs, most are manageable through proactive strategies, including regular surveillance, dose modifications, and supportive care, allowing patients to continue deriving clinical benefit [5] [1].

Knowledge Gaps and Research Opportunities

  • Lack of Head-to-Head Data: The most significant gap is the absence of direct comparative trials. The current understanding is pieced together from studies with different designs, populations, and objectives.
  • Limited this compound Data: As an investigational agent, the long-term and real-world safety data for this compound are not as robust as for the approved drugs cobimetinib and selumetinib [7].
  • Mechanisms of Specific Toxicities: While the general mechanism of MEK inhibition is known, the precise biological reasons for specific toxicities (e.g., why certain skin reactions are more severe with one inhibitor over another) require further investigation [9].

References

Quantitative Data on Refametinib-Induced pERK Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from a study that investigated the effects of Refametinib administered to mice via drinking water [1].

Experimental Measure Findings in 50 mg/kg/day Dose Group Significance/Notes
This compound Plasma Levels Achieved levels > 1.2 µg/mL This concentration is considered an active plasma level [1].
pERK/total ERK in Aortic Tissue Significant reduction Compared to untreated control mice [1].
pERK/total ERK in Myocardial Tissue Significant reduction Compared to untreated control mice [1].
Mortality in Higher Dose Group (75 mg/kg/day) Relatively high (n=5) Suggests a narrow therapeutic window; care must be taken not to exceed toxic doses [1].

Detailed Experimental Protocol

The key study provides the following methodological details for validating pERK inhibition [1]:

  • Animal Model: 16-week-old male wild-type C57Bl/6J mice.
  • Formulation & Administration: A novel drinking water formulation of this compound was developed using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a vehicle to avoid the stress of oral gavage. The stability of this preparation was confirmed over 7 days when drinking bottles were protected from light [1].
  • Dosing Regimen: One group of mice received a daily dose of 50 mg/kg of this compound via the supplemented drinking water for 7 days. A higher dose group of 75 mg/kg/day was also tested but showed high mortality [1].
  • Tissue Analysis: After the treatment period, aortic and myocardial tissues were harvested. The protein levels of phosphorylated ERK (pERK) and total ERK were quantified, and the pERK/total ERK ratio was calculated to demonstrate target engagement and inhibition of the MEK-ERK signaling pathway [1].

This compound in the MAPK Signaling Pathway and Experimental Workflow

The diagrams below illustrate the role of this compound in the MAPK pathway and the experimental workflow from the cited study.

G cluster_pathway This compound Mechanism in the MAPK Pathway GF Growth Factor Stimuli RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Nucleus Transcription in Nucleus pERK->Nucleus Outcomes Cell Proliferation Survival, Differentiation Nucleus->Outcomes Ref This compound Ref->MEK Allosteric Inhibition

G cluster_workflow In Vivo pERK Inhibition Validation Workflow cluster_analysis Analysis Step1 1. Formulate this compound in HPBCD drinking water Step2 2. Administer to C57Bl/6J mice (50 mg/kg/day for 7 days) Step1->Step2 Step3 3. Collect plasma and tissues (Aorta, Heart) Step2->Step3 Step4 4. Analyze Samples Step3->Step4 Step5 5. Calculate pERK/total ERK ratio (Significant reduction confirmed) Step4->Step5 Plasma Plasma: Measure this compound concentration WB Tissue Lysates: Western Blot for pERK and total ERK

Key Insights for Researchers

  • Robust Target Engagement: The data confirms that this compound effectively engages its target in vivo, significantly reducing pERK levels in cardiovascular tissues relevant to cancer and aortic aneurysm research [1].
  • Alternative Administration Method: The study validates a less stressful drinking water administration method as a viable alternative to oral gavage for long-term studies in mice, without loss of drug efficacy [1].
  • Therapeutic Window Consideration: The high mortality at the 75 mg/kg/day dose highlights a narrow therapeutic index. Dosing must be carefully optimized to avoid toxicity while maintaining efficacy [1].
  • Broader Context: this compound has also demonstrated potent antitumor activity and synergy with other agents like sorafenib in preclinical models of hepatocellular carcinoma (HCC), further supporting its role as a effective MEK inhibitor [2] [3].

References

Refametinib disease control rate hepatocellular carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Refametinib Clinical Trial Data at a Glance

The table below summarizes the disease control rates and other key efficacy outcomes for this compound from the identified clinical trial [1].

Regimen Trial Phase & Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Overall Survival (OS) Median Progression-Free Survival (PFS)
This compound monotherapy Phase II, RAS-mutated HCC 0% 56.3% 5.8 months 1.9 months
This compound + Sorafenib Phase II, RAS-mutated HCC 6.3% 43.8% 12.7 months 1.5 months

Experimental Protocol and Context

To fully interpret the data in the table, it is helpful to understand how it was generated.

  • Clinical Trial Reference: The data originates from two parallel Phase II studies published by Abou-Alfa et al. in Clinical Cancer Research (2018) [1].
  • Patient Population: The studies specifically enrolled patients with RAS-mutated, unresectable or metastatic HCC. This is a critical detail, as it targets a specific molecular subgroup. The RAS mutation was identified through a non-invasive liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) using Beads, Emulsion, Amplification, and Magnetics (BEAMing) technology [1].
  • Treatment Protocol:
    • Regimen: Patients received either this compound 50 mg twice daily as monotherapy, or the same dose of this compound in combination with Sorafenib 400 mg twice daily [1].
    • Primary Endpoints: The studies evaluated efficacy based on Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and Progression-Free Survival (PFS) [1].
  • Supporting Biomarker Analysis: Additional next-generation sequencing (NGS) of ctDNA from some patients revealed that co-mutations in TERT (63.0%), TP53 (48.1%), and CTNNB1 (β-catenin; 37.0%) were frequently present alongside RAS mutations, highlighting the complex molecular landscape of HCC [1].

This compound's Mechanism of Action in the MAPK Pathway

This compound is a selective oral inhibitor of MEK1/2, which are key components in the RAS/RAF/MEK/ERK signaling pathway (often called the MAPK pathway). This pathway is crucial for cell proliferation and survival and is frequently dysregulated in cancers, including HCC [2].

The following diagram illustrates the pathway and where this compound acts:

g GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound, Active) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK this compound Inhibition NUC Nucleus ERK->NUC PROM Proliferation & Survival Genes NUC->PROM

Interpretation and Comparative Context for Researchers

When evaluating this compound's ~50% DCR, consider it within the broader HCC treatment landscape and its status as an investigational agent.

  • Limited Efficacy as Monotherapy: The 0% Objective Response Rate for this compound monotherapy suggests it has limited antitumor activity on its own in this population, despite stabilizing disease in some patients [1].
  • Potential for Combination Therapy: The combination of this compound with Sorafenib resulted in a median Overall Survival of 12.7 months. The study authors noted this may indicate a synergistic effect worthy of further exploration, as this OS is notable for a second-line, biomarker-selected population [1].
  • Benchmarking Against Approved Therapies: For context, established first-line regimens in advanced HCC (often used in broader, unselected populations) have demonstrated higher efficacy:
    • Atezolizumab + Bevacizumab: OS of 19.2 months, PFS of 6.9 months [3].
    • Lenvatinib: OS of 13.6 months, PFS of 7.4 months, ORR of 24.1% [3] [4].

The data suggests that while this compound can achieve disease control, its development path likely depends on identifying optimal combination partners and predictive biomarkers beyond RAS mutations alone.

References

Refametinib overall survival pancreatic cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile of Refametinib + Gemcitabine

Parameter Results
Study Design Phase I/II, single-arm, open-label [ [1]]
Patient Population Advanced pancreatic cancer (first-line treatment) [ [2] [3]]
Recommended Dose This compound 50 mg twice daily + Gemcitabine 1000 mg/m² [ [2] [3]]
Objective Response Rate (ORR) 23% (all patients); 48% in patients without detectable KRAS mutations vs. 28% with KRAS mutations [ [2] [3]]
Disease Control Rate (DCR) 73% (all patients) [ [2] [3]]
Median Progression-Free Survival (PFS) 6.2 months [ [1]]; 8.8 months (KRAS wild-type) vs. 5.3 months (KRAS mutant) [ [2] [3]]
Median Overall Survival (OS) 8.9 months [ [1]]; 18.2 months (KRAS wild-type) vs. 6.6 months (KRAS mutant) [ [2] [3]]
Common Treatment-Emergent Toxicities Thrombocytopenia, fatigue, anemia, peripheral edema [ [2] [3]]
Pharmacokinetic Interaction No interaction observed between this compound and gemcitabine [ [2] [3]]

Experimental Protocol Overview

For the key phase IIa study, the experimental methodology was as follows [ [2] [3] [1]]:

  • Patient Enrollment: The study enrolled 90 patients with untreated, advanced pancreatic cancer.
  • Treatment Schedule:
    • This compound was administered orally at 50 mg twice daily, continuously.
    • Gemcitabine was administered intravenously at a standard dose of 1000 mg/m² on Days 1, 8, and 15 of a 28-day cycle.
  • Primary Endpoints: The study aimed to determine the maximum tolerated dose (Phase I) and to assess overall response rate (ORR) and safety (Phase II).
  • Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed to determine the KRAS mutational status of patients, which was used for subgroup efficacy analysis.

Mechanism of Action and Workflow

This compound targets a critical signaling pathway in pancreatic cancer. The diagram below illustrates the pathway and the drug's role.

architecture KRAS Mutated KRAS (≈90% of PDAC) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Allosteric Inhibition

The clinical development workflow for this compound plus gemcitabine involved a multi-stage process as shown below.

workflow Phase1 Phase I Phase2 Phase IIa Phase1->Phase2 Dose Escalation Establish MTD Biomarker Biomarker Analysis (circulating tumor DNA) Phase2->Biomarker Patient Enrollment Results Efficacy & Safety Assessment Biomarker->Results KRAS status stratification

Interpretation of Key Findings

  • Efficacy in Context: The combination showed a promising objective response rate, particularly notable in the biomarker-selected subgroup of patients without detectable KRAS mutations in ctDNA [ [2] [3] [1].
  • KRAS Status is Key: The strong trend towards improved outcomes in KRAS wild-type patients suggests that KRAS status is a potential predictive biomarker for patient selection, warranting confirmation in larger studies [ [2] [3].
  • Future Development: The future of this compound in pancreatic cancer is uncertain. While these results are encouraging, the standard first-line treatments for advanced disease remain FOLFIRINOX and gemcitabine plus nab-paclitaxel, which demonstrated superior overall survival in their respective phase III trials [ [4]].

References

Summary of Refametinib Synergistic Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental findings on refametinib-based combination therapies, including quantitative synergy metrics where available.

Combination Therapy Cancer Model / Patient Population Key Synergy Metric (Combination Index) Key Findings & Context
This compound + Copanlisib (PI3Ki) [1] HER2-positive Breast Cancer Cell Lines (preclinical) CI @ED75 = 0.39 - 0.75 (Synergistic in 4/6 lines) Strong synergy observed, suggesting dual MAPK/PI3K pathway inhibition is effective [1].
This compound + Lapatinib [1] HER2-positive Breast Cancer Cell Lines (preclinical) CI @ED75 = 0.39 - 0.80 (Synergistic in 3/6 lines) Synergy provides a strategy to overcome resistance to HER2-targeted therapy [1].
This compound + Sorafenib [2] [3] Advanced Solid Tumors & HCC (clinical trials) Not quantified by CI in results Phase I/II trials established safety and antitumor activity. Disease control and response were observed, with potential biomarker link to RAS mutations [2] [3].

Detailed Experimental Protocols

The quantitative synergy data in the table above was generated through the following standardized preclinical methodologies [1]:

  • Cell Line Models: Used a panel of HER2-positive breast cancer cell lines (e.g., HCC1954, BT474, SKBR3), including their parental versions and derivatives with acquired resistance to trastuzumab or lapatinib.
  • Proliferation Assay: Cell viability was measured using assays that quantify metabolic activity (e.g., MTT, MTS). Cells were treated with a range of concentrations of each drug, both alone and in combination.
  • Data Analysis: Dose-response curves were generated from the proliferation assay data. The IC50 value (half-maximal inhibitory concentration) for each drug alone was calculated from these curves.
  • Synergy Calculation: The Combination Index (CI) was computed using the Chou-Talalay method, which is based on the median-effect principle. In this model:
    • CI < 1 indicates Synergy
    • CI = 1 indicates Additivity
    • CI > 1 indicates Antagonism
    • The reported CI values (e.g., CI @ED75) represent the degree of synergy at a specific effective dose (ED), such as the concentration that inhibits 75% of cell growth.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanistic rationale for the combinations and the key steps in the experimental workflow, created using Graphviz per your specifications.

G MAPK MEK/MAPK Pathway Prolif Cell Proliferation & Survival MAPK->Prolif PI3K PI3K/AKT Pathway PI3K->Prolif HER2 HER2 Receptor HER2->MAPK Activates HER2->PI3K Activates Input Growth Signals Input->HER2 Refam This compound (MEKi) Refam->MAPK Inhibits Copa Copanlisib (PI3Ki) Copa->PI3K Inhibits Lapa Lapatinib (HER2i) Lapa->HER2 Inhibits

Diagram 1: Mechanism of this compound synergistic combinations. Inhibitors target key nodes in interconnected oncogenic signaling pathways.

G Start 1. Cell Line Selection & Culture Treat 2. Drug Treatment Start->Treat Assay 3. Viability Assay (e.g., MTS/MTT) Treat->Assay Curve 4. Generate Dose-Response Curves Assay->Curve Calc 5. Calculate IC50 & Combination Index (CI) Curve->Calc

Diagram 2: Preclinical workflow for assessing drug synergy. The process involves treating cell lines, measuring viability, and analyzing dose-response data to calculate synergy metrics.

Key Interpretive Notes

  • Clinical Translation: The This compound + sorafenib combination progressed to clinical trials based on strong preclinical synergy data, though CI values were not the primary endpoint in human studies [2] [3]. Clinical responses were linked to potential biomarkers like RAS mutations [3].
  • Biomarker Potential: The This compound + lapatinib synergy was particularly effective in tumor models where HER2 inhibition directly downregulated MAPK signaling, suggesting this molecular context could serve as a predictive biomarker [1].

References

Refametinib monotherapy versus combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key outcomes from clinical studies of refametinib as a monotherapy and in combination with sorafenib.

Therapy Regimen Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Overall Survival (OS) Median Progression-Free Survival (PFS) Common Treatment-Emergent Toxicities
This compound Monotherapy [1] RAS-mutated HCC 0% (0/16) 56.3% 5.8 months 1.9 months Fatigue, hypertension, acneiform rash [1]
This compound + Sorafenib [1] RAS-mutated HCC 6.3% (1/16) 43.8% 12.7 months 1.5 months Fatigue, hypertension, acneiform rash [1]
This compound + Sorafenib (Phase I) [2] Advanced solid malignancies 1 Partial Response (across 32 patients) Disease stabilization in ~50% of patients Not Reported Not Reported Diarrhea, fatigue, rash [2]

The phase I study established the Maximum Tolerated Dose (MTD) for the combination as This compound 50 mg twice daily plus sorafenib 400 mg twice daily [2]. Pharmacodynamic analysis of tumor biopsies at the MTD confirmed that the combination led to significantly reduced ERK phosphorylation in 5 out of 6 patients, with the greatest reductions observed in tumors with KRAS or BRAF mutations [2].

Molecular Mechanism and Rationale for Combination

The synergistic effect of this compound and sorafenib is rooted in their complementary inhibition of the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers [3] [4].

G Mechanism of this compound and Sorafenib Combination Therapy Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RAF Negative Feedback Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Sorafenib Sorafenib Sorafenib->RAF Inhibits This compound This compound This compound->MEK Inhibits

As the diagram illustrates:

  • Sorafenib is a multi-kinase inhibitor that primarily targets RAF kinases, among other targets [2] [4].
  • This compound is a highly selective, allosteric inhibitor of MEK1/2, which acts downstream of RAF in the pathway [3] [4].
  • The combination provides a vertical blockade of the MAPK pathway. This dual inhibition is crucial because MEK inhibition alone can lead to relief of ERK-mediated negative feedback on RAF, causing its reactivation. Sorafenib prevents this feedback loop, leading to more profound and sustained pathway suppression [3] [2].

Key Experimental Protocols and Study Designs

The data supporting this comparison come from well-defined clinical trials. Here are the methodologies for the key studies cited:

  • Phase I Dose-Escalation Study (this compound + Sorafenib) [2]

    • Objective: To assess the safety, tolerability, and pharmacokinetics of the combination in patients with advanced solid malignancies.
    • Design: Open-label study using a standard "3+3" dose-escalation design. Patients received continuous oral doses of both drugs twice daily in 28-day cycles.
    • Endpoint: The primary endpoint was to determine the Maximum Tolerated Dose (MTD). Secondary endpoints included pharmacokinetic profiling, tumor response assessment (via RECIST criteria), and pharmacodynamic analysis of ERK phosphorylation in tumor biopsies and hair follicles.
  • Phase II Studies (Monotherapy vs. Combination) [1]

    • Objective: To evaluate the efficacy of this compound monotherapy versus this compound plus sorafenib in patients with RAS-mutated, unresectable, or metastatic HCC.
    • Patient Selection: A large-scale screening of 1,318 patients was conducted. Eligibility for the trial was based on the presence of RAS mutations in cell-free circulating tumor DNA (ctDNA), detected using Beads, Emulsion, Amplification, and Magnetics (BEAMing) technology.
    • Design: Two separate phase II studies where eligible patients were treated with either this compound 50 mg twice daily alone or in combination with sorafenib 400 mg twice daily.
    • Endpoints: Primary efficacy endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and Progression-Free Survival (PFS). Biomarker analysis was also performed on ctDNA using Next-Generation Sequencing (NGS).

Key Insights for Research and Development

  • Patient Stratification is Critical: The efficacy of the this compound and sorafenib combination appears most pronounced in a biomarker-defined subset of patients. The phase II data highlight RAS mutations as a potential predictive biomarker for response [1]. Furthermore, the phase I study noted greater reduction in pathway signaling (pERK) in tumors with KRAS or BRAF mutations [2].
  • Overcoming Feedback Mechanisms: The primary rationale for this combination is to overcome the compensatory feedback activation that often limits the efficacy of single-agent targeted therapies, particularly MEK inhibitors [3] [2]. This represents a key strategic consideration for developing combination therapies.
  • Considerations for Study Design: Evaluating combination therapies can be done through parallel-group designs (comparing monotherapies and the combination concurrently) or add-on designs (adding the second drug only in patients who are insufficient responders to the first). Each design has distinct advantages and limitations for identifying the patient population that truly benefits from the combination [5].

References

Refametinib HER2-positive breast cancer proteomic profiling

Author: Smolecule Technical Support Team. Date: February 2026

Refametinib Profile and Key Preclinical Findings

Table 1: this compound (MEK inhibitor) Drug Profile [1] [2]

Aspect Details
Drug Name This compound (BAY 86-9766, RDEA119)
Target MEK1/2 (Mitogen-Activated Protein Kinase Kinase)
Mechanism Selective, allosteric, non-ATP competitive inhibitor
Relevant Pathway RAF-MEK-ERK (MAPK) signaling pathway
Development Stage in HER2+ BC Preclinical (In vitro cell line models)

Table 2: Summary of Key Preclinical Findings in HER2+ Breast Cancer [1]

Experimental Model Key Finding (this compound Monotherapy) Data / IC50 Value
HCC1954-P (Parental) Anti-proliferative effect IC50 = 357.3 ± 87.8 nM
BT474-P (Parental) Anti-proliferative effect IC50 = 1245.3 ± 152.0 nM
SKBR3-P (Parental) No significant anti-proliferative effect IC50 > 4000 nM
HCC1954-L (Lapatinib-resistant) Retained anti-proliferative effect IC50 = 713.7 ± 160.2 nM
BT474-RES (Trastuzumab-resistant) Retained anti-proliferative effect IC50 = 1379.3 ± 190.5 nM
Key Proteomic Finding This compound treatment led to complete inhibition of MAPK signaling (pERK reduction) across sensitive cell lines. -

Table 3: Synergistic Combinations with this compound in HER2+ BC Models [1]

Combination Therapy Synergy Outcome (across 6 HER2+ cell lines) Potential Biomarker / Mechanism
This compound + Copanlisib (PI3K inhibitor) Synergistic growth inhibition in 4/6 cell lines (CI @ED75 = 0.39-0.75) Dual blockade of MAPK and PI3K/AKT pathways
This compound + Lapatinib (HER2/EGFR inhibitor) Synergistic growth inhibition in 3/6 cell lines (CI @ED75 = 0.39-0.80) Counteracted lapatinib-induced AKT phosphorylation in HCC1954 cells

Experimental Protocols for Key Data

Here are the methodologies used to generate the key data cited above.

  • In Vitro Preclinical Evaluation of this compound [1]

    • Cell Lines: A panel of HER2-positive breast cancer cell lines, including parental models (BT474, SKBR3, HCC1954) and matched models with acquired resistance to trastuzumab or lapatinib.
    • Anti-proliferative Assay: Cell viability was measured to determine the half-maximal inhibitory concentration (IC50) of this compound, both alone and in combination with other drugs.
    • Proteomic Profiling (Reverse Phase Protein Array - RPPA): Used to analyze the expression and phosphorylation levels of key proteins in the PI3K/AKT and MEK/MAPK pathways following drug treatment.
    • Synergy Calculation: The Combination Index (CI) method was used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
    • Clinical Correlation: RPPA data from the NCT00524303 clinical trial (patients treated with HER2-targeted therapies) were analyzed to validate the proteomic findings from cell lines.
  • Phase I Safety and Pharmacokinetics Study (this compound + Sorafenib) [3]

    • Study Design: Open-label, dose-escalation, and expansion phase I study in patients with advanced solid malignancies.
    • Dosing: Patients received oral this compound twice daily in combination with sorafenib.
    • Primary Objective: To assess the safety, tolerability, and determine the Maximum Tolerated Dose (MTD) of the combination.
    • Pharmacokinetic (PK) Analysis: Plasma levels of this compound and its metabolite were measured to determine parameters like half-life and exposure.
    • Pharmacodynamic (PD) Analysis: Tumor biopsies and hair follicles were collected to assess the inhibition of phosphorylated ERK (pERK), a marker of MAPK pathway activity.

Signaling Pathways and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the core signaling pathways involved and a generalized workflow for the proteomic profiling.

her2_pathway HER2 Signaling and MEK Inhibition HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation CellProliferation ERK->CellProliferation AKT AKT PI3K->AKT CellSurvival CellSurvival AKT->CellSurvival This compound This compound This compound->MEK Inhibits

workflow Proteomic Profiling via RPPA Workflow cluster_cell In Vitro Model cluster_analysis Data Analysis CellLine HER2+ Breast Cancer Cell Lines Treatment Drug Treatment (this compound, Combinations) CellLine->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis subcluster_assay Reverse Phase Protein Array (RPPA) Lysis->subcluster_assay ArrayPrinting Protein Sample Printing on Slides subcluster_assay->ArrayPrinting AntibodyIncubation Incubation with Specific Antibodies ArrayPrinting->AntibodyIncubation SignalDetection Signal Detection and Quantification AntibodyIncubation->SignalDetection PALevel Pathway Activation Level (PAL) Analysis SignalDetection->PALevel Synergy Synergy Calculation (Combination Index) PALevel->Synergy

Interpretation of Key Findings and Context

  • Biomarker of Response: The study suggests that tumors where HER2 inhibition directly downregulates the MEK/MAPK pathway but activates AKT (observed in about 18% of patient tumors in a clinical trial) might be particularly responsive to this compound [1].
  • Comparison with Other Agents: While this compound showed synergy with lapatinib, other research highlights that lapatinib's mechanism is complex and can involve unexpected effects, such as enhancing mitochondrial respiration, which is only detectable through proteomic, not transcriptomic, analysis [4].
  • Clinical Translation Note: The data presented here are predominantly from preclinical models. The phase I study established the safety of this compound in combination with sorafenib in a broad cohort of solid tumors, but its efficacy specifically in HER2-positive breast cancer requires validation in dedicated clinical trials [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

572.00897 g/mol

Monoisotopic Mass

572.00897 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPX07AFM0N

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release]

Wikipedia

Refametinib

Dates

Last modified: 08-15-2023
1: Wylie-Sears J, Levine RA, Bischoff J. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK. Biochem Biophys Res Commun. 2014 Mar 12. pii: S0006-291X(14)00445-8. doi: 10.1016/j.bbrc.2014.03.014. [Epub ahead of print] PubMed PMID: 24632204.
2: Weekes CD, Von Hoff DD, Adjei AA, Leffingwell DP, Eckhardt SG, Gore L, Lewis KD, Weiss GJ, Ramanathan RK, Dy GK, Ma WW, Sheedy B, Iverson C, Miner JN, Shen Z, Yeh LT, Dubowy RL, Jeffers M, Rajagopalan P, Clendeninn NJ. Multicenter phase I trial of the mitogen-activated protein kinase 1/2 inhibitor BAY 86-9766 in patients with advanced cancer. Clin Cancer Res. 2013 Mar 1;19(5):1232-43. doi: 10.1158/1078-0432.CCR-12-3529. Epub 2013 Feb 22. PubMed PMID: 23434733.
3: Gorges TM, Schiller J, Schmitz A, Schuetzmann D, Schatz C, Zollner TM, Krahn T, von Ahsen O. Cancer therapy monitoring in xenografts by quantitative analysis of circulating tumor DNA. Biomarkers. 2012 Sep;17(6):498-506. doi: 10.3109/1354750X.2012.689133. Epub 2012 May 23. PubMed PMID: 22616911.
4: Liu Z, Xing M. Induction of sodium/iodide symporter (NIS) expression and radioiodine uptake in non-thyroid cancer cells. PLoS One. 2012;7(2):e31729. doi: 10.1371/journal.pone.0031729. Epub 2012 Feb 16. PubMed PMID: 22359623; PubMed Central PMCID: PMC3281006.
5: Holm TM, Habashi JP, Doyle JJ, Bedja D, Chen Y, van Erp C, Lindsay ME, Kim D, Schoenhoff F, Cohn RD, Loeys BL, Thomas CJ, Patnaik S, Marugan JJ, Judge DP, Dietz HC. Noncanonical TGFβ signaling contributes to aortic aneurysm progression in Marfan syndrome mice. Science. 2011 Apr 15;332(6027):358-61. doi: 10.1126/science.1192149. PubMed PMID: 21493862; PubMed Central PMCID: PMC3111087.
6: Diep CH, Munoz RM, Choudhary A, Von Hoff DD, Han H. Synergistic effect between erlotinib and MEK inhibitors in KRAS wild-type human pancreatic cancer cells. Clin Cancer Res. 2011 May 1;17(9):2744-56. doi: 10.1158/1078-0432.CCR-10-2214. Epub 2011 Mar 8. PubMed PMID: 21385921; PubMed Central PMCID: PMC3265169.
7: Liu D, Xing J, Trink B, Xing M. BRAF mutation-selective inhibition of thyroid cancer cells by the novel MEK inhibitor RDEA119 and genetic-potentiated synergism with the mTOR inhibitor temsirolimus. Int J Cancer. 2010 Dec 15;127(12):2965-73. doi: 10.1002/ijc.25304. PubMed PMID: 21351275; PubMed Central PMCID: PMC2916062.
8: Chang Q, Chapman MS, Miner JN, Hedley DW. Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts. BMC Cancer. 2010 Sep 28;10:515. doi: 10.1186/1471-2407-10-515. PubMed PMID: 20920162; PubMed Central PMCID: PMC2955043.
9: Hou P, Bojdani E, Xing M. Induction of thyroid gene expression and radioiodine uptake in thyroid cancer cells by targeting major signaling pathways. J Clin Endocrinol Metab. 2010 Feb;95(2):820-8. doi: 10.1210/jc.2009-1888. Epub 2009 Dec 11. PubMed PMID: 20008023; PubMed Central PMCID: PMC2840852.
10: Iverson C, Larson G, Lai C, Yeh LT, Dadson C, Weingarten P, Appleby T, Vo T, Maderna A, Vernier JM, Hamatake R, Miner JN, Quart B. RDEA119/BAY 869766: a potent, selective, allosteric inhibitor of MEK1/2 for the treatment of cancer. Cancer Res. 2009 Sep 1;69(17):6839-47. doi: 10.1158/0008-5472.CAN-09-0679. Epub 2009 Aug 25. PubMed PMID: 19706763.

Explore Compound Types